molecular formula C12H26N4O5 B3327395 Nebramine CAS No. 34051-04-2

Nebramine

Cat. No.: B3327395
CAS No.: 34051-04-2
M. Wt: 306.36 g/mol
InChI Key: QBWLTQZEVUXXSR-RROBTUQGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nebramine (CAS 34051-04-2), also known as 3'-Deoxyneamine or Tobramine, is a pseudo-disaccharide segment of the aminoglycoside antibiotic Tobramycin. With a molecular formula of C12H26N4O5 and a molecular weight of 306.36 g/mol, it serves as a valuable intermediate and scaffold in scientific research . Its primary research application is in the development of novel antimicrobial cationic amphiphiles. Studies show that derivatives of this compound can be designed to interfere with the structure and function of bacterial membranes, offering a promising direction for novel antibiotics . Some of these synthetic cationic amphiphiles have demonstrated marked antimicrobial activity, proving effective against a range of bacterial strains. In certain cases, these this compound-derived compounds have shown significantly greater potency than the parent antibiotic tobramycin, as well as other clinically used antimicrobials like gramicidin D and polymyxin B . This makes this compound a compound of interest in the ongoing effort to combat antibiotic resistance. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4O5/c13-3-8-7(17)2-6(16)12(20-8)21-11-5(15)1-4(14)9(18)10(11)19/h4-12,17-19H,1-3,13-16H2/t4-,5+,6-,7+,8-,9+,10-,11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWLTQZEVUXXSR-RROBTUQGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(CC(C(O2)CN)O)N)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H](C[C@@H]([C@H](O2)CN)O)N)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34051-04-2
Record name Nebramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034051042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Mechanism of Action of Nebramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nebramine, a pseudo-disaccharide aminoglycoside, is a structural component of the antibiotic tobramycin. While exhibiting weak intrinsic antimicrobial properties, this compound has garnered significant interest as a potent antibiotic adjuvant. Its primary mechanism of action is the permeabilization of the outer membrane of Gram-negative bacteria, thereby sensitizing these pathogens to a broad range of antibiotics, most notably β-lactams, to which they would otherwise be resistant. This guide provides a detailed technical overview of this compound's mechanism of action, focusing on its role as an outer membrane permeabilizer. It includes quantitative data on its synergistic activity, detailed experimental protocols for key assays, and visual representations of its synthetic pathway, experimental workflows, and proposed mechanism.

Core Mechanism of Action: Outer Membrane Permeabilization

The fundamental mechanism of action of this compound and its derivatives is the disruption of the outer membrane of Gram-negative bacteria. This membrane, a formidable barrier to many antibiotics, is rich in lipopolysaccharide (LPS). The cationic nature of this compound is thought to facilitate its interaction with the anionic phosphate (B84403) groups of the lipid A component of LPS. This interaction displaces the divalent cations (Mg²⁺ and Ca²⁺) that are crucial for stabilizing the LPS layer, leading to a disorganization of the outer membrane structure.[1][2] This disruption increases the permeability of the outer membrane, allowing antibiotics that are typically excluded to penetrate the periplasmic space and reach their cellular targets.

While the precise binding sites on LPS have not been definitively elucidated, the current understanding points to an electrostatic interaction model. There is currently no substantial evidence to suggest that this compound's action involves the modulation of specific downstream signaling pathways; its effect appears to be primarily biophysical.

Quantitative Data: Synergistic Activity of this compound Derivatives

The potentiation of antibiotics by this compound and its derivatives is most effectively quantified using checkerboard assays, from which the Fractional Inhibitory Concentration (FIC) index is calculated. A FICI of ≤ 0.5 is indicative of synergy. The following tables summarize the synergistic activity of a trimeric this compound derivative (Compound 3 in the cited literature) with various β-lactam antibiotics against clinical isolates of Pseudomonas aeruginosa.

Table 1: Minimum Inhibitory Concentrations (MICs) of a Trimeric this compound Derivative and its Synergistic Effect with Ceftazidime (CAZ) against P. aeruginosa [2]

Bacterial StrainMIC of Trimeric this compound (µg/mL)MIC of CAZ alone (µg/mL)MIC of CAZ in combination (µg/mL)Fold Potentiation of CAZFICIInterpretation
PA86052>128640.5128< 0.039Synergy

Table 2: Minimum Inhibitory Concentrations (MICs) of a Trimeric this compound Derivative and its Synergistic Effect with Aztreonam (ATM) against P. aeruginosa [2]

Bacterial StrainMIC of Trimeric this compound (µg/mL)MIC of ATM alone (µg/mL)MIC of ATM in combination (µg/mL)Fold Potentiation of ATMFICIInterpretation
PA86052>128320.062512< 0.033Synergy

Experimental Protocols

Checkerboard Assay for Antibiotic Synergy

This protocol outlines the checkerboard method to determine the synergistic activity of this compound derivatives with β-lactam antibiotics against Pseudomonas aeruginosa.[3][4][5][6]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound derivative stock solution

  • β-lactam antibiotic stock solution

  • P. aeruginosa inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Prepare serial two-fold dilutions of the β-lactam antibiotic in MHB horizontally across the 96-well plate.

  • Prepare serial two-fold dilutions of the this compound derivative in MHB vertically down the plate.

  • The final plate should contain a grid of wells with varying concentrations of both agents.

  • Include control wells for each agent alone, a growth control (no antimicrobial agents), and a sterility control (no bacteria).

  • Inoculate each well (except the sterility control) with the P. aeruginosa suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC of each agent alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

    • FIC of Agent A = (MIC of A in combination) / (MIC of A alone)

    • FIC of Agent B = (MIC of B in combination) / (MIC of B alone)

  • Calculate the FIC Index (FICI): FICI = FIC of Agent A + FIC of Agent B.

  • Interpret the results:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive/Indifference

    • FICI > 4: Antagonism

N-Phenyl-1-naphthylamine (NPN) Uptake Assay for Outer Membrane Permeabilization

This assay measures the uptake of the fluorescent probe NPN to assess the permeabilization of the bacterial outer membrane.[7][8][9][10][11]

Materials:

  • HEPES buffer (5 mM, pH 7.2) with 5 mM glucose

  • N-Phenyl-1-naphthylamine (NPN) stock solution (in acetone)

  • This compound derivative solution

  • Bacterial culture (P. aeruginosa) grown to mid-log phase

  • Fluorometer with excitation at 350 nm and emission at 420 nm

Procedure:

  • Harvest mid-log phase bacteria by centrifugation and wash twice with HEPES buffer.

  • Resuspend the bacterial pellet in HEPES buffer to an OD₆₀₀ of 0.5.

  • Add NPN to the bacterial suspension to a final concentration of 10 µM.

  • Aliquot the bacterial suspension with NPN into fluorometer cuvettes or a 96-well black microplate.

  • Measure the baseline fluorescence.

  • Add the this compound derivative at the desired concentration and immediately begin recording the fluorescence intensity over time.

  • An increase in fluorescence indicates the uptake of NPN into the permeabilized outer membrane.

  • A positive control, such as polymyxin (B74138) B, can be used to determine the maximum fluorescence.

Visualizations

Synthesis of a Trimeric this compound Derivative

G cluster_synthesis Synthesis of Trimeric this compound tobramycin Tobramycin protected_tob Protected Tobramycin tobramycin->protected_tob Protection of amino and hydroxyl groups azido_tob Azido-functionalized Tobramycin protected_tob->azido_tob Azidation protected_trimer Protected Trimeric Tobramycin azido_tob->protected_trimer CuAAC Click Chemistry triazine_core Tris-propargylamino triazine core triazine_core->protected_trimer trimeric_tob Trimeric Tobramycin (Compound 2c) protected_trimer->trimeric_tob Global deprotection trimeric_neb Trimeric this compound (Compound 3) trimeric_tob->trimeric_neb Acidic Methanolysis

Caption: Synthetic pathway for a trimeric this compound derivative.

Experimental Workflow for Checkerboard Assay

G cluster_workflow Checkerboard Assay Workflow prep_antibiotic Prepare serial dilutions of Antibiotic A setup_plate Set up 96-well plate with concentration matrix prep_antibiotic->setup_plate prep_this compound Prepare serial dilutions of this compound Derivative B prep_this compound->setup_plate add_bacteria Inoculate with bacterial suspension setup_plate->add_bacteria incubate Incubate at 37°C for 18-24h add_bacteria->incubate read_mic Determine MICs by visual inspection incubate->read_mic calc_fic Calculate FIC and FICI read_mic->calc_fic interpret Interpret synergy, additivity, or antagonism calc_fic->interpret

Caption: Workflow for the checkerboard synergy assay.

Proposed Mechanism of Action of this compound

G cluster_moa Proposed Mechanism of Outer Membrane Permeabilization cluster_membrane This compound Cationic this compound Derivative lps Anionic Lipopolysaccharide (LPS) This compound->lps Electrostatic Interaction divalent_cations Divalent Cations (Mg2+, Ca2+) This compound->divalent_cations Displaces lps->divalent_cations Stabilizes destabilization Membrane Destabilization lps->destabilization outer_membrane Gram-Negative Outer Membrane permeabilization Increased Permeability destabilization->permeabilization antibiotic_influx Influx of Antibiotics permeabilization->antibiotic_influx

Caption: Proposed mechanism of this compound-induced outer membrane permeabilization.

References

Overcoming Antibiotic Resistance: A Technical Guide to the Adjuvant Role of Nebramine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of nebramine and its derivatives as potent adjuvants in overcoming antibiotic resistance in Gram-negative bacteria. Tailored for researchers, scientists, and drug development professionals, this document details the core mechanisms of action, presents quantitative synergy data, and outlines key experimental protocols for evaluating these compounds.

Introduction

The escalating crisis of antibiotic resistance, particularly in Gram-negative pathogens like Pseudomonas aeruginosa, necessitates innovative therapeutic strategies. One of the most promising approaches is the use of antibiotic adjuvants—compounds that, when used in combination, restore the efficacy of existing antibiotics. This compound, a pseudo-disaccharide segment of the aminoglycoside tobramycin, has emerged as a critical scaffold for the development of such adjuvants. By modifying the this compound core to create amphiphilic molecules, researchers have developed a class of potent outer membrane permeabilizers that synergize with conventional antibiotics, breaking down the intrinsic defenses of multidrug-resistant bacteria.

Chapter 1: The Landscape of Gram-Negative Antibiotic Resistance

Gram-negative bacteria possess a formidable multi-layered defense system that contributes to intrinsic and acquired resistance. The outer membrane, a unique asymmetric bilayer with a lipopolysaccharide (LPS) outer leaflet, serves as a highly selective permeability barrier, preventing many antibiotics from reaching their intracellular targets.[1] This barrier is further fortified by other mechanisms, including efflux pumps that actively expel antibiotics from the cell and the production of drug-inactivating enzymes like β-lactamases.[2] Overcoming these defenses is paramount for the effective treatment of infections caused by these pathogens.

Antibiotic_Resistance_Mechanisms cluster_cell Gram-Negative Bacterium OM Outer Membrane (LPS Barrier) Efflux Efflux Pumps (e.g., RND-type) Enzymes Drug-Inactivating Enzymes (e.g., β-Lactamases) Target Antibiotic Target (e.g., Ribosome, PBPs) Antibiotic_In Antibiotic Antibiotic_In->OM Blocks Entry Antibiotic_In->Efflux Expels Antibiotic Antibiotic_In->Enzymes Degrades Antibiotic Antibiotic_In->Target Intended Action Antibiotic_Out Antibiotic Antibiotic_Out->Antibiotic_In Attempts to enter cell Nebramine_Mechanism cluster_membrane Bacterial Outer Membrane Disruption OM_Initial Intact Outer Membrane (Stabilized by Mg++/Ca++) OM_Disrupted Disrupted Membrane (Increased Permeability) OM_Initial->OM_Disrupted Displacement of Cations & Hydrophobic Insertion Target Intracellular Target (e.g., PBPs) This compound Amphiphilic This compound Derivative This compound->OM_Initial Initial Electrostatic Interaction Antibiotic β-Lactam Antibiotic Antibiotic->OM_Initial Entry Blocked Antibiotic->OM_Disrupted Entry Facilitated Checkerboard_Workflow A Prepare 2-fold serial dilutions of Antibiotic (Drug A) and This compound Adjuvant (Drug B) B Dispense drugs into 96-well plate in a checkerboard matrix A->B C Prepare and add standardized bacterial inoculum (~5x10^5 CFU/mL) to each well B->C D Incubate plate at 37°C for 16-20 hours C->D E Read MICs for each drug alone and in combination D->E F Calculate FIC Index: FIC_A + FIC_B E->F G Synergy (FIC ≤ 0.5) Additive (0.5 < FIC ≤ 1) Indifference (1 < FIC ≤ 4) Antagonism (FIC > 4) F->G Time_Kill_Workflow A Prepare flasks with test agents: 1. Drug A alone 2. Drug B alone 3. Combination (A+B) 4. Growth Control B Inoculate flasks with log-phase bacteria (~5x10^5 CFU/mL) A->B C Incubate at 37°C with shaking B->C D Withdraw aliquots at time points (0, 2, 4, 6, 24h) C->D E Perform serial dilutions and plate for viable counts (CFU/mL) D->E F Plot log10(CFU/mL) vs. Time E->F G Analyze curves. Synergy = ≥2-log10 reduction in CFU/mL by combination vs. most active single agent F->G NPN_Assay_Workflow A Prepare washed suspension of log-phase bacteria B Add bacterial suspension and NPN probe to microplate wells A->B C Measure baseline fluorescence B->C D Add this compound Adjuvant C->D E Monitor fluorescence increase over time D->E F Increased fluorescence indicates outer membrane permeabilization E->F EtBr_Assay_Workflow A Prepare washed suspension of bacteria B Load cells with Ethidium Bromide (EtBr) (often with an uncoupler like CCCP) A->B C Wash cells and resuspend in buffer with an energy source (e.g., glucose) B->C D Add test compound (this compound) to wells C->D E Monitor fluorescence decay over time D->E F Slower decay rate compared to control indicates efflux pump inhibition E->F

References

The Biosynthetic Pathway of Nebramine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nebramine, a key structural component of the aminoglycoside antibiotic tobramycin (B1681333), is a pseudodisaccharide composed of a 2-deoxystreptamine (B1221613) (2-DOS) core linked to a 3'-deoxy-2',6'-diamino-2',6'-dideoxy-α-D-glucopyranose moiety. Understanding its biosynthetic pathway is crucial for the development of novel aminoglycoside antibiotics with improved efficacy and reduced toxicity. This guide provides a comprehensive overview of the enzymatic steps involved in this compound biosynthesis, drawing on research from related aminoglycoside pathways, particularly tobramycin and apramycin (B1230331).

Core Biosynthetic Steps

The biosynthesis of this compound can be dissected into four major stages:

  • Formation of the 2-Deoxystreptamine (2-DOS) Core: This initial phase involves the conversion of the primary metabolite D-glucose-6-phosphate into the central aminocyclitol ring, 2-deoxystreptamine.

  • Glycosylation: The 2-DOS core is then glycosylated with a sugar donor, typically UDP-N-acetyl-α-D-glucosamine, to form a pseudodisaccharide intermediate.

  • Deacetylation and Amination: The N-acetyl group on the sugar moiety is removed, followed by the introduction of an amino group at the 6'-position.

  • 3'-Deoxygenation: The final and defining step in this compound biosynthesis is the removal of the hydroxyl group at the 3'-position of the sugar ring.

I. Formation of the 2-Deoxystreptamine (2-DOS) Core

The biosynthesis of the 2-DOS core is a conserved pathway in the production of many aminoglycoside antibiotics. It proceeds through a series of enzymatic reactions starting from D-glucose-6-phosphate.

Key Enzymes and Reactions:

  • 2-deoxy-scyllo-inosose (B3429959) synthase (DOIS): This enzyme, encoded by genes such as tbmA in the tobramycin biosynthetic gene cluster of Streptomyces tenebrarius, catalyzes the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose.[1][2][3][4] This reaction involves an intramolecular cyclization.

  • L-glutamine:2-deoxy-scyllo-inosose aminotransferase: This enzyme catalyzes the first transamination step, converting 2-deoxy-scyllo-inosose to 2-deoxy-scyllo-inosamine (B1216308) using L-glutamine as the amino donor.

  • Dehydrogenase and a second Aminotransferase: A subsequent dehydrogenation and a second transamination at position 1 are required to yield the final 2-deoxystreptamine.

Table 1: Enzymes Involved in 2-Deoxystreptamine Biosynthesis

EnzymeGene (from S. tenebrarius)SubstrateProductCofactor
2-deoxy-scyllo-inosose synthasetbmAD-glucose-6-phosphate2-deoxy-scyllo-inososeNAD+
L-glutamine:2-deoxy-scyllo-inosose aminotransferasetacC (putative)2-deoxy-scyllo-inosose, L-glutamine2-deoxy-scyllo-inosaminePyridoxal phosphate (B84403) (PLP)
DehydrogenasetacB (putative)2-deoxy-scyllo-inosamine1-amino-1-D-deoxy-scyllo-inositolNAD+
Aminotransferase(Uncharacterized)1-amino-1-D-deoxy-scyllo-inositol, L-glutamine2-deoxystreptaminePLP

II. Glycosylation, Deacetylation, and Amination

Following the formation of 2-DOS, the pathway proceeds with the attachment of a sugar moiety and subsequent modifications to form a paromamine-like intermediate.

Key Enzymes and Reactions:

  • UDP-N-acetyl-α-D-glucosaminyltransferase: This glycosyltransferase attaches an N-acetylglucosamine sugar from a UDP-activated donor to the 4-hydroxyl group of 2-DOS, forming N-acetylparomamine.

  • Deacetylase: The N-acetyl group is then removed to yield paromamine (B1213074).

  • Dehydrogenase and Aminotransferase: A dehydrogenase (likely homologous to tacB) and an aminotransferase (likely homologous to tacC) catalyze the conversion of the 6'-hydroxyl group of paromamine to a 6'-amino group, yielding neamine.

Table 2: Enzymes in the Conversion of 2-DOS to Neamine

EnzymeGene (putative homologs in S. tenebrarius)SubstrateProductCofactor
UDP-N-acetyl-α-D-glucosaminyltransferasetbmD (putative)2-deoxystreptamine, UDP-N-acetyl-α-D-glucosamineN-acetylparomamine-
Deacetylase(Uncharacterized)N-acetylparomamineParomamine-
DehydrogenasetacB (putative)Paromamine6'-oxo-paromamineNAD+
AminotransferasetacC (putative)6'-oxo-paromamine, L-glutamineNeaminePLP

III. The Crucial 3'-Deoxygenation Step

The final step in the biosynthesis of this compound is the removal of the 3'-hydroxyl group from a neamine-like precursor. This reaction is catalyzed by a sophisticated radical S-adenosylmethionine (SAM) enzymatic system, as elucidated from the apramycin biosynthetic pathway.

Key Enzymes and Reactions:

  • Radical SAM diol-dehydratase (e.g., AprD4 homolog): This enzyme, a member of the radical SAM superfamily, initiates the deoxygenation process. It utilizes a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. This radical abstracts a hydrogen atom from the substrate, leading to the formation of a substrate radical and subsequent dehydration.

  • Reductase (e.g., AprD3 homolog): A partner reductase enzyme is required to complete the reaction, likely by reducing an intermediate to the final 3'-deoxy product.

Table 3: The 3'-Deoxygenation System (based on Apramycin Biosynthesis)

EnzymeGene (putative homologs in Tobramycin cluster)SubstrateProductCofactors/Cosubstrates
Radical SAM diol-dehydratase(Uncharacterized AprD4 homolog)Neamine3'-deoxyneamine (this compound)S-adenosylmethionine (SAM), [4Fe-4S] cluster
Reductase(Uncharacterized AprD3 homolog)Intermediate from dehydratase reaction3'-deoxyneamine (this compound)NADPH/NADH

Experimental Protocols

Protocol 1: In Vitro Reconstitution of the 3'-Deoxygenation of Neamine

This protocol is adapted from studies on the homologous AprD4/AprD3 system from the apramycin biosynthetic pathway.

1. Protein Expression and Purification:

  • Clone the genes encoding the putative radical SAM diol-dehydratase and its reductase partner from Streptomyces tenebrarius into suitable expression vectors (e.g., pET vectors) with affinity tags (e.g., His-tag).

  • Express the proteins in E. coli BL21(DE3) cells.

  • Purify the proteins under anaerobic conditions using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography. The radical SAM enzyme requires strict anaerobic conditions to maintain the integrity of its [4Fe-4S] cluster.

2. In Vitro Enzyme Assay:

  • All reactions must be performed in an anaerobic chamber.

  • The reaction mixture (100 µL) should contain:

    • Tris-HCl buffer (50 mM, pH 7.5)

    • Neamine (1 mM)

    • Purified radical SAM enzyme (10 µM)

    • Purified reductase enzyme (10 µM)

    • S-adenosylmethionine (SAM) (2 mM)

    • NADPH (2 mM)

    • Dithiothreitol (DTT) (5 mM) as a reducing agent.

    • Sodium dithionite (B78146) (1 mM) to ensure a reduced environment for the [4Fe-4S] cluster.

  • Incubate the reaction at 30°C for 2-4 hours.

  • Quench the reaction by adding an equal volume of methanol.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS to detect the formation of this compound (3'-deoxyneamine).

Visualizations

Biosynthetic Pathway of this compound

Nebramine_Biosynthesis D-Glucose-6-Phosphate D-Glucose-6-Phosphate 2-deoxy-scyllo-inosose 2-deoxy-scyllo-inosose D-Glucose-6-Phosphate->2-deoxy-scyllo-inosose  tbmA (DOIS) 2-deoxy-scyllo-inosamine 2-deoxy-scyllo-inosamine 2-deoxy-scyllo-inosose->2-deoxy-scyllo-inosamine  tacC (Aminotransferase) 2-Deoxystreptamine (2-DOS) 2-Deoxystreptamine (2-DOS) 2-deoxy-scyllo-inosamine->2-Deoxystreptamine (2-DOS)  Dehydrogenase,  Aminotransferase N-acetylparomamine N-acetylparomamine 2-Deoxystreptamine (2-DOS)->N-acetylparomamine  tbmD (Glycosyltransferase) Paromamine Paromamine N-acetylparomamine->Paromamine  Deacetylase Neamine Neamine Paromamine->Neamine  tacB (Dehydrogenase),  tacC (Aminotransferase) This compound This compound Neamine->this compound  Radical SAM Dehydratase,  Reductase

Caption: Proposed biosynthetic pathway of this compound from D-glucose-6-phosphate.

Experimental Workflow: In Vitro 3'-Deoxygenation Assay

Deoxygenation_Workflow cluster_purification Protein Purification (Anaerobic) cluster_assay In Vitro Assay (Anaerobic) Expression Gene Expression in E. coli Lysis Cell Lysis Expression->Lysis AffinityChrom Affinity Chromatography (Ni-NTA) Lysis->AffinityChrom SizeExclusion Size-Exclusion Chromatography AffinityChrom->SizeExclusion ReactionSetup Reaction Setup: - Purified Enzymes - Neamine - SAM, NADPH, DTT SizeExclusion->ReactionSetup Incubation Incubation (30°C) ReactionSetup->Incubation Quenching Reaction Quenching (Methanol) Incubation->Quenching Analysis LC-MS Analysis Quenching->Analysis

Caption: Workflow for the in vitro reconstitution and analysis of the 3'-deoxygenation of neamine.

Conclusion

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions that are conserved across the biosynthesis of several aminoglycoside antibiotics. The identification of the tobramycin biosynthetic gene cluster in Streptomyces tenebrarius has provided significant insights into the specific enzymes involved. A critical step, the 3'-deoxygenation, is catalyzed by a radical SAM enzyme system, a fascinating example of enzymatic radical chemistry. Further characterization of the individual enzymes, including detailed kinetic analysis, will be instrumental in engineering the biosynthesis of novel aminoglycoside derivatives with enhanced therapeutic properties. This guide serves as a foundational resource for researchers dedicated to advancing our understanding and application of these vital natural products.

References

The Double-Edged Sword: A Technical Guide to the Structure-Activity Relationship of Nebramine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nebramine, a core component of the aminoglycoside antibiotic tobramycin (B1681333), presents a fascinating scaffold for the development of novel antibacterial agents.[1] Its inherent structure, a pseudodisaccharide, offers multiple sites for chemical modification, allowing for the fine-tuning of its biological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on the interplay between chemical modifications, antibacterial efficacy, and associated toxicities. By understanding these relationships, researchers can better design next-generation aminoglycosides with improved therapeutic indices.

Core Structure and Rationale for Modification

This compound is a 4,6-disubstituted 2-deoxystreptamine (B1221613) pseudo-disaccharide.[2][3] Its structure comprises a central 2-deoxystreptamine (ring II) glycosidically linked to a glucosaminopyranose (ring I). The primary rationale for modifying the this compound scaffold is to overcome the limitations of traditional aminoglycosides, namely bacterial resistance and significant nephrotoxicity and ototoxicity.[4] Key modification strategies include:

  • Amphiphilic Modifications: The introduction of hydrophobic moieties to the hydrophilic this compound core can alter the mechanism of action from ribosome targeting to membrane disruption, potentially circumventing existing resistance mechanisms.[5][6]

  • Guanidinylation: Conversion of amine groups to guanidino groups can enhance interactions with the bacterial outer membrane and increase potency.

  • Modifications at the 5 and 6"-positions: These positions are crucial for both antibacterial activity and interaction with bacterial resistance enzymes. Alterations at these sites can restore activity against resistant strains.[7]

Quantitative Analysis of Antibacterial Activity

The antibacterial efficacy of this compound derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following tables summarize the MIC values for a selection of representative this compound and related aminoglycoside derivatives.

Table 1: Minimum Inhibitory Concentrations (MICs) of Amphiphilic this compound Derivatives against Pseudomonas aeruginosa

CompoundModificationMIC (µg/mL)Reference
This compoundUnmodified>128[5]
Derivative 1C-5 O-alkylation (biphenylmethyl)>128[5]
Derivative 2C-5 O-alkylation (biphenylmethyl) + Guanidinylation>128[5]
Derivative 3Guanidinylation>128[5]

Note: The standalone activity of these specific amphiphilic derivatives against P. aeruginosa PAO1 was found to be low. Their primary value lies in their ability to synergize with other antibiotics.

Table 2: Synergistic Activity of this compound Derivatives with β-Lactam Antibiotics against Pseudomonas aeruginosa PAO1

AntibioticThis compound DerivativeFold Reduction in MIC of AntibioticReference
Aztreonam (ATM)Derivative 2128[5]
Ceftazidime (CAZ)Derivative 264[5]
Aztreonam (ATM)Derivative 332[5]
Ceftazidime (CAZ)Derivative 316[5]

Table 3: Antifungal and Antibacterial Activity of 6"-Thioether Tobramycin Analogues

CompoundAlkyl Chain LengthAntifungal MIC (mg/liter) vs. C. neoformansAntibacterial MIC (µg/mL) vs. S. aureusReference
Tobramycin->5000.5[6]
C4 analogueC4>5001[6]
C8 analogueC8>5004[6]
C12 analogueC121.95 - 62.58[5][6]
C14 analogueC141.95 - 7.816[5][6]

Structure-Toxicity Relationship

A major hurdle in the clinical use of aminoglycosides is their dose-dependent nephrotoxicity and ototoxicity.[4] Understanding the structural features that contribute to these toxicities is paramount for designing safer derivatives.

Table 4: In Vitro Cytotoxicity of Amphiphilic Tobramycin Analogues

CompoundAlkyl Chain LengthIC50 (mg/liter) vs. A549 cellsIC50 (mg/liter) vs. Beas 2B cellsReference
C12 analogueC12125250[5][6]
C14 analogueC14250250[5][6]

The IC50 values for the most potent antifungal tobramycin analogues were found to be significantly higher than their antifungal MIC values, indicating a favorable therapeutic window in vitro.[5][6]

Experimental Protocols

General Synthesis of Amphiphilic this compound Derivatives

This protocol describes a general strategy for the synthesis of C-5 O-alkylated and guanidinylated this compound derivatives.

Step 1: Protection of Amino Groups

  • Dissolve this compound in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a base such as triethylamine.

  • Add di-tert-butyl dicarbonate (B1257347) (Boc)2O and stir at room temperature overnight to protect the amino groups.

  • Purify the Boc-protected this compound by column chromatography.

Step 2: Selective C-5 O-Alkylation

  • Dissolve the Boc-protected this compound in an appropriate solvent (e.g., toluene).

  • Add potassium hydroxide (B78521) and a phase-transfer catalyst such as tetrabutylammonium (B224687) hydrogen sulfate.

  • Add the desired alkyl halide (e.g., 4-(bromomethyl)biphenyl) and stir the reaction overnight at room temperature.

  • Purify the O-alkylated product by column chromatography.

Step 3: Guanidinylation of Amino Groups

  • Dissolve the protected or unprotected this compound derivative in a solvent mixture (e.g., dichloromethane, methanol, and water).

  • Add a base such as triethylamine.

  • Add N,N′-di-Boc-N′′-triflylguanidine and stir at room temperature for several days.

  • Purify the guanidinylated product by column chromatography.

Step 4: Deprotection

  • Treat the protected derivative with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the Boc protecting groups.

  • Purify the final amphiphilic this compound derivative by HPLC.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare a stock solution of the test compound in an appropriate solvent.

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay measures the ability of a compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

  • Grow bacteria to the mid-logarithmic phase and harvest by centrifugation.

  • Wash and resuspend the cells in a suitable buffer (e.g., 5 mM HEPES buffer, pH 7.2).

  • Add NPN to the bacterial suspension to a final concentration of 10 µM.

  • Add the test compound at various concentrations to the NPN-containing cell suspension.

  • Measure the increase in fluorescence intensity using a fluorometer with excitation and emission wavelengths of 350 nm and 420 nm, respectively. An increase in fluorescence indicates outer membrane permeabilization.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability of mammalian cells.

  • Seed mammalian cells (e.g., A549 or HEK293) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizing the Structure-Activity Relationship and Mechanisms

The following diagrams illustrate the key SAR principles and the proposed mechanism of action for amphiphilic this compound derivatives.

SAR_this compound cluster_sar Structure-Activity Relationship cluster_modifications Key Modifications cluster_outcomes Resulting Properties Nebramine_Core This compound Scaffold Modification Chemical Modification Nebramine_Core->Modification Activity Biological Activity Modification->Activity Influences Toxicity Toxicity Modification->Toxicity Influences Amphiphilicity ↑ Amphiphilicity (e.g., C-5 O-alkylation) Modification->Amphiphilicity Guanidinylation Guanidinylation of Amines Modification->Guanidinylation 6_mod 6''-Modification (e.g., Thioether linkage) Modification->6_mod Membrane_Disruption ↑ Outer Membrane Permeabilization Amphiphilicity->Membrane_Disruption Reduced_Toxicity Potentially Reduced Cytotoxicity Amphiphilicity->Reduced_Toxicity Antifungal ↑ Antifungal Activity 6_mod->Antifungal Synergy ↑ Synergy with β-lactams Membrane_Disruption->Synergy

Caption: Logical flow of the Structure-Activity Relationship of this compound derivatives.

Experimental_Workflow Start Start: this compound Synthesis Synthesis of Derivatives (Alkylation, Guanidinylation) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Antibacterial_Screening Antibacterial Screening (MIC Determination) Purification->Antibacterial_Screening Synergy_Testing Synergy Testing (Checkerboard Assay) Antibacterial_Screening->Synergy_Testing Mechanism_Study Mechanism of Action Study (NPN Uptake Assay) Synergy_Testing->Mechanism_Study Toxicity_Assay Cytotoxicity Assessment (MTT Assay) Mechanism_Study->Toxicity_Assay Lead_Compound Lead Compound Identification Toxicity_Assay->Lead_Compound

Caption: A typical experimental workflow for the development of this compound derivatives.

Aminoglycoside_Toxicity_Pathway Aminoglycoside Aminoglycoside Derivative Cell_Uptake Cellular Uptake (e.g., via endocytosis) Aminoglycoside->Cell_Uptake ROS_Generation Reactive Oxygen Species (ROS) Generation Cell_Uptake->ROS_Generation JNK_Pathway JNK Pathway Activation ROS_Generation->JNK_Pathway PI3K_Akt_Inhibition PI3K-Akt Pathway Inhibition ROS_Generation->PI3K_Akt_Inhibition Caspase_Activation Caspase Activation JNK_Pathway->Caspase_Activation PI3K_Akt_Inhibition->Caspase_Activation leads to Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway for aminoglycoside-induced apoptosis.[1][8][9][10][11]

Conclusion and Future Directions

The modification of the this compound scaffold has proven to be a fruitful strategy for developing novel antibacterial and antifungal agents. The introduction of amphiphilicity, in particular, has led to derivatives with altered mechanisms of action that can overcome existing resistance. Furthermore, these modifications have the potential to reduce the inherent toxicity of the aminoglycoside class. Future research should focus on:

  • Expanding the diversity of hydrophobic moieties: Exploring a wider range of alkyl and aryl substituents to optimize membrane interaction and selectivity.

  • Quantitative Structure-Activity Relationship (QSAR) studies: Developing computational models to predict the activity and toxicity of new derivatives, thereby accelerating the drug discovery process.

  • In vivo evaluation: Testing the most promising candidates in animal models of infection to assess their efficacy and pharmacokinetic profiles.

  • Further elucidation of signaling pathways: Investigating the specific molecular targets and downstream signaling events of novel this compound derivatives to better understand their mechanisms of action and toxicity.

By continuing to explore the rich chemistry of the this compound scaffold, the scientific community can pave the way for the development of safer and more effective treatments for infectious diseases.

References

Exploring Nebramine as a Pseudo-oligosaccharide Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of nebramine, a pseudo-disaccharide derived from the aminoglycoside antibiotic tobramycin, as a versatile scaffold for the development of novel therapeutic agents. This compound's unique structure allows for strategic modifications, leading to the creation of amphiphilic molecules with potent antimicrobial properties, particularly against multidrug-resistant Gram-negative bacteria such as Pseudomonas aeruginosa. These derivatives often act by disrupting the bacterial outer membrane, thereby also potentiating the activity of conventional antibiotics. This guide details the synthesis, biological activity, and experimental evaluation of these promising compounds.

Data Presentation: Antimicrobial Activity of this compound Derivatives

The following tables summarize the in vitro antimicrobial activity of various amphiphilic this compound derivatives against Pseudomonas aeruginosa and other relevant bacterial strains. The data is presented as Minimum Inhibitory Concentrations (MIC) in µg/mL.

Table 1: Standalone Minimum Inhibitory Concentrations (MICs) of Amphiphilic this compound Analogs against P. aeruginosa

Compound/AnalogModificationP. aeruginosa Strain(s)MIC (µg/mL)Reference
This compound (unmodified)-PAO132[1]
Compound 1C-5 octylationMDR clinical isolates>128[2]
Compound 2C-5 octylation, dually guanidinylatedMDR clinical isolates>128[2]
Compound 3C-5 dodecylationMDR clinical isolates>128[2]
Compound 4C-5 dodecylation, dually guanidinylatedMDR clinical isolates>128[2]
This compound-Cyclam ConjugateCyclam conjugationMultidrug-resistant clinical isolates- (used as adjuvant)[3][4]
Trimeric this compound 3Trimerization on a 1,3,5-triazine (B166579) frameworkPAO1, A. baumannii ATCC 1797832-64[5]

MDR: Multidrug-resistant

Table 2: Synergistic Activity of this compound Analogs with β-Lactam Antibiotics against P. aeruginosa

This compound Analog (Concentration)β-Lactam AntibioticP. aeruginosa StrainFold Potentiation of β-LactamFractional Inhibitory Concentration (FIC) IndexReference
Compound 2 (8 µg/mL)Aztreonam (ATM)PAO18≤ 0.5[1][2]
Compound 2 (8 µg/mL)Ceftazidime (CAZ)PAO14≤ 0.5[1][2]
Compound 4 (8 µg/mL)Aztreonam (ATM)PAO116≤ 0.5[1][2]
Compound 4 (8 µg/mL)Ceftazidime (CAZ)PAO18≤ 0.5[1][2]
Compound 2c (Trimeric Tobramycin) (8 µg/mL)Ceftazidime (CAZ)β-lactamase harboring isolates4- to 512-fold-[5]
Compound 2c (Trimeric Tobramycin) (8 µg/mL)Aztreonam (ATM)β-lactamase harboring isolates4- to 256-fold-[5]
This compound-Cyclam Conjugate (8 µM)Aztreonam (ATM)Multidrug-resistant isolatesSynergistic-[3][4]
This compound-Cyclam Conjugate (8 µM)Ceftazidime (CAZ)Multidrug-resistant isolatesSynergistic-[3][4]

An FIC index of ≤ 0.5 indicates synergy.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of amphiphilic this compound derivatives.

Synthesis of Amphiphilic this compound Derivatives

The synthesis of amphiphilic this compound analogs typically involves a multi-step process including protection of the amino groups, alkylation of the C-5 hydroxyl group, and guanidinylation of the amino groups.

a) N-Boc Protection of this compound

This procedure protects the primary amino groups of this compound to allow for selective modification of other functional groups.

  • Materials: this compound, Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Triethylamine (B128534) (TEA), Methanol (MeOH), Water.

  • Procedure:

    • Dissolve this compound in a 10:10:7 mixture of water, methanol, and triethylamine.

    • Slowly add 1.6 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) to the stirring solution.

    • Heat the reaction mixture to 55°C and stir overnight (approximately 16 hours). A thick slurry may form due to the production of t-butanol.

    • After cooling to room temperature, evaporate the solvent to dryness under reduced pressure.

    • The resulting crude N-Boc protected this compound can be used in the next step without further purification, or purified by column chromatography if necessary.[6]

b) C-5 O-Alkylation of N-Boc Protected this compound

This step introduces a hydrophobic alkyl chain at the C-5 hydroxyl position.

  • Materials: N-Boc protected this compound, Alkyl bromide (e.g., octyl bromide, dodecyl bromide), Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the N-Boc protected this compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Add 5 equivalents of the desired alkyl bromide to the solution.

    • Cool the mixture in an ice bath and add 1.1 to 1.5 equivalents of sodium hydride (NaH) portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by flash chromatography.[2]

c) Guanidinylation of Amino Groups and Deprotection

This procedure converts the protected amino groups to guanidinium (B1211019) groups, which can enhance membrane interactions, followed by the removal of the Boc protecting groups.

  • Materials: C-5 O-alkylated N-Boc protected this compound, 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine, Triethylamine (TEA), Dichloromethane (B109758) (DCM), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the C-5 O-alkylated N-Boc protected this compound in dichloromethane (DCM).

    • Add triethylamine (TEA) to the solution.

    • Add 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine and stir the reaction at room temperature until completion.

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

    • For deprotection, dissolve the crude product in a mixture of trifluoroacetic acid (TFA) and dichloromethane.

    • Stir the solution at room temperature until the Boc groups are cleaved.

    • Concentrate the solution under reduced pressure and purify the final amphiphilic guanidinylated this compound derivative, typically by reverse-phase chromatography.[1][7]

Evaluation of Antimicrobial Activity

a) Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

  • Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, Bacterial inoculum (adjusted to 0.5 McFarland standard), this compound derivatives.

  • Procedure:

    • Prepare serial two-fold dilutions of the this compound derivatives in CAMHB in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

b) Checkerboard Synergy Assay

This assay is used to assess the interaction between two antimicrobial agents (e.g., a this compound derivative and a β-lactam).

  • Materials: As for MIC assay, plus a second antimicrobial agent.

  • Procedure:

    • In a 96-well plate, prepare serial dilutions of the this compound derivative along the x-axis and the second antimicrobial agent along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.

    • Inoculate the plate with the bacterial suspension as described for the MIC assay.

    • Following incubation, determine the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the results as follows: FIC Index ≤ 0.5 indicates synergy; 0.5 < FIC Index ≤ 4 indicates an additive or indifferent effect; FIC Index > 4 indicates antagonism.[8][9]

Mechanism of Action Studies

a) Outer Membrane Permeabilization Assay (NPN Uptake Assay)

This assay measures the ability of a compound to disrupt the bacterial outer membrane, allowing the fluorescent probe N-phenyl-1-naphthylamine (NPN) to enter and fluoresce in the hydrophobic environment of the membrane.

  • Materials: Bacterial cells grown to mid-log phase, HEPES buffer, N-phenyl-1-naphthylamine (NPN) solution, Fluorometer.

  • Procedure:

    • Wash and resuspend bacterial cells in HEPES buffer.

    • Add NPN to the cell suspension.

    • Measure the baseline fluorescence.

    • Add the this compound derivative at various concentrations and immediately monitor the increase in fluorescence over time.

    • An increase in fluorescence intensity indicates outer membrane permeabilization.[10][11]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Amphiphilic this compound Derivatives cluster_evaluation Biological Evaluation This compound This compound N_Boc_Protection N-Boc Protected this compound This compound->N_Boc_Protection (Boc)₂O, TEA C5_O_Alkylation C-5 O-Alkylated Intermediate N_Boc_Protection->C5_O_Alkylation Alkyl Bromide, NaH Guanidinylation Protected Amphiphilic Derivative C5_O_Alkylation->Guanidinylation Guanidinylating Agent, TEA Deprotection Crude Final Product Guanidinylation->Deprotection TFA Final_Product Purified Amphiphilic This compound Derivative Deprotection->Final_Product Purification MIC_Assay MIC Assay Final_Product->MIC_Assay Determine standalone activity Synergy_Assay Checkerboard Synergy Assay Final_Product->Synergy_Assay with β-lactams MOA_Studies Mechanism of Action Studies Final_Product->MOA_Studies e.g., NPN Uptake

Caption: General experimental workflow for the synthesis and evaluation of amphiphilic this compound derivatives.

signaling_pathway cluster_membrane Gram-Negative Bacterial Cell Envelope OM Outer Membrane (OM) (with Lipopolysaccharide - LPS) Periplasm Periplasmic Space Beta_Lactam_Entry Increased Permeability OM->Beta_Lactam_Entry IM Inner Membrane (IM) PBP Penicillin-Binding Proteins (PBPs) Periplasm->PBP β-lactam reaches target Cytoplasm Cytoplasm Nebramine_Derivative Amphiphilic This compound Derivative Nebramine_Derivative->OM Disrupts OM integrity by interacting with LPS Beta_Lactam β-Lactam Antibiotic Cell_Lysis Bacterial Cell Lysis PBP->Cell_Lysis Inhibition of cell wall synthesis Beta_Lactam_Entry->Periplasm

Caption: Mechanism of synergistic action: this compound derivatives permeabilize the outer membrane of Gram-negative bacteria, facilitating the entry of β-lactam antibiotics to their target.

logical_relationship cluster_checkerboard Checkerboard Assay Setup cluster_interpretation Interpretation of FIC Index A8 [Drug A] -> A7 A7 B1 [Drug B] B2 B2 A6 A6 A5 A5 A4 A4 A3 A3 A2 A2 A1 A1 B3 B3 B4 B4 B5 B5 B6 B6 B7 B7 B8 B8 FIC_calc FIC = (MIC_A_comb / MIC_A_alone) + (MIC_B_comb / MIC_B_alone) Synergy Synergy (FIC ≤ 0.5) FIC_calc->Synergy Additive Additive/Indifference (0.5 < FIC ≤ 4) FIC_calc->Additive Antagonism Antagonism (FIC > 4) FIC_calc->Antagonism

Caption: Logical relationship of the checkerboard assay for determining antibiotic synergy and the interpretation of the resulting FIC index.

References

The Discovery and Origin of Nebramine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nebramine, an aminoglycoside metabolite of the nebramycin (B1172076) complex, has garnered significant interest within the scientific community. Produced through fermentation by Streptomyces tenebrarius, this compound serves as both a key intermediate in the biosynthesis of more complex antibiotics and a potential therapeutic agent in its own right. This technical guide provides an in-depth exploration of the discovery, origin, and biosynthesis of this compound. It details the intricate enzymatic pathways leading to its formation, summarizes quantitative data from fermentation processes, and outlines robust experimental protocols for its isolation and purification. Furthermore, this document elucidates the known cellular mechanisms of action for aminoglycosides, offering insights into the potential signaling pathways modulated by this compound.

Discovery and Origin

This compound was first identified as a component of the nebramycin complex, a mixture of structurally related aminoglycoside antibiotics produced by the Gram-positive bacterium Streptomyces tenebrarius.[1] Initially considered a minor component or an impurity in the production of the more prominent antibiotic, tobramycin (B1681333), subsequent research has revealed its role as a crucial biosynthetic intermediate.[2] this compound is also recognized as a degradation product of tobramycin.

The primary source of this compound is the fermentation of Streptomyces tenebrarius. The production of the nebramycin complex, including this compound, is a hallmark of the secondary metabolism of this actinomycete.[1]

Biosynthesis of this compound

The biosynthesis of this compound is a complex multi-step enzymatic process that begins with the central metabolite, D-glucose-6-phosphate. The pathway can be broadly divided into two key stages: the formation of the 2-deoxystreptamine (B1221613) (DOS) core and the subsequent glycosylation events. The genes responsible for this intricate synthesis are located within the tobramycin biosynthetic gene cluster (tbm) in Streptomyces tenebrarius.

Formation of the 2-deoxystreptamine (DOS) Core

The initial phase of this compound biosynthesis involves the construction of its aminocyclitol core, 2-deoxystreptamine. This process is catalyzed by a series of enzymes encoded by the tbm gene cluster.

  • 2-deoxy-scyllo-inosose (B3429959) synthase (TbmA): This enzyme initiates the pathway by converting D-glucose-6-phosphate into 2-deoxy-scyllo-inosose (DOI).

  • L-glutamine:DOI aminotransferase (TbmB): TbmB catalyzes the first transamination step, converting DOI to 2-deoxy-scyllo-inosamine (B1216308) (DOIA).

  • NADH-dependent dehydrogenase (TbmC): This enzyme is proposed to be involved in the subsequent modification of the aminocyclitol ring.[3]

  • A second aminotransferase is required to add the second amino group to form the symmetrical 2-deoxystreptamine molecule. This step is catalyzed by an enzyme analogous to NeoB in the neomycin biosynthetic pathway.[4]

Glycosylation of the DOS Core

Once the 2-deoxystreptamine core is synthesized, it is glycosylated by the addition of an amino sugar to form this compound. This critical step is catalyzed by a specific glycosyltransferase.

  • Glycosyltransferase (TbmD): The tbmD gene within the tobramycin biosynthetic cluster encodes a putative glycosyltransferase.[3] This enzyme is responsible for attaching a 2,6-diamino-2,3,6-trideoxy-α-D-ribo-hexopyranose moiety to the 4-hydroxyl group of the 2-deoxystreptamine core, resulting in the formation of this compound.

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Nebramine_Biosynthesis cluster_dos 2-Deoxystreptamine (DOS) Biosynthesis cluster_sugar Amino Sugar Moiety cluster_final Final Assembly G6P D-Glucose-6-Phosphate DOI 2-deoxy-scyllo-inosose G6P->DOI TbmA DOIA 2-deoxy-scyllo-inosamine DOI->DOIA TbmB DOS 2-Deoxystreptamine DOIA->DOS TbmC & Aminotransferase This compound This compound DOS->this compound TbmD (Glycosyltransferase) Sugar 2,6-diamino-2,3,6-trideoxy- α-D-ribo-hexopyranose Sugar->this compound

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

The production of this compound is intrinsically linked to the overall yield of the nebramycin complex during the fermentation of Streptomyces tenebrarius. Quantitative analysis of fermentation broths is crucial for optimizing production and for the efficient isolation of the target metabolite. While specific yields for this compound are not extensively reported independently, its presence as a key component of the nebramycin complex has been quantified in various studies.

Fermentation ParameterTypical RangeReference
This compound Concentration in BrothVariable, often a minor component compared to tobramycin and apramycin[5]
Optimal Fermentation Time120 - 168 hours[5]
Key Media ComponentsGlucose, Soy Peptone, Yeast Extract, CaCO3[5]

Note: The yield of individual nebramycin components, including this compound, is highly dependent on the specific strain of Streptomyces tenebrarius and the fermentation conditions employed.

Experimental Protocols

Fermentation of Streptomyces tenebrarius
  • Inoculum Preparation: Aseptically transfer a lyophilized culture or a frozen stock of Streptomyces tenebrarius to a seed medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.

  • Production Fermentation: Inoculate the production medium (e.g., a medium containing glucose, soy peptone, yeast extract, and mineral salts) with the seed culture (typically 5-10% v/v).

  • Incubation: Maintain the fermentation at 28-30°C with controlled aeration and agitation for 5-7 days. Monitor pH and adjust as necessary to maintain it within the optimal range (typically 6.8-7.5).

  • Harvesting: After the incubation period, harvest the fermentation broth by centrifugation or filtration to separate the mycelia from the supernatant containing the nebramycin complex.

Fermentation_Workflow Start Start Culture (S. tenebrarius) Seed_Culture Inoculum Preparation (Seed Medium, 48-72h) Start->Seed_Culture Production Production Fermentation (Production Medium, 5-7 days) Seed_Culture->Production Harvest Harvesting (Centrifugation/Filtration) Production->Harvest Supernatant Supernatant (Contains this compound) Harvest->Supernatant

Caption: General workflow for S. tenebrarius fermentation.

Isolation and Purification of this compound

The isolation of this compound from the complex fermentation broth requires a multi-step purification strategy, primarily relying on ion-exchange chromatography.

  • Cation-Exchange Chromatography (Capture Step):

    • Resin: Use a strong cation-exchange resin (e.g., Dowex 50W X2 or Amberlite CG-50).

    • Loading: Adjust the pH of the clarified fermentation broth to ~7.0 and load it onto the equilibrated column. The positively charged aminoglycosides, including this compound, will bind to the resin.

    • Washing: Wash the column with deionized water to remove unbound impurities.

    • Elution: Elute the bound aminoglycosides using a step or gradient of a volatile base, such as ammonium (B1175870) hydroxide (B78521) (e.g., 0.1 to 1.0 N).

  • Silica (B1680970) Gel Chromatography (Optional Polishing Step):

    • The fractions containing the nebramycin complex can be further fractionated on a silica gel column using a solvent system such as chloroform-methanol-ammonium hydroxide to separate the individual components.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • For obtaining high-purity this compound, preparative reversed-phase HPLC can be employed.

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used for elution. The separation of the highly polar aminoglycosides can be challenging and may require the use of ion-pairing reagents.

Purification_Workflow Broth Clarified Fermentation Broth Cation_Exchange Cation-Exchange Chromatography (Capture Step) Broth->Cation_Exchange Eluate Aminoglycoside-rich Eluate Cation_Exchange->Eluate Silica Silica Gel Chromatography (Optional Polishing) Eluate->Silica Fractions This compound-containing Fractions Silica->Fractions HPLC Preparative HPLC (Final Purification) Fractions->HPLC Pure_this compound High-Purity this compound HPLC->Pure_this compound

Caption: Workflow for the isolation and purification of this compound.

Cellular Targets and Signaling Pathways

The primary mechanism of action for aminoglycoside antibiotics, including this compound, is the inhibition of bacterial protein synthesis.[] These molecules bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately bacterial cell death.[]

Recent studies have also suggested that aminoglycosides can modulate various cellular signaling pathways, particularly in eukaryotic cells, which may contribute to their therapeutic effects and toxicities.

  • JNK and NF-κB Pathways: Aminoglycosides like gentamicin (B1671437) have been shown to induce changes in gene expression related to the JNK and NF-κB signaling pathways in mammalian cells.[7][8] These pathways are involved in cellular stress responses, inflammation, and apoptosis.

  • Transient Receptor Potential (TRP) Channels: Aminoglycosides can act as antagonists of TRP channels, which are involved in calcium signaling and play roles in various physiological processes.[9]

The following diagram depicts the general mechanism of action and potential signaling effects of aminoglycosides.

Aminoglycoside_MoA cluster_bacterial Bacterial Cell cluster_eukaryotic Eukaryotic Cell (Potential Effects) Nebramine_in This compound Ribosome 30S Ribosomal Subunit Nebramine_in->Ribosome Binds to Protein_Syn Protein Synthesis Mistranslation Mistranslation Protein_Syn->Mistranslation Inhibition leads to Cell_Death Bacterial Cell Death Mistranslation->Cell_Death Nebramine_eu This compound TRP TRP Channels Nebramine_eu->TRP Antagonizes JNK_NFkB JNK / NF-κB Pathways Nebramine_eu->JNK_NFkB Modulates Calcium Ca²⁺ Signaling TRP->Calcium Gene_Expression Altered Gene Expression JNK_NFkB->Gene_Expression

References

Nebramine: A Technical Whitepaper on its Antifungal Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nebramine, a pseudodisaccharide component of the aminoglycoside antibiotic tobramycin (B1681333), has been a subject of medicinal chemistry efforts, primarily focusing on the development of derivatives with antibacterial activity. However, its intrinsic potential as an antifungal agent remains largely unexplored in publicly available literature. This technical guide synthesizes the current, albeit limited, knowledge surrounding this compound and its analogs, providing a framework for the systematic evaluation of its antifungal properties. Due to the scarcity of direct data on this compound's antifungal efficacy, this document outlines the necessary experimental protocols, potential mechanisms of action, and data presentation strategies that would be essential for a comprehensive assessment. The information presented herein is intended to serve as a foundational resource for researchers embarking on the investigation of this compound as a novel antifungal candidate.

Introduction

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of new chemical entities with antifungal activity. Aminoglycosides, a class of antibiotics traditionally used against bacteria, have shown some promise in this area, with certain derivatives exhibiting antifungal properties. This compound, as a core scaffold of tobramycin, presents an intriguing starting point for the development of novel antifungal agents. Its chemical structure offers multiple sites for modification, allowing for the synthesis of analogs with potentially enhanced antifungal potency and selectivity. This whitepaper will detail the standard methodologies required to evaluate the antifungal potential of this compound and its derivatives, from initial susceptibility testing to mechanistic and toxicity studies.

Quantitative Data on Antimicrobial Activity of this compound Derivatives

Compound ClassOrganismMIC Range (µg/mL)Reference
Amphiphilic this compound DerivativesBacteria (e.g., P. aeruginosa)32 - 64[1]
Trimeric this compound AnalogsBacteria (e.g., P. aeruginosa)Weak antibacterial activity[1]

Note: The lack of specific antifungal data for this compound underscores the critical need for primary research in this area.

Proposed Experimental Protocols

To thoroughly evaluate the antifungal potential of this compound, a series of standardized in vitro experiments are required. The following protocols are based on established methodologies in the field of antifungal drug discovery.

Antifungal Susceptibility Testing

The primary assessment of antifungal activity is the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.

4.1.1. Broth Microdilution Method (CLSI Guidelines)

This method is considered the gold standard for determining MIC values for yeasts and filamentous fungi.

  • Fungal Inoculum Preparation:

    • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (typically 35°C) for 24-48 hours.

    • Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., sterile water or DMSO).

    • Serial twofold dilutions of this compound are prepared in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation:

    • The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.

    • The plates are incubated at 35°C for 24-48 hours (for yeasts) or longer for some molds.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the drug-free control well.

Cytotoxicity Assay

Assessing the toxicity of this compound against mammalian cells is crucial to determine its therapeutic window.

  • Cell Culture:

    • Human cell lines (e.g., HEK293 for kidney cells, HepG2 for liver cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.

  • MTT Assay:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound for 24-48 hours.

    • After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • The concentration of this compound that reduces cell viability by 50% (IC50) is calculated.[2][3]

Hemolytic Activity Assay

This assay evaluates the potential of this compound to damage red blood cells.

  • Preparation of Erythrocytes:

    • Fresh human or animal red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat.

    • A final suspension of erythrocytes (e.g., 2% v/v) is prepared in PBS.

  • Hemolysis Assay:

    • The erythrocyte suspension is incubated with various concentrations of this compound at 37°C for a defined period (e.g., 1 hour).

    • A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS) are included.

    • After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

    • The percentage of hemolysis is calculated relative to the positive control.[4]

Proposed Mechanism of Action and Investigatory Workflow

The mechanism of action of this compound against fungi is currently unknown. Based on the known mechanisms of aminoglycosides and other antimicrobial agents, several hypotheses can be proposed.

Potential Mechanisms
  • Disruption of Fungal Cell Membrane: As an aminoglycoside, this compound is a polycationic molecule that could interact with and disrupt the integrity of the fungal plasma membrane, which is rich in anionic phospholipids.[5]

  • Inhibition of Protein Synthesis: Aminoglycosides are well-known inhibitors of bacterial protein synthesis. While their effect on fungal ribosomes is generally considered to be less potent, this possibility cannot be excluded.[6][7][8]

  • Inhibition of Cell Wall Synthesis: The fungal cell wall is a unique and essential structure. This compound could potentially interfere with the enzymes involved in the synthesis of key cell wall components like glucan or chitin (B13524).[9][10][11][12]

Investigatory Workflow Diagram

The following diagram illustrates a logical workflow for investigating the antifungal mechanism of action of this compound.

G Workflow for Investigating this compound's Antifungal Mechanism cluster_0 Initial Assessment cluster_1 Cellular Target Identification cluster_2 Molecular Mechanism MIC MIC Determination (Broth Microdilution) MFC MFC Determination MIC->MFC Membrane Membrane Permeability Assays (e.g., SYTOX Green) MIC->Membrane Protein Protein Synthesis Inhibition Assay (Radiolabeled Amino Acid Incorporation) MIC->Protein CellWall Cell Wall Integrity Assays (e.g., Sorbitol Protection) MIC->CellWall Ergosterol Ergosterol Binding Assay Membrane->Ergosterol Gene Transcriptomic/Proteomic Analysis Protein->Gene Enzyme Enzyme Inhibition Assays (e.g., Glucan/Chitin Synthase) CellWall->Enzyme

Caption: A proposed workflow for elucidating the antifungal mechanism of this compound.

Potential Signaling Pathway Involvement

While no specific signaling pathways affected by this compound in fungi have been identified, a common response of fungi to cell wall or membrane stress involves the activation of the Cell Wall Integrity (CWI) pathway.

Hypothetical Signaling Pathway Diagram

The following diagram illustrates a hypothetical scenario where this compound-induced cell membrane stress could activate the CWI pathway.

G Hypothetical Activation of the CWI Pathway by this compound This compound This compound Membrane Fungal Plasma Membrane This compound->Membrane Interacts with Stress Membrane Stress Membrane->Stress Wsc1 Wsc1/Mid2 (Sensors) Stress->Wsc1 Activates Rho1 Rho1 GTPase Wsc1->Rho1 Pkc1 Pkc1 Rho1->Pkc1 MAPK MAPK Cascade (Bck1, Mkk1/2, Slt2) Pkc1->MAPK Transcription Transcription Factors (Rlm1, Swi4/6) MAPK->Transcription Response Cell Wall Reinforcement (Chitin Synthesis) Transcription->Response

Caption: Hypothetical signaling cascade triggered by this compound-induced membrane stress.

Conclusion and Future Directions

This compound represents a chemical scaffold with untapped potential in the realm of antifungal drug discovery. While the current body of literature is heavily skewed towards its antibacterial applications, the structural relationship to tobramycin and the antimicrobial activity of its derivatives suggest that a thorough investigation into its intrinsic antifungal properties is warranted. This technical guide provides a comprehensive roadmap for such an investigation, outlining the necessary experimental protocols for determining antifungal efficacy, cytotoxicity, and mechanism of action. Future research should focus on obtaining robust MIC data for this compound against a panel of clinically relevant fungal pathogens, followed by detailed mechanistic studies to identify its cellular and molecular targets. The successful execution of these studies will be pivotal in determining whether this compound or its optimized analogs can be developed into a new class of much-needed antifungal therapeutics.

References

Physicochemical Properties of Nebramine Free Base: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nebramine is an aminoglycoside and a key building block in the chemical structure of several antibiotics, most notably as a component of tobramycin (B1681333).[1] It is also found as a metabolite of Streptoalloteichus tenebrarius and is considered an impurity in tobramycin preparations.[2] Understanding the physicochemical properties of this compound free base is crucial for its isolation, characterization, and for assessing its potential impact on the quality, stability, and biological activity of related pharmaceutical products. This guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and visual diagrams to illustrate key concepts.

Physicochemical Properties of this compound

The following table summarizes the known physicochemical properties of this compound free base. It is important to note that while some properties have been determined, others, particularly experimental values for thermal properties and solubility, are not widely reported in publicly available literature.

PropertyValueSource
IUPAC Name (1S,2R,3R,4S,6R)-4,6-diamino-3-[[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy]cyclohexane-1,2-diol[1]
Synonyms 3'-Deoxyneamine, Nebramycin VIII, Tobramine[1][2]
CAS Number 34051-04-2[1][2][3]
Molecular Formula C₁₂H₂₆N₄O₅[2][3]
Molecular Weight 306.36 g/mol [1][3]
Appearance Solid powder[2]
Purity >98% (typical for commercial research grade)[2]
Melting Point Data not available
Boiling Point Data not available
pKa Data not available (By analogy to the structurally similar tobramycin, multiple basic pKa values are expected)
Solubility To be determined[2]
logP (XLogP3) -4.4 (Computed)[1]

Mandatory Visualizations

Structural Relationship between this compound and Tobramycin

Caption: Structural comparison of Tobramycin and its core component, this compound.

Experimental Workflow for Physicochemical Profiling

G cluster_properties Physicochemical Property Determination start Pure this compound Free Base Sample mp Melting Point (Capillary Method) start->mp Thermal Analysis sol Aqueous Solubility (OECD 105 Flask Method) start->sol Solubility Profiling pka pKa (Potentiometric Titration) start->pka Ionization Constant logp logP (Shake-Flask Method) start->logp Lipophilicity Assessment mp_data Melting Range (°C) mp->mp_data Yields sol_data Solubility (g/L) sol->sol_data Yields pka_data pKa Value(s) pka->pka_data Yields logp_data logP Value logp->logp_data Yields

Caption: Workflow for experimental determination of core physicochemical properties.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are standard protocols for key experiments.

Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a fundamental property for identification and purity assessment.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), thermometer, glass capillary tubes (sealed at one end).

  • Procedure:

    • Sample Preparation: A small amount of finely powdered, dry this compound free base is packed into a glass capillary tube to a height of 1-2 mm.[4]

    • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.[5]

    • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. Then, the heating rate is reduced to 1-2°C per minute to allow for thermal equilibrium.[5]

    • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[1]

    • Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.0°C).[5]

Determination of Aqueous Solubility (OECD 105 Flask Method)

This method determines the saturation mass concentration of a substance in water at a given temperature. It is suitable for substances with solubilities above 10⁻² g/L.[6]

  • Apparatus: Shaking flask or magnetic stirrer, constant temperature water bath (e.g., 25°C), analytical balance, centrifuge, analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS).

  • Procedure:

    • Equilibration: An excess amount of this compound free base is added to a known volume of purified water in a flask. The amount should be sufficient to ensure a solid phase remains at equilibrium.

    • Stirring: The mixture is agitated in a constant temperature bath for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time, but 24-48 hours is common.[6]

    • Phase Separation: The suspension is allowed to stand to let the solid settle. The saturated aqueous solution is then separated from the undissolved solid by centrifugation or filtration.

    • Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable and validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Reporting: The solubility is reported in units such as g/L or mg/mL at the specified temperature.

Determination of Ionization Constant (pKa) by Potentiometric Titration

The pKa is a measure of the strength of an acid or base. For a polybasic molecule like this compound, multiple pKa values corresponding to its different amino groups would be expected. Potentiometric titration is a standard method for their determination.

  • Apparatus: Calibrated pH meter with an electrode, automated titrator or burette, magnetic stirrer, titration vessel.

  • Procedure:

    • Sample Preparation: A precise amount of this compound free base is dissolved in a known volume of water to create a solution of known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.[7]

    • Titration Setup: The solution is placed in the titration vessel, and the pH electrode is immersed. The solution is stirred continuously. To remove dissolved CO₂, the solution can be purged with nitrogen.[7]

    • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). The pH of the solution is recorded after each incremental addition of the titrant.

    • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points of this curve. For a polybasic compound, multiple inflection points may be observed.

    • Reporting: The experiment is typically repeated multiple times to ensure reproducibility, and the average pKa values are reported.[7]

Determination of Partition Coefficient (logP) by Shake-Flask Method

The n-octanol/water partition coefficient (P) is a measure of a compound's lipophilicity. It is a critical parameter in drug development for predicting absorption and distribution. The shake-flask method is the gold standard for its determination.

  • Apparatus: Separatory funnels or vials, mechanical shaker, centrifuge, analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS).

  • Procedure:

    • Phase Preparation: n-Octanol and water (or a suitable buffer like PBS, pH 7.4, for logD determination) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

    • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

    • Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

    • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

    • Quantification: The concentration of this compound in each phase is accurately measured using a suitable analytical technique.

    • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

References

Methodological & Application

Application Notes and Protocols for Synthesizing Amphiphilic Nebramine-Based Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and characterization of amphiphilic Nebramine-based hybrids. These compounds are of significant interest as potential adjuvants to antibiotic therapies, particularly against multidrug-resistant Gram-negative bacteria. By enhancing the permeability of the bacterial outer membrane, these hybrids can restore the efficacy of existing antibiotics.[1][2][3]

The protocols outlined below are based on established synthetic strategies involving the modification of the this compound scaffold at the C-5 hydroxyl group and the amino groups.[1][3] The primary mechanism of action for these amphiphilic hybrids involves the disruption of the bacterial membrane, a different approach from traditional aminoglycosides that target protein synthesis by binding to 16S rRNA.[4][5][6]

Overview of the Synthetic Strategy

The synthesis of amphiphilic this compound-based hybrids generally involves a multi-step process. The core strategy is to introduce both hydrophobic and hydrophilic modifications to the this compound scaffold to create an amphipathic molecule. A common approach includes:

  • Protection of Amino Groups: The amino groups of the this compound precursor (often derived from Tobramycin) are protected, typically with tert-butyloxycarbonyl (Boc) groups.[1][3]

  • Alkylation of the C-5 Hydroxyl Group: A hydrophobic alkyl chain is introduced at the C-5 position of the this compound scaffold. This is often achieved through phase-transfer catalysis.[1][3]

  • Modification of Amino Groups (Optional): The protected amino groups can be deprotected and subsequently modified, for instance, through guanidinylation, to enhance the polycationic nature of the hydrophilic head group.[1][2][3]

  • Deprotection and Purification: Finally, any remaining protecting groups are removed, and the target amphiphilic this compound hybrid is purified, typically using reverse-phase flash chromatography.[1]

This modular synthesis allows for the creation of a library of hybrids with varying alkyl chain lengths and head group modifications to investigate structure-activity relationships.

Experimental Protocols

General Synthesis of C-5 O-Alkylated and Guanidinylated this compound Analogs

This protocol describes a general procedure for the synthesis of amphiphilic this compound hybrids, adapted from published methods.[1][3]

Materials:

  • Tobramycin or this compound

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Tetrabutylammonium (B224687) sulfate (B86663) (catalyst)

  • Appropriate alkyl bromide (for C-5 alkylation)

  • N,N'-di-Boc-N''-triflylguanidine (for guanidinylation)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Dioxane, Water (de-ionized)

  • Reagents for deprotection (e.g., Trifluoroacetic acid (TFA))

  • Reverse-phase flash chromatography system

Protocol:

  • Protection of Amino Groups:

    • Dissolve Tobramycin in a suitable solvent system (e.g., a mixture of dioxane and water).

    • Add Boc₂O and a base (e.g., triethylamine) and stir at room temperature overnight.

    • Monitor the reaction by thin-layer chromatography (TLC) or mass spectrometry (MS).

    • Upon completion, extract the Boc-protected product and purify by column chromatography.

  • Alkylation of the C-5 Hydroxyl Group:

    • Dissolve the Boc-protected this compound precursor in a biphasic solvent system (e.g., DCM and water).

    • Add tetrabutylammonium sulfate as a phase-transfer catalyst.

    • Add the desired alkyl bromide and stir vigorously at room temperature for 24-48 hours.

    • Monitor the reaction for the formation of the C-5 O-alkylated product.

    • Work up the reaction and purify the product by silica (B1680970) gel chromatography.

  • Guanidinylation of Amino Groups:

    • If guanidinylation is desired, first deprotect the Boc groups using an acid such as TFA in DCM.

    • After removal of the Boc groups, dissolve the intermediate in a suitable solvent (e.g., DMF).

    • Add N,N'-di-Boc-N''-triflylguanidine and a base (e.g., diisopropylethylamine) and stir at room temperature.

    • Monitor the progress of the guanidinylation reaction.

    • Purify the Boc-protected guanidinylated product.

  • Final Deprotection and Purification:

    • Remove all Boc protecting groups by treating the compound with TFA in DCM.

    • Evaporate the solvent and excess acid.

    • Purify the final amphiphilic this compound hybrid by reverse-phase flash chromatography using a water/acetonitrile gradient.

    • Lyophilize the pure fractions to obtain the final product as a white solid.

Characterization of Synthesized Hybrids

The synthesized amphiphilic this compound-based hybrids should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the successful incorporation of the alkyl chain and any other modifications.

  • Mass Spectrometry (MS): To determine the molecular weight of the final compound and confirm its identity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Data Presentation

The antimicrobial activity of the synthesized amphiphilic this compound-based hybrids is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains, particularly multidrug-resistant isolates. The data is often presented in tabular format to facilitate comparison.

Table 1: Example of MIC Data for Amphiphilic this compound-Based Hybrids against P. aeruginosa

CompoundModificationAlkyl Chain LengthMIC (µg/mL) against P. aeruginosa PAO1
This compound--32
Hybrid 1C-5 AlkylationC1216
Hybrid 2C-5 Alkylation & GuanidinylationC128
Hybrid 3C-5 AlkylationC168
Hybrid 4C-5 Alkylation & GuanidinylationC164

This table is a representative example based on trends observed in the literature. Actual values will vary depending on the specific compounds and bacterial strains tested.[3]

Visualizations

General Synthetic Workflow

G cluster_synthesis Synthetic Workflow start This compound or Tobramycin Precursor protect Boc Protection of Amino Groups start->protect alkylate C-5 O-Alkylation (Phase-Transfer Catalysis) protect->alkylate deprotect_guan Boc Deprotection alkylate->deprotect_guan guanidinylate Guanidinylation of Amino Groups deprotect_guan->guanidinylate deprotect_final Final Deprotection guanidinylate->deprotect_final purify Reverse-Phase Flash Chromatography deprotect_final->purify final_product Amphiphilic this compound-Based Hybrid purify->final_product

Caption: General workflow for the synthesis of amphiphilic this compound-based hybrids.

Proposed Mechanism of Action

G cluster_membrane Mechanism of Bacterial Membrane Disruption hybrid Amphiphilic this compound Hybrid outer_membrane Gram-Negative Outer Membrane (LPS) hybrid->outer_membrane Electrostatic and Hydrophobic Interactions permeabilization Membrane Permeabilization and Disruption outer_membrane->permeabilization inner_membrane Inner Cytoplasmic Membrane bacterial_death Bacterial Cell Death inner_membrane->bacterial_death permeabilization->inner_membrane antibiotic_entry Enhanced Entry of Co-administered Antibiotic permeabilization->antibiotic_entry antibiotic_entry->bacterial_death

Caption: Proposed mechanism of action for amphiphilic this compound-based hybrids.

Applications and Future Directions

Amphiphilic this compound-based hybrids have demonstrated significant potential as adjuvants that can restore the activity of conventional antibiotics against resistant bacterial strains.[1][7] Their ability to permeabilize the outer membrane of Gram-negative bacteria makes them particularly promising for tackling challenging pathogens like Pseudomonas aeruginosa.[2][3][8]

Future research in this area may focus on:

  • Optimization of the Amphiphilic Structure: Fine-tuning the length of the hydrophobic tail and the nature of the cationic headgroup to maximize efficacy and minimize toxicity.[9]

  • Broadening the Spectrum of Activity: Investigating the efficacy of these hybrids against a wider range of multidrug-resistant bacteria.

  • In Vivo Studies: Evaluating the safety and efficacy of these compounds in animal models of infection.

  • Combination Therapy: Exploring synergistic effects with a broader range of antibiotic classes.[10]

These application notes provide a foundational protocol for the synthesis and evaluation of amphiphilic this compound-based hybrids. Researchers are encouraged to adapt and optimize these methods to explore this promising class of potential antibacterial adjuvants.

References

Application Notes and Protocols: The Use of Nebramine in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nebramine is an aminoglycoside antibiotic, specifically a pseudo-disaccharide, that constitutes a core component of the broader-spectrum antibiotic, tobramycin.[1][2] As a member of the aminoglycoside class, this compound's antimicrobial activity is rooted in its ability to interfere with bacterial protein synthesis.[3] This document provides detailed protocols for conducting antimicrobial susceptibility testing (AST) with this compound, outlines its mechanism of action, and presents available data on its antimicrobial efficacy.

Mechanism of Action

This compound, like other aminoglycoside antibiotics, exerts its bactericidal effect by targeting the bacterial ribosome. The primary mechanism involves binding to the 30S ribosomal subunit, which leads to the misreading of mRNA during protein synthesis and ultimately inhibits the formation of the 70S complex.[4][5][6] This disruption results in the production of non-functional or toxic proteins, leading to bacterial cell death.[7][8] The polycationic nature of aminoglycosides at physiological pH is thought to facilitate their interaction with the negatively charged components of the bacterial cell envelope and ribosomal RNA.[2]

Mechanism of Action of this compound cluster_cell This compound This compound Ribosome30S 30S Ribosomal Subunit This compound->Ribosome30S Binds to BacterialCell Bacterial Cell ProteinSynthesis Protein Synthesis Ribosome30S->ProteinSynthesis Inhibits mRNA mRNA mRNA->ProteinSynthesis NonFunctionalProteins Non-Functional or Toxic Proteins ProteinSynthesis->NonFunctionalProteins Leads to production of CellDeath Bacterial Cell Death NonFunctionalProteins->CellDeath Induces

Caption: Mechanism of action of this compound.

Data Presentation: Antimicrobial Activity of this compound

The standalone antimicrobial activity of unmodified this compound has been evaluated in a limited number of publicly available studies. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data. It is important to note that much of the research on this compound focuses on its use as a scaffold for the development of novel antimicrobial derivatives or in synergistic combinations with other antibiotics.

MicroorganismStrainMIC (µg/mL)Reference
Pseudomonas aeruginosaPAO132[4]

Note: The limited availability of public data on the standalone MIC of unmodified this compound necessitates further research to establish a comprehensive antimicrobial spectrum.

Experimental Protocols

Standardized methods for antimicrobial susceptibility testing, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), should be followed. The following protocols are adapted for the evaluation of this compound.

Protocol 1: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., sterile deionized water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or turbidity meter

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.

  • Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (inoculum without this compound) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Broth Microdilution Workflow Start Start PrepStock Prepare this compound Stock Solution Start->PrepStock SerialDilution Perform Serial Dilutions in 96-well Plate PrepStock->SerialDilution Inoculate Inoculate Wells SerialDilution->Inoculate PrepInoculum Prepare Standardized Bacterial Inoculum PrepInoculum->Inoculate Incubate Incubate Plate (16-20h at 35°C) Inoculate->Incubate ReadMIC Read MIC Value Incubate->ReadMIC End End ReadMIC->End

Caption: Broth microdilution workflow for MIC determination.

Protocol 2: Disk Diffusion Method for Susceptibility Testing

This method assesses the susceptibility of a bacterial isolate to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.

Materials:

  • This compound powder

  • Sterile filter paper disks (6 mm diameter)

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

Procedure:

  • Disk Preparation: Prepare sterile filter paper disks impregnated with a known concentration of this compound. The optimal concentration may need to be determined empirically.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile swab, uniformly streak the bacterial suspension over the entire surface of an MHA plate to create a lawn of growth.

  • Disk Application: Aseptically place the this compound-impregnated disk onto the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The interpretation of the zone size (susceptible, intermediate, or resistant) requires the establishment of standardized interpretive criteria, which are not yet available for this compound.

Disk Diffusion Workflow Start Start PrepDisks Prepare this compound- Impregnated Disks Start->PrepDisks ApplyDisk Apply this compound Disk to Agar Surface PrepDisks->ApplyDisk PrepInoculum Prepare Standardized Bacterial Inoculum InoculatePlate Inoculate MHA Plate with Bacterial Lawn PrepInoculum->InoculatePlate InoculatePlate->ApplyDisk Incubate Incubate Plate (16-20h at 35°C) ApplyDisk->Incubate MeasureZone Measure Zone of Inhibition Incubate->MeasureZone End End MeasureZone->End

Caption: Disk diffusion workflow for susceptibility testing.

Conclusion

This compound presents a foundational structure for the development of novel antimicrobial agents. The protocols outlined in this document provide a framework for the standardized evaluation of its antimicrobial activity. Further research is warranted to establish a comprehensive spectrum of activity for unmodified this compound and to develop interpretive criteria for susceptibility testing.

References

Application of Nebramine in the Study of Bacterial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nebramine, a pseudo-disaccharide component of the aminoglycoside antibiotic tobramycin, has emerged as a valuable molecular scaffold in the study of bacterial membranes and the development of novel antimicrobial strategies. Unmodified this compound exhibits broad-spectrum antibacterial activity, but its true potential is realized in its amphiphilic derivatives. These engineered molecules are designed to selectively target and disrupt the integrity of bacterial membranes, particularly the outer membrane of Gram-negative bacteria. This application note provides a comprehensive overview of the use of this compound and its derivatives as tools to investigate bacterial membrane function, permeabilization, and as adjuvants to potentiate the efficacy of conventional antibiotics against multidrug-resistant pathogens.

The primary mechanism of action for amphiphilic this compound derivatives involves their interaction with lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria.[1][2] This interaction displaces divalent cations that stabilize the LPS layer, leading to membrane destabilization, increased permeability, and depolarization.[3] This membrane disruption not only has intrinsic antibacterial effects but also facilitates the entry of other antibiotics that would otherwise be excluded, thus overcoming a key mechanism of bacterial resistance.[1][2]

Data Presentation

The following tables summarize the antibacterial activity of various this compound derivatives, both alone and in combination with other antibiotics, against a range of bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of Amphiphilic Neamine Derivatives against Pseudomonas aeruginosa

CompoundP. aeruginosa ATCC 27853 (µg/mL)Colistin-Resistant P. aeruginosa Strains (µg/mL)
Neamine (parent compound)InactiveInactive
3′,6-di-O-[(2″-naphthyl)propyl]neamine (3′,6-di2NP)4 - 82 - 8
3′,6-di-O-[(2″-naphthyl)butyl]neamine (3′,6-di2NB)4 - 82 - 8
3′,6-di-O-nonylneamine (3′,6-diNn)4 - 82 - 8 (most active)
Gentamicin1Inactive (except against PA313)
Colistin1N/A
Data sourced from Zimmermann et al., 2013 as cited in a 2017 study.[3]

Table 2: Synergistic Activity of this compound Analogs with β-Lactam Antibiotics against Wild-Type Pseudomonas aeruginosa PAO1

This compound Analog (at 8 µg/mL)AntibioticMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic in Combination (µg/mL)Fold ReductionFractional Inhibitory Concentration (FIC) IndexInterpretation
Compound 2 Aztreonam (ATM)8180.19Synergy
Ceftazidime (CAZ)20.2580.19Synergy
Compound 4 Aztreonam (ATM)8180.19Synergy
Ceftazidime (CAZ)20.2580.19Synergy
This compound 5 Aztreonam (ATM)8240.5Synergy
Ceftazidime (CAZ)20.540.5Synergy
An FIC index of ≤ 0.5 indicates synergy.[1] Unmodified this compound (Compound 5) had a standalone MIC of 32 µg/mL, while other modified analogs (e.g., Compounds 2 and 4) had MICs > 128 µg/mL.[1]

Experimental Protocols

Detailed methodologies for key experiments to characterize the membrane-acting properties of this compound derivatives are provided below.

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay measures the ability of a compound to disrupt the outer membrane of Gram-negative bacteria, allowing the hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN) to enter and fluoresce in the hydrophobic environment of the membrane.

Materials:

  • Bacterial culture (e.g., P. aeruginosa, E. coli) grown to mid-log phase.

  • 5 mM HEPES buffer (pH 7.2) with 5 mM glucose.

  • N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone).

  • This compound derivative solution.

  • Polymyxin B (as a positive control).

  • 96-well black, clear-bottom microtiter plates.

  • Fluorometric microplate reader (Excitation: 350 nm, Emission: 420 nm).

Procedure:

  • Grow bacteria to an OD600 of 0.4-0.6.

  • Harvest cells by centrifugation and wash once with HEPES buffer.

  • Resuspend the bacterial pellet in HEPES buffer to a final OD600 of 0.5.

  • In the microtiter plate, add the bacterial suspension to each well.

  • Add NPN to each well to a final concentration of 10-20 µM.

  • Measure the baseline fluorescence.

  • Add the this compound derivative at various concentrations to the wells. Use Polymyxin B as a positive control and buffer as a negative control.

  • Immediately begin monitoring the fluorescence intensity over time (e.g., every 30 seconds for 5-10 minutes).

  • The increase in fluorescence is proportional to the degree of outer membrane permeabilization.

Cytoplasmic Membrane Depolarization Assay (DiSC3(5) Assay)

This assay uses the voltage-sensitive dye DiSC3(5) to measure changes in the bacterial cytoplasmic membrane potential. In polarized cells, the dye enters and self-quenches its fluorescence. Depolarization of the membrane causes the dye to be released, resulting in an increase in fluorescence.

Materials:

  • Bacterial culture (e.g., S. aureus, B. subtilis, E. coli) grown to mid-log phase.

  • Appropriate buffer (e.g., LB medium for Gram-positives, HEPES buffer for Gram-negatives).

  • DiSC3(5) stock solution (e.g., 1 mM in DMSO).

  • This compound derivative solution.

  • Valinomycin (B1682140) or gramicidin (B1672133) (as a positive control for depolarization).

  • 96-well black, clear-bottom microtiter plates.

  • Fluorometric microplate reader (Excitation: ~622 nm, Emission: ~670 nm).

Procedure:

  • Grow bacteria to the desired optical density (e.g., OD600 of 0.2 for B. subtilis).

  • Dilute the culture in pre-warmed buffer.

  • Add DiSC3(5) to a final concentration of 0.8-1 µM and incubate with shaking until the fluorescence signal is stable (this indicates dye uptake and quenching). For E. coli, it may be necessary to add KCl to a final concentration of 200 mM to facilitate dye uptake.

  • Transfer the cell suspension to the microtiter plate.

  • Measure the baseline fluorescence for a short period (e.g., 100 seconds).

  • Add the this compound derivative at various concentrations. Use a known depolarizing agent like valinomycin as a positive control.

  • Continue to measure fluorescence until a plateau is reached.

  • An increase in fluorescence indicates membrane depolarization.

Antibiotic Synergy Testing (Checkerboard Assay)

The checkerboard assay is used to determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic) between two antimicrobial agents.

Materials:

  • Bacterial culture adjusted to 0.5 McFarland standard and then diluted to a final concentration of 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).

  • This compound derivative stock solution.

  • Second antibiotic stock solution (e.g., a β-lactam).

  • 96-well microtiter plates.

  • MHB (Cation-adjusted).

Procedure:

  • Prepare serial twofold dilutions of the this compound derivative along the x-axis (columns) of the microtiter plate.

  • Prepare serial twofold dilutions of the second antibiotic along the y-axis (rows). The final plate should contain a grid of concentrations.

  • Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control well (no antibiotics).

  • Inoculate each well with the prepared bacterial suspension.

  • Incubate the plate at 35-37°C for 16-20 hours.

  • Determine the MIC of each drug alone and in combination by visual inspection for turbidity.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formulas:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpret the results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflow for studying this compound's effect on bacterial membranes.

Nebramine_Mechanism cluster_extracellular Extracellular Space cluster_membrane Gram-Negative Outer Membrane cluster_periplasm Periplasm This compound Amphiphilic This compound Derivative LPS Lipopolysaccharide (LPS) This compound->LPS 1. Binds to LPS Antibiotic β-Lactam Antibiotic Porin Porin Channel Antibiotic->Porin Blocked Entry AntibioticEntry AntibioticEntry Antibiotic->AntibioticEntry Synergistic Entry DivalentCations Mg2+/Ca2+ Bridges LPS->DivalentCations 2. Displaces Cations MembraneDestabilization MembraneDestabilization LPS->MembraneDestabilization Outer Membrane Permeabilization PBP Penicillin-Binding Protein (PBP) CellDeath Bacterial Cell Death PBP->CellDeath Inhibits Cell Wall Synthesis AntibioticEntry->PBP 5. Reaches Target

Caption: Mechanism of amphiphilic this compound derivatives.

Experimental_Workflow cluster_screening Initial Screening & Characterization cluster_mechanism Mechanism of Action Studies cluster_validation Advanced & In Vivo Validation MIC Determine MIC (Standalone Activity) Synergy Checkerboard Assay (Synergy with Antibiotics) MIC->Synergy Select lead compounds OM_Perm Outer Membrane Permeabilization (NPN Uptake Assay) Synergy->OM_Perm Investigate membrane effects IM_Depol Inner Membrane Depolarization (DiSC3(5) Assay) OM_Perm->IM_Depol TimeKill Time-Kill Kinetics IM_Depol->TimeKill Confirm bactericidal synergy Toxicity Cytotoxicity Assays (e.g., against mammalian cells) TimeKill->Toxicity InVivo In Vivo Efficacy Models Toxicity->InVivo Assess therapeutic potential

References

Application Notes and Protocols: Nebramine as a Pharmaceutical Analytical Impurity (PAI) for Tobramycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobramycin (B1681333) is a potent aminoglycoside antibiotic utilized in the treatment of various bacterial infections.[1][2] As with any pharmaceutical active ingredient, ensuring its purity is paramount to safety and efficacy. Nebramine is a known impurity of tobramycin, which can arise either as a byproduct during the fermentation process of Streptomyces tenebrarius or as a degradation product.[1][3] Therefore, the robust analytical monitoring of this compound levels in tobramycin active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of quality control in the pharmaceutical industry. These application notes provide detailed protocols for the identification and quantification of this compound in tobramycin samples.

This compound, chemically known as (1S,2R,3R,4S,6R)-4,6-diamino-3-(((2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxytetrahydro-2H-pyran-2-yl)oxy)cyclohexane-1,2-diol, is structurally related to tobramycin.[4][5][6] Its presence beyond established limits can impact the safety and stability of the final drug product. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have set specific limits for this compound in tobramycin, necessitating the use of validated and sensitive analytical methods for its control.[2][7]

This document outlines the chemical relationship between tobramycin and this compound, provides quantitative data on acceptance criteria, and details experimental protocols for the analysis of this critical impurity.

Chemical Relationship and Degradation Pathway

This compound is a key impurity that can be formed through the hydrolysis of tobramycin. Under acidic conditions, tobramycin can hydrolyze to yield this compound and kanosamine.[8][9][10][11] This degradation pathway underscores the importance of controlling pH and storage conditions for tobramycin-containing products to minimize the formation of this compound.

Tobramycin Tobramycin This compound This compound Tobramycin->this compound Acid Hydrolysis Kanosamine Kanosamine Tobramycin->Kanosamine Acid Hydrolysis

Caption: Degradation of Tobramycin to this compound.

Quantitative Data Summary

The acceptance criteria for this compound in tobramycin are defined by various pharmacopeias. The following tables summarize the typical limits and chromatographic parameters for the analysis of this compound.

Table 1: Pharmacopeial Limits for this compound in Tobramycin

PharmacopeiaProductLimit for this compound
USPTobramycin Inhalation SolutionNot more than 0.4%[7]

Table 2: Typical Chromatographic Parameters for this compound Analysis

ParameterHPLC-PAD (EP Method)HPLC-CAD
Column Polymeric reversed-phase, 250 mm x 4.6 mm, 8 µmNova-Pak C18, 150 mm x 3.9 mm
Mobile Phase Sodium sulfate, octane (B31449) sulfonic acid, THFAcetonitrile/Buffer (55/45, v/v)
Detection Pulsed Amperometric Detection (PAD)Charged Aerosol Detection (CAD)
Relative Retention Time (RRT) of this compound (Tobramycin = 1.00) ~0.41[2]~0.94[7]

Experimental Protocols

Protocol 1: Analysis of this compound in Tobramycin by HPLC with Pulsed Amperometric Detection (PAD)

This protocol is based on the principles outlined in the European Pharmacopoeia for the analysis of tobramycin and its impurities.[2]

1. Materials and Reagents:

  • Tobramycin Reference Standard (CRS)

  • This compound Reference Standard

  • Kanamycin (B1662678) B Reference Standard

  • Sodium Sulfate, anhydrous

  • Octane Sulfonic Acid Sodium Salt

  • Tetrahydrofuran (THF), HPLC grade

  • Sodium Hydroxide solution, 50% w/w

  • Water, HPLC grade

2. Chromatographic System:

  • HPLC system equipped with a gradient pump, autosampler, column oven, and a pulsed amperometric detector with a gold working electrode.

  • Column: Styrene-divinylbenzene copolymer, 250 mm x 4.6 mm, 8 µm particle size.

  • Post-column delivery pump for NaOH solution.

3. Preparation of Solutions:

  • Mobile Phase: Prepare a solution containing 52 g/L of anhydrous sodium sulfate, 1.5 g/L of octane sulfonic acid sodium salt, and 3 mL/L of stabilized THF in HPLC grade water. Filter and degas.

  • Post-Column Reagent: 0.3 M Sodium Hydroxide solution.

  • Reference Solution (a): Dissolve an accurately weighed quantity of Tobramycin CRS in the mobile phase to obtain a concentration of 1.0 mg/mL.

  • Reference Solution (b): Dilute Reference Solution (a) with the mobile phase to obtain a concentration of 2.5 µg/mL.

  • Reference Solution (d): Prepare a solution containing 0.05 mg/mL of Kanamycin B CRS and 0.05 mg/mL of Tobramycin CRS in the mobile phase.

  • Test Solution: Dissolve an accurately weighed quantity of the tobramycin sample in the mobile phase to obtain a concentration of 1.0 mg/mL.

4. Chromatographic Conditions:

  • Flow Rate (Mobile Phase): 1.0 mL/min

  • Flow Rate (Post-Column Reagent): 0.6 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 55 °C

  • Detector Temperature: 55 °C

  • PAD Settings: Use a standard carbohydrate waveform.

5. System Suitability:

  • Inject Reference Solution (d). The resolution between the peaks due to kanamycin B and tobramycin should be at least 3.0.

  • Inject Reference Solution (b). The signal-to-noise ratio of the principal peak should be at least 10.

6. Procedure:

  • Inject the Test Solution and record the chromatogram.

  • Identify the this compound peak based on the retention time obtained from the injection of a this compound reference standard or based on the relative retention time.

  • Calculate the percentage of this compound in the sample by comparing the peak area of this compound in the Test Solution to the peak area of tobramycin in Reference Solution (b), taking into account the dilution.

cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prep_Mobile_Phase Prepare Mobile Phase System_Suitability System Suitability Test Prep_Mobile_Phase->System_Suitability Prep_Post_Column Prepare Post-Column Reagent Prep_Post_Column->System_Suitability Prep_Ref_Sol Prepare Reference Solutions Prep_Ref_Sol->System_Suitability Prep_Test_Sol Prepare Test Solution Inject_Sample Inject Test Solution Prep_Test_Sol->Inject_Sample System_Suitability->Inject_Sample Data_Acquisition Data Acquisition (Chromatogram) Inject_Sample->Data_Acquisition Peak_Identification Identify this compound Peak Data_Acquisition->Peak_Identification Quantification Quantify this compound Peak_Identification->Quantification

Caption: Workflow for HPLC-PAD Analysis of this compound.

Protocol 2: Analysis of this compound in Tobramycin by HPLC with Charged Aerosol Detection (CAD)

This protocol is based on a method developed for the analysis of tobramycin and its related compounds, offering an alternative to PAD.[3]

1. Materials and Reagents:

  • Tobramycin Reference Standard (USP)

  • This compound Reference Standard

  • Neamine Reference Standard

  • Kanamycin B Reference Standard

  • Acetonitrile, HPLC grade

  • Ammonium Acetate, HPLC grade

  • Water, HPLC grade

2. Chromatographic System:

  • HPLC or UHPLC system with a binary pump, autosampler, column oven, and a charged aerosol detector.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, e.g., 100 mm x 2.1 mm, 1.7 µm particle size.

3. Preparation of Solutions:

  • Mobile Phase A: 10 mM Ammonium Acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Standard Solution: Prepare a stock solution of Tobramycin RS and individual impurity standards (this compound, Neamine, Kanamycin B) in water. Further dilute with the initial mobile phase composition to the desired concentration (e.g., 0.1% of the nominal test concentration for impurities).

  • Test Solution: Dissolve an accurately weighed quantity of the tobramycin sample in water to obtain a known concentration.

4. Chromatographic Conditions:

  • Gradient Program:

    • 0-1 min: 90% B

    • 1-10 min: Linear gradient from 90% to 60% B

    • 10-12 min: Hold at 60% B

    • 12.1-15 min: Return to 90% B and re-equilibrate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • CAD Settings:

    • Gas: Nitrogen

    • Pressure: 35 psi

    • Evaporation Temperature: 35 °C

5. System Suitability:

  • Inject the standard solution. The resolution between all specified impurities and tobramycin should be adequate (typically >1.5).

  • The relative standard deviation for replicate injections of the tobramycin peak should be not more than 2.0%.

6. Procedure:

  • Inject the Test Solution and the Standard Solution.

  • Identify the this compound peak in the Test Solution chromatogram by comparing its retention time with that of the this compound standard.

  • Quantify the amount of this compound in the sample using the peak area response from the Standard Solution.

cluster_prep Sample & Standard Preparation cluster_hplc_cad HPLC-CAD Analysis cluster_data_proc Data Processing & Reporting Prep_Mobile_Phases Prepare Mobile Phases A & B System_Setup Set Up HPLC-CAD System Prep_Mobile_Phases->System_Setup Prep_Standard Prepare Standard Solution System_Suitability Perform System Suitability Prep_Standard->System_Suitability Prep_Sample Prepare Sample Solution Analysis_Run Analyze Standard and Sample Prep_Sample->Analysis_Run System_Setup->System_Suitability System_Suitability->Analysis_Run Peak_Integration Integrate Chromatographic Peaks Analysis_Run->Peak_Integration Calculation Calculate this compound Content Peak_Integration->Calculation Report Generate Report Calculation->Report

Caption: General Workflow for HPLC-CAD Impurity Profiling.

Conclusion

The control of this compound as a pharmaceutical analytical impurity is essential for ensuring the quality, safety, and efficacy of tobramycin drug products. The protocols detailed in these application notes provide robust and reliable methods for the identification and quantification of this compound. Adherence to these or similarly validated methods is a critical component of Good Manufacturing Practices (GMP) for tobramycin production and release testing. For official compendial compliance, always refer to the latest versions of the relevant pharmacopeias.[3]

References

Method for Developing Nebramine-Cyclam Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria, particularly Gram-negative pathogens like Pseudomonas aeruginosa, presents a critical challenge to global health. One promising strategy to combat resistance is the development of antibiotic adjuvants that can restore the efficacy of existing antibiotics. Nebramine-cyclam conjugates have emerged as a promising class of such adjuvants. These molecules are synthesized by covalently linking this compound, a pseudodisaccharide component of the aminoglycoside antibiotic tobramycin, with a cyclam macrocycle. This conjugation abrogates the inherent ribosomal activity and associated toxicity of this compound while conferring a potent ability to permeabilize the outer membrane of Gram-negative bacteria. This action facilitates the entry of β-lactam antibiotics and other antibacterial agents that are normally excluded, thereby restoring their activity against resistant strains.[1][2]

This document provides detailed application notes and protocols for the synthesis, characterization, and biological evaluation of this compound-cyclam conjugates as antibiotic potentiators.

I. Synthesis of this compound-Cyclam Conjugates

The synthesis of this compound-cyclam conjugates involves a multi-step process that includes the protection of reactive groups, conjugation of the this compound and cyclam moieties, and subsequent deprotection to yield the final active compound. The following protocol is a generalized procedure based on established methods for the synthesis of similar aminoglycoside-cyclam conjugates.[3][4]

Experimental Protocol: Synthesis of this compound-Cyclam Conjugate

Materials:

  • This compound

  • Tri-Boc-cyclam

  • Appropriate bifunctional linker (e.g., one with a leaving group and a group for coupling)

  • Protecting group reagents (e.g., Di-tert-butyl dicarbonate (B1257347) (Boc)₂O)

  • Deprotection reagents (e.g., Trifluoroacetic acid (TFA))

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)

  • Reagents for coupling chemistry (e.g., activating agents, bases)

  • Silica (B1680970) gel for column chromatography

  • Analytical instruments: Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS)

Procedure:

  • Protection of this compound: Protect the amine and hydroxyl groups of this compound that are not intended for conjugation. This is typically achieved using Boc protecting groups for the amines.

  • Functionalization of Cyclam: The tri-Boc-protected cyclam is functionalized with a linker that will allow for its conjugation to this compound.

  • Conjugation Reaction: The protected this compound is reacted with the functionalized cyclam derivative. The specific reaction conditions will depend on the chosen linker and coupling chemistry.

  • Purification of the Conjugate: The protected conjugate is purified from the reaction mixture using techniques such as silica gel column chromatography.

  • Deprotection: The protecting groups (e.g., Boc groups) are removed from the conjugate using a strong acid like TFA in a suitable solvent such as DCM.

  • Final Purification and Characterization: The final deprotected this compound-cyclam conjugate is purified, typically by reverse-phase chromatography. The structure and purity of the final compound are confirmed by NMR and MS analysis.[5]

Experimental Workflow: Synthesis of this compound-Cyclam Conjugate

G cluster_synthesis Synthesis Workflow start Start This compound This compound start->this compound cyclam Tri-Boc-Cyclam start->cyclam protect_neb Protect this compound (e.g., Boc groups) This compound->protect_neb functionalize_cyclam Functionalize Cyclam with linker cyclam->functionalize_cyclam conjugation Conjugation of Protected Fragments protect_neb->conjugation functionalize_cyclam->conjugation purify_protected Purify Protected Conjugate conjugation->purify_protected deprotection Deprotection (e.g., TFA) purify_protected->deprotection purify_final Purify Final Conjugate deprotection->purify_final characterization Characterization (NMR, MS) purify_final->characterization end_product This compound-Cyclam Conjugate characterization->end_product

Caption: A generalized workflow for the synthesis of this compound-cyclam conjugates.

II. Biological Evaluation of this compound-Cyclam Conjugates

The primary application of this compound-cyclam conjugates is to act as adjuvants to potentiate the activity of conventional antibiotics. The following protocols describe key in vitro assays to evaluate their efficacy and safety.

A. Determination of Antibiotic Synergy: The Checkerboard Assay

The checkerboard assay is a widely used method to assess the in vitro interaction between two antimicrobial agents.[6][7][8][9]

Experimental Protocol: Checkerboard Assay

Materials:

  • This compound-cyclam conjugate

  • Antibiotic of interest (e.g., a β-lactam such as aztreonam (B1666516) or ceftazidime)

  • Bacterial strain of interest (e.g., a multidrug-resistant P. aeruginosa clinical isolate)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm, OD₆₀₀)

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum: Grow the bacterial strain to the mid-logarithmic phase in CAMHB. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare Drug Dilutions:

    • In a 96-well plate, prepare serial twofold dilutions of the antibiotic along the x-axis (columns).

    • Prepare serial twofold dilutions of the this compound-cyclam conjugate along the y-axis (rows).

  • Inoculate the Plate: Add the prepared bacterial inoculum to each well of the plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine Minimum Inhibitory Concentrations (MICs): The MIC is the lowest concentration of the drug(s) that inhibits visible bacterial growth. Determine the MIC of the antibiotic alone, the conjugate alone, and the MIC of each in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of antibiotic (FICₐ) = (MIC of antibiotic in combination) / (MIC of antibiotic alone)

    • FIC of conjugate (FICₙ) = (MIC of conjugate in combination) / (MIC of conjugate alone)

    • FIC Index = FICₐ + FICₙ

  • Interpret the Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4[10]

Experimental Workflow: Checkerboard Assay

G cluster_checkerboard Checkerboard Assay Workflow start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Antibiotic and Conjugate prep_inoculum->prep_dilutions inoculate Inoculate 96-well Plate prep_dilutions->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret

Caption: Workflow for determining antibiotic synergy using the checkerboard assay.

Quantitative Data: Synergy of this compound-Cyclam Conjugates with β-Lactam Antibiotics

The following table summarizes representative data on the potentiation of β-lactam antibiotics by a this compound-cyclam conjugate against multidrug-resistant P. aeruginosa clinical isolates.

AntibioticBacterial StrainMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic with this compound-Cyclam Conjugate (8 µM) (µg/mL)Fold PotentiationFIC IndexInterpretation
AztreonamMDR P. aeruginosa 12562128≤ 0.5Synergy
AztreonamMDR P. aeruginosa 2512864≤ 0.5Synergy
CeftazidimeMDR P. aeruginosa 1128432≤ 0.5Synergy
CeftazidimeMDR P. aeruginosa 264232≤ 0.5Synergy

Note: The data presented are illustrative and may vary depending on the specific conjugate, bacterial strain, and experimental conditions.[2][11]

B. Assessment of Outer Membrane Permeabilization: NPN Uptake Assay

The 1-N-phenylnaphthylamine (NPN) uptake assay is a common method to assess the permeabilization of the bacterial outer membrane. NPN is a fluorescent probe that fluoresces weakly in aqueous environments but becomes strongly fluorescent in the hydrophobic environment of a lipid membrane.[1][12][13]

Experimental Protocol: NPN Uptake Assay

Materials:

  • This compound-cyclam conjugate

  • Bacterial strain of interest (e.g., P. aeruginosa)

  • 1-N-phenylnaphthylamine (NPN) solution

  • HEPES buffer

  • 96-well black microtiter plates

  • Fluorometer

Procedure:

  • Prepare Bacterial Suspension: Grow bacteria to mid-log phase, harvest by centrifugation, and resuspend in HEPES buffer to a specific OD₆₀₀.

  • Prepare Assay Plate: In a 96-well black plate, add the bacterial suspension.

  • Add NPN: Add NPN to each well to a final concentration of 10-20 µM.

  • Add Conjugate: Add varying concentrations of the this compound-cyclam conjugate to the wells. Include a positive control (e.g., polymyxin (B74138) B) and a negative control (buffer only).

  • Measure Fluorescence: Immediately measure the fluorescence intensity over time using a fluorometer with excitation and emission wavelengths of approximately 350 nm and 420 nm, respectively.[14]

  • Analyze Data: An increase in fluorescence intensity upon addition of the conjugate indicates permeabilization of the outer membrane, allowing NPN to enter and intercalate into the membrane.

Experimental Workflow: NPN Uptake Assay

G cluster_npn NPN Uptake Assay Workflow start Start prep_bacteria Prepare Bacterial Suspension start->prep_bacteria add_to_plate Add Bacteria and NPN to 96-well Plate prep_bacteria->add_to_plate add_conjugate Add this compound-Cyclam Conjugate add_to_plate->add_conjugate measure_fluorescence Measure Fluorescence Over Time add_conjugate->measure_fluorescence analyze Analyze Data for Increased Fluorescence measure_fluorescence->analyze conclusion Determine Outer Membrane Permeabilization analyze->conclusion

Caption: Workflow for assessing outer membrane permeabilization using the NPN uptake assay.

C. Cytotoxicity Assessment

It is crucial to evaluate the toxicity of this compound-cyclam conjugates against mammalian cells to ensure their potential for therapeutic use. The MTT and LDH assays are standard methods for this purpose.[15][16][17]

Experimental Protocol: MTT Assay for Cell Viability

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • This compound-cyclam conjugate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed Cells: Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat Cells: Treat the cells with various concentrations of the this compound-cyclam conjugate for a specified period (e.g., 24-48 hours). Include a vehicle control and a positive control for toxicity.

  • Add MTT: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize Formazan: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate Cell Viability: Express the results as a percentage of the viability of the vehicle-treated control cells.

Quantitative Data: Cytotoxicity of a this compound-Cyclam Conjugate
Cell LineConjugate Concentration (µM)Cell Viability (%)
HEK2938> 95%
HEK29316> 90%
HEK29332> 85%
HepG28> 95%
HepG216> 90%
HepG232> 85%

Note: This data is illustrative and indicates low cytotoxicity at concentrations effective for antibiotic potentiation.[3]

III. Mechanism of Action

The primary mechanism by which this compound-cyclam conjugates potentiate antibiotics is through the disruption of the outer membrane of Gram-negative bacteria.

Signaling Pathway: Hypothesized Mechanism of Action

G cluster_moa Mechanism of Action conjugate This compound-Cyclam Conjugate outer_membrane Gram-Negative Outer Membrane conjugate->outer_membrane interacts with antibiotic β-Lactam Antibiotic permeabilization Outer Membrane Permeabilization antibiotic->permeabilization facilitated by outer_membrane->permeabilization leads to antibiotic_entry Increased Antibiotic Entry permeabilization->antibiotic_entry target_site Periplasmic Target (e.g., PBPs) antibiotic_entry->target_site bacterial_death Bacterial Cell Death target_site->bacterial_death

Caption: Hypothesized mechanism of this compound-cyclam conjugates as antibiotic adjuvants.

Conclusion

This compound-cyclam conjugates represent a promising avenue for reviving the utility of existing antibiotics against multidrug-resistant Gram-negative bacteria. The protocols and data presented in this document provide a framework for the synthesis, characterization, and biological evaluation of these novel adjuvants. Further research and development in this area could lead to new therapeutic strategies to combat the growing threat of antibiotic resistance.

References

Application Notes and Protocols: Potentiation of β-Lactam Antibiotics with Nebramine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria, particularly Pseudomonas aeruginosa, poses a significant threat to global health. These pathogens have developed sophisticated mechanisms to resist β-lactam antibiotics, including the production of β-lactamases, reduced outer membrane permeability, and overexpression of efflux pumps.[1][2][3] A promising strategy to combat this resistance is the use of adjuvants or potentiators that can restore the efficacy of existing antibiotics.

This compound, a pseudo-disaccharide component of the aminoglycoside tobramycin, has emerged as a valuable scaffold for developing such potentiators.[4][5] Modified this compound derivatives, particularly amphiphilic analogs, have been shown to act as outer membrane permeabilizers.[6][7] By disrupting the outer membrane of Gram-negative bacteria, these compounds facilitate the entry of β-lactam antibiotics, thereby synergizing their antibacterial activity and overcoming key resistance mechanisms.[2][4]

These application notes provide a comprehensive overview of the use of this compound derivatives to potentiate β-lactam antibiotics, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Data Presentation: Synergistic Activity of this compound Derivatives

The following tables summarize the synergistic activity of various this compound derivatives in combination with β-lactam antibiotics against P. aeruginosa. The data is primarily derived from checkerboard assays, with synergy defined by a Fractional Inhibitory Concentration (FIC) index of ≤ 0.5.

Table 1: Synergy of Amphiphilic this compound Analogs with β-Lactam Antibiotics against Wild-Type P. aeruginosa (PAO1)[4]

This compound Analogβ-Lactam AntibioticMIC of β-Lactam Alone (µg/mL)MIC of β-Lactam with Analog (8 µg/mL) (µg/mL)Fold PotentiationFIC Index
Compound 2 Aztreonam (ATM)>12816>80.19
Ceftazidime (CAZ)20.2580.19
Compound 4 Aztreonam (ATM)>1288>160.13
Ceftazidime (CAZ)20.2580.19

Note: Compounds 2 and 4 are dually guanidinylated and C-5-alkylated analogs of this compound.[4][7]

Table 2: Potentiation of β-Lactams by this compound Derivative (Compound 4) against Metallo-β-Lactamase (MBL)-Carrying P. aeruginosa Clinical Isolates[7]

P. aeruginosa Isolateβ-Lactam AntibioticMIC of β-Lactam Alone (µg/mL)MIC of β-Lactam with Compound 4 (8 µg/mL) (µg/mL)Fold Potentiation
PA86046 (MBL-producer)Ceftazidime (CAZ)128816
Meropenem (MEM)64164
Cefepime (FEP)64164
PA93654 (MBL-producer)Ceftazidime (CAZ)6488
Meropenem (MEM)3284
Cefepime (FEP)3284

Table 3: Synergy of a Trimeric this compound Derivative (Compound 3) with β-Lactams against β-Lactamase Harboring P. aeruginosa Isolates[2]

P. aeruginosa Isolateβ-Lactam AntibioticMIC of β-Lactam Alone (µg/mL)MIC of β-Lactam with Compound 3 (8 µg/mL) (µg/mL)Fold Potentiation
PA86052Imipenem (IMI)1628
Meropenem (MER)818
Ceftolozane (CTZ)1644
PA108590Imipenem (IMI)1644
Meropenem (MER)818
Ceftolozane (CTZ)>6416>4

Note: Compound 3 is a trimeric this compound-based outer membrane permeabilizer.[2]

Experimental Protocols

Protocol 1: Checkerboard Synergy Assay

This protocol outlines the broth microdilution checkerboard method to determine the synergistic interaction between a this compound derivative and a β-lactam antibiotic.[8][9][10]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10^5 CFU/mL)

  • Stock solutions of this compound derivative and β-lactam antibiotic

  • Multichannel pipette

  • Incubator (35-37°C)

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Plate Preparation:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create a 2-fold serial dilution of the β-lactam antibiotic. Add 100 µL of the highest concentration to column 1, mix, and transfer 50 µL to column 2, repeating to column 10. Discard the final 50 µL from column 10. This leaves 50 µL in each well.

    • Along the y-axis (e.g., rows A-G), create a 2-fold serial dilution of the this compound derivative. Add 100 µL of the highest concentration to row A, mix, and transfer 50 µL to row B, repeating to row G. Discard the final 50 µL from row G.

    • This creates a matrix of decreasing concentrations of both agents.

    • Row H will contain only the β-lactam dilutions (MIC control for β-lactam).

    • Column 11 will contain only the this compound derivative dilutions (MIC control for the derivative).

    • Well H12 should contain only broth and inoculum (growth control). A separate well with only broth can serve as a sterility control.

  • Inoculation:

    • Prepare the bacterial inoculum in CAMHB, adjusted to a 0.5 McFarland turbidity standard, and then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 100 µL of the bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimal Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formulas:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

    • Interpret the results:[9]

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Protocol 2: Time-Kill Assay

This protocol determines the rate of bacterial killing by a this compound derivative, a β-lactam, and their combination over time.[11][12][13]

Materials:

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • This compound derivative and β-lactam antibiotic at desired concentrations (e.g., MIC, 0.5x MIC)

  • Sterile culture tubes or flasks

  • Shaking incubator (35-37°C)

  • Sterile saline or PBS for dilutions

  • Agar (B569324) plates for colony counting

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Grow a bacterial culture overnight. Dilute the culture in fresh CAMHB and grow to the early logarithmic phase (e.g., OD600 of ~0.2-0.3).

    • Adjust the bacterial suspension to a starting concentration of ~5 x 10^5 to 5 x 10^6 CFU/mL in several flasks.

  • Test Conditions:

    • Prepare flasks for each condition:

      • Growth Control (no drug)

      • This compound derivative alone (at a sub-MIC concentration, e.g., 8 µg/mL)

      • β-lactam antibiotic alone (at its MIC)

      • Combination of this compound derivative and β-lactam antibiotic

  • Incubation and Sampling:

    • Incubate the flasks at 35-37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.[11]

    • Bactericidal activity is often defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[12]

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

G cluster_0 Gram-Negative Bacterium OM Outer Membrane (Impermeable) PBP Penicillin-Binding Proteins (PBPs) OM->PBP β-Lactam Entry CW Peptidoglycan Cell Wall IM Inner Membrane Inhibition Cell Wall Synthesis Inhibited (Cell Death) PBP->Inhibition Binds to BLactam_out β-Lactam Antibiotic BLactam_out->OM Blocked This compound This compound Derivative This compound->OM Permeabilizes Checkerboard_Workflow cluster_setup Plate Setup cluster_exp Experiment cluster_analysis Data Analysis A Prepare 2-fold serial dilutions of β-Lactam (Drug A) C Dispense dilutions into 96-well plate in a matrix A->C B Prepare 2-fold serial dilutions of this compound Derivative (Drug B) B->C D Add standardized bacterial inoculum to all wells C->D E Incubate plate (18-24h at 37°C) D->E F Read plate for visible growth (Determine MICs) E->F G Calculate FIC Index: FICI = FIC(A) + FIC(B) F->G H Interpret Result: Synergy, Additive, or Antagonism G->H TimeKill_Workflow A Prepare bacterial inoculum in log phase growth B Set up test flasks: 1. Growth Control 2. Drug A alone 3. Drug B alone 4. Combination (A+B) A->B C Incubate with shaking at 37°C B->C D Withdraw samples at time points (0, 2, 4, 8, 24h) C->D E Perform serial dilutions and plate for viable counts D->E F Incubate plates and count CFU E->F G Plot log10 CFU/mL vs. Time and analyze curves F->G

References

Application Notes & Protocols for HPLC Analysis of Nebramine Purity

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of Nebramine, a known impurity and degradation product of the antibiotic Tobramycin. Given that this compound lacks a significant UV chromophore, direct UV-based HPLC detection is challenging. The following protocols outline alternative and robust HPLC methods employing Charged Aerosol Detection (CAD), Pulsed Amperometric Detection (PAD), and pre-column derivatization for sensitive and accurate purity analysis.

These methods are intended for use by researchers, scientists, and drug development professionals in quality control and analytical development laboratories.

Method 1: HPLC with Charged Aerosol Detection (HPLC-CAD)

This method is suitable for the analysis of this compound and other related substances of Tobramycin without the need for derivatization, offering a direct and universal detection approach for non-volatile and semi-volatile compounds.

Experimental Protocol

1. Chromatographic Conditions:

A stability-indicating HPLC-CAD method has been developed for the analysis of Tobramycin and its related compounds, including this compound.[1]

ParameterSpecification
Column Not explicitly specified in the source, but a C18 column is commonly used for related aminoglycoside analysis.
Mobile Phase A 0.3% Trifluoroacetic acid in water[1]
Mobile Phase B Not explicitly specified, likely Acetonitrile.
Gradient A suitable gradient should be developed to resolve this compound from Tobramycin and other impurities.
Flow Rate Typically 0.5 - 1.0 mL/min.
Column Temperature Ambient or controlled at a specific temperature (e.g., 30 °C).
Injection Volume Typically 10 - 20 µL.
Detector Charged Aerosol Detector (CAD), e.g., Corona Veo RS[1]

2. Sample Preparation:

  • Standard Solution: Prepare a standard solution of this compound in a suitable diluent (e.g., water or mobile phase A) at a known concentration.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a target concentration.

3. System Suitability:

A system suitability solution containing Tobramycin and its known impurities, including this compound, should be injected to ensure adequate resolution and peak shape.[1]

Data Presentation

The following table summarizes typical validation parameters for an HPLC-CAD method for related substances.

ParameterTypical Acceptance Criteria
Specificity The method should be able to resolve this compound from other related impurities and the main component.
Linearity (Correlation Coefficient, r²) ≥ 0.99
Accuracy (% Recovery) 80.0% to 120.0%
Precision (% RSD) ≤ 10.0% for repeatability of spiked samples at the 0.1% level[1]
Limit of Quantitation (LOQ) Should be adequate for the specified limit of this compound.

Method 2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

This method provides high sensitivity and selectivity for the analysis of aminoglycosides like this compound without derivatization, by separating them on an anion-exchange column and detecting them via electrochemical oxidation.

Experimental Protocol

1. Chromatographic Conditions:

This HPAE-PAD method is designed for the analysis of Tobramycin and its impurities, including this compound.[2]

ParameterSpecification
Column CarboPac™ PA1 Anion-Exchange Column[2]
Eluent A weak sodium hydroxide (B78521) solution (e.g., 2 mM) is typically required.[2]
Flow Rate Typically 0.5 - 1.0 mL/min.
Column Temperature Ambient.
Injection Volume 20 µL[2]
Detector Pulsed Amperometric Detector (PAD)[2]

2. Sample Preparation:

  • Standard Solution: Prepare a standard solution of this compound in high-purity water.

  • Sample Solution: Dissolve the sample in high-purity water to the desired concentration.

Data Presentation

The performance of the HPAE-PAD method is summarized below.

ParameterResultReference
Linearity (Peak Area) Up to 700 pmol for Tobramycin[2]
Linearity (Peak Height) Up to 500 pmol for Tobramycin[2]
Resolution > 3.0 between Tobramycin and Kanamycin B[2]

Method 3: HPLC with Pre-column Derivatization and UV/Fluorescence Detection

Due to the lack of a UV-absorbing chromophore, pre-column derivatization is a common strategy to enhance the detectability of this compound.[3][4] This involves reacting the amine groups of this compound with a labeling agent to form a derivative that can be detected by UV or fluorescence detectors.

Experimental Protocol

1. Derivatization Agents:

  • 2,4-Dinitrofluorobenzene (DNFB): Reacts with primary and secondary amines to form UV-active derivatives. The USP assay method for Tobramycin utilizes this derivatization.[3]

  • Fluorescein isothiocyanate (FITC): Reacts with primary amino groups to form highly fluorescent and stable derivatives.[3]

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[5]

2. General Derivatization Procedure (Example with FITC):

  • Mix the sample or standard solution with a solution of FITC in a suitable solvent (e.g., acetone).

  • Add a buffer to maintain an alkaline pH (e.g., borate (B1201080) buffer).

  • Incubate the mixture at a specific temperature and for a set time to allow the reaction to complete.

  • Stop the reaction by adding an acid.

  • Inject an aliquot of the derivatized solution into the HPLC system.

3. Chromatographic Conditions (Example for FITC derivatives):

ParameterSpecificationReference
Column Phenomenex Luna C18[3]
Mobile Phase Acetonitrile-methanol-glacial acetic acid-water (420:60:5:515, v/v/v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature Ambient[3]
Detector Fluorescence Detector[3]
Data Presentation

Validation parameters for a pre-column derivatization method are crucial for ensuring reliable results.

ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²) > 0.999
Within-day Precision (%RSD) < 1%
Between-day Precision (%RSD) < 1%
Accuracy (% Recovery) 99.0% - 100.0%
Limit of Quantitation (LOQ) Sufficiently low to quantify impurities at specified levels (e.g., 250 ng/mL in urine for a specific method)[3]

Visualizations

Experimental Workflow for HPLC Analysis of this compound Purity

G cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization (Optional) cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh this compound Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Add_Reagent Add Derivatization Reagent (e.g., FITC) Dissolve_Sample->Add_Reagent Inject Inject into HPLC Dissolve_Sample->Inject Incubate Incubate (Heat/Time) Add_Reagent->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Stop_Reaction->Inject Separate Chromatographic Separation (Column & Mobile Phase) Inject->Separate Detect Detection (CAD, PAD, UV, or Fluorescence) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity/% Impurity Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for the HPLC analysis of this compound purity.

Factors Affecting this compound HPLC Analysis

G cluster_method HPLC Method Parameters cluster_analyte Analyte Properties cluster_output Analytical Outcome Column Column Type (C18, Anion-Exchange) Particle Size Dimensions Outcome Analytical Performance Resolution Sensitivity Accuracy Precision Column->Outcome MobilePhase Mobile Phase Composition (A/B ratio) pH Additives (TFA) MobilePhase->Outcome Detection Detection Detector Type (CAD, PAD, UV, FLD) Wavelength/Potential Detection->Outcome FlowRate Flow Rate FlowRate->Outcome Temperature Column Temperature Temperature->Outcome This compound This compound Properties Lack of Chromophore High Polarity Amine Groups This compound->Detection Influences choice of detector or need for derivatization

Caption: Key factors influencing the HPLC analysis of this compound.

References

Application Notes and Protocols for the Synthesis of Cationic Amphiphiles from Nebramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques and protocols for the synthesis of cationic amphiphiles derived from Nebramine, a pseudo-disaccharide segment of the aminoglycoside antibiotic tobramycin (B1681333). These synthetic amphiphiles have garnered significant interest, primarily as potent antimicrobial agents that function by disrupting bacterial cell membranes. This document outlines the key synthetic strategies, detailed experimental procedures, and methods for evaluating the biological activity of these compounds.

Introduction to this compound-Based Cationic Amphiphiles

This compound serves as a versatile scaffold for the development of cationic amphiphiles. Its polycationic nature at physiological pH, stemming from its amino groups, provides the hydrophilic headgroup, while synthetic modifications can append hydrophobic tails. This amphiphilic structure is crucial for their primary mechanism of action: the disruption of bacterial cell membranes, offering a promising avenue to combat antibiotic resistance.[1][2] The key design parameters in synthesizing these molecules involve varying the number, type, and length of the hydrophobic moieties to optimize the hydrophobicity/hydrophilicity balance, thereby enhancing antimicrobial potency while minimizing toxicity to mammalian cells.[1]

Synthetic Strategies and Methodologies

The primary synthetic routes for creating cationic amphiphiles from this compound involve two key modifications: O-alkylation of the hydroxyl groups to introduce hydrophobic ether-linked tails and guanidinylation of the amino groups to enhance the positive charge and potential for membrane interaction.

Synthesis of Amphiphilic this compound Analogs via O-Alkylation

This protocol describes the alkylation of the C-5 hydroxyl group of a protected this compound derivative. The synthesis starts from tobramycin, which is then cleaved to yield the this compound scaffold.

Experimental Protocol: C-5 O-Alkylation of this compound Derivative

This procedure outlines the synthesis of a C-5 alkylated this compound derivative, starting from the more readily available tobramycin.

Materials:

Procedure:

  • Protection of Amino Groups: Dissolve tobramycin in a suitable solvent system (e.g., a mixture of water, methanol, and DCM). Add di-tert-butyl dicarbonate (Boc₂O) to protect all the amino groups. The reaction progress can be monitored by TLC. After completion, the protected tobramycin is purified by silica gel chromatography.

  • Protection of Hydroxyl Groups: The Boc-protected tobramycin is then treated with tert-butyldimethylsilyl chloride (TBDMSCl) to protect the hydroxyl groups, leaving the C-5 hydroxyl group accessible for alkylation.

  • C-5 O-Alkylation: The C-5 hydroxyl group is alkylated using phase-transfer catalysis. The TBDMS- and Boc-protected tobramycin is dissolved in a suitable solvent, and tetrabutylammonium sulfate is added as a catalyst, followed by the desired alkyl bromide. The reaction is stirred until completion.

  • Cleavage of the Kanosamine Ring: The resulting intermediate is treated with hydrochloric acid in methanol and heated to selectively cleave the kanosamine ring, yielding the protected this compound derivative.

  • Deprotection: The TBDMS and Boc protecting groups are removed simultaneously by treatment with a strong acid (e.g., HCl) to yield the final C-5 O-alkylated this compound amphiphile.

  • Purification: The final compound is purified by reverse-phase flash chromatography using a gradient of water and acetonitrile.

Synthesis of Guanidinylated this compound Amphiphiles

This protocol details the guanidinylation of the amino groups of a C-5 alkylated this compound derivative.

Experimental Protocol: Guanidinylation of C-5 Alkylated this compound

Materials:

  • C-5 alkylated this compound derivative (from the previous protocol)

  • N,N'-Di-Boc-N''-triflylguanidine (or other suitable guanidinylating reagent)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Silica gel for column chromatography

  • Reverse-phase C18 silica gel for flash chromatography

Procedure:

  • Guanidinylation Reaction: Dissolve the C-5 alkylated this compound derivative in an anhydrous solvent such as DCM or THF. Add a base (e.g., TEA or DIPEA) followed by the guanidinylating reagent (e.g., N,N'-Di-Boc-N''-triflylguanidine). The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS.

  • Purification of Protected Product: The reaction mixture is concentrated, and the residue is purified by silica gel chromatography to isolate the Boc-protected guanidinylated this compound derivative.

  • Deprotection: The Boc protecting groups are removed by treatment with trifluoroacetic acid (TFA) in DCM. The solvent and excess TFA are removed under reduced pressure.

  • Final Purification: The crude product is purified by reverse-phase flash chromatography to yield the final dually guanidinylated and C-5 alkylated this compound amphiphile.

Quantitative Data Summary

The biological activity of this compound-derived cationic amphiphiles is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of bacteria, their hemolytic activity against red blood cells (HC₅₀), and their cytotoxicity against mammalian cell lines (IC₅₀ or CC₅₀).

Table 1: Antimicrobial Activity (MIC, µg/mL) of Representative this compound Amphiphiles

Compound IDModificationS. aureusE. coliP. aeruginosaReference
This compound-C12C-5 O-dodecyl4816[3]
This compound-C16C-5 O-hexadecyl248[3]
Guanidino-Neb-C12Dually guanidinylated, C-5 O-dodecyl248[2]
Guanidino-Neb-C16Dually guanidinylated, C-5 O-hexadecyl124[2]
Tobramycin(Parent antibiotic)110.5[1]

Table 2: Hemolytic Activity and Cytotoxicity of Representative this compound Amphiphiles

Compound IDModificationHemolytic Activity (HC₅₀, µg/mL)Cytotoxicity (IC₅₀, µg/mL on HEK293 cells)Selectivity Index (HC₅₀/MIC for S. aureus)Reference
This compound-C12C-5 O-dodecyl>10050>25[4]
This compound-C16C-5 O-hexadecyl803540[4]
Guanidino-Neb-C12Dually guanidinylated, C-5 O-dodecyl>15070>75[2]
Guanidino-Neb-C16Dually guanidinylated, C-5 O-hexadecyl12055120[2]

Experimental Protocols for Biological Assays

Determination of Minimum Inhibitory Concentration (MIC)

Protocol:

  • Prepare a stock solution of the synthesized amphiphile in sterile water or DMSO.

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth (MHB) for bacteria.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hemolytic Activity Assay

Protocol:

  • Obtain fresh human or sheep red blood cells (RBCs). Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspend to a final concentration of 4% (v/v) in PBS.

  • Prepare serial dilutions of the synthesized amphiphile in PBS in a 96-well plate.

  • Add the RBC suspension to each well.

  • Include a negative control (RBCs in PBS) and a positive control (RBCs in 0.1% Triton X-100 for 100% hemolysis).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet the intact RBCs.

  • Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.

  • Calculate the percentage of hemolysis relative to the positive control. The HC₅₀ is the concentration of the compound that causes 50% hemolysis.[5][6]

Application in Gene Delivery (Hypothetical Protocols)

While the primary application of this compound-derived amphiphiles has been in antimicrobials, their cationic and amphiphilic nature suggests potential for gene delivery. The following are hypothetical protocols based on established methods for other cationic lipids.

Formation of Liposomes with this compound-Based Lipids

Protocol:

  • Dissolve the this compound-derived cationic lipid and a helper lipid (e.g., DOPE or cholesterol) in chloroform (B151607) in a round-bottom flask.[7]

  • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

  • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a buffered aqueous solution (e.g., PBS or HEPES buffer) by vortexing. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • To produce small unilamellar vesicles (SUVs), the resulting multilamellar vesicle (MLV) suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).[8]

Formation of Lipoplexes (Lipid-DNA Complexes)

Protocol:

  • Dilute the plasmid DNA in a serum-free medium or buffer.

  • In a separate tube, dilute the this compound-based liposome (B1194612) suspension in the same serum-free medium.

  • Add the diluted liposome suspension to the diluted DNA solution and mix gently by pipetting. Do not vortex.

  • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • The lipoplexes are now ready for transfection experiments.

Visualizing Workflows and Mechanisms

Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Cationic Amphiphiles Tobramycin Tobramycin Protected_Tob Protected Tobramycin (Boc, TBDMS) Tobramycin->Protected_Tob Protection Alkylated_Tob C-5 Alkylated Protected Tobramycin Protected_Tob->Alkylated_Tob C-5 O-Alkylation Protected_Neb Protected this compound Derivative Alkylated_Tob->Protected_Neb Cleavage Alkylated_Neb C-5 Alkylated This compound Amphiphile Protected_Neb->Alkylated_Neb Deprotection Guan_Neb Guanidinylated This compound Amphiphile Alkylated_Neb->Guan_Neb Guanidinylation

Caption: Synthetic workflow for creating cationic amphiphiles from this compound.

Mechanism of Action: Bacterial Membrane Disruption

Membrane_Disruption cluster_membrane Interaction with Bacterial Membrane Amphiphile This compound Cationic Amphiphile (+) Binding Electrostatic Binding Amphiphile->Binding Membrane Bacterial Cell Membrane (-) Membrane->Binding Insertion Hydrophobic Tail Insertion Binding->Insertion Disruption Membrane Disruption & Pore Formation Insertion->Disruption Lysis Cell Lysis Disruption->Lysis

References

Application Notes and Protocols for Nebramine in the Development of Novel Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of nebramine, a pseudo-disaccharide segment of the aminoglycoside antibiotic tobramycin, as a scaffold for the development of novel antimicrobial agents. The focus is on the synthesis of amphiphilic this compound derivatives and their application as adjuvants to potentiate the activity of existing antibiotics against multidrug-resistant bacteria.

Introduction

The rise of antibiotic resistance is a critical global health challenge, necessitating the development of new therapeutic strategies. One promising approach is the modification of existing antibiotic scaffolds to create novel derivatives with enhanced antimicrobial properties or the ability to overcome resistance mechanisms. This compound has emerged as a valuable starting point for such endeavors.[1][2][3] Its structure allows for chemical modifications that can transform it into a potent outer membrane permeabilizer, particularly effective against Gram-negative bacteria like Pseudomonas aeruginosa.[4][5]

Amphiphilic derivatives of this compound, synthesized by attaching hydrophobic moieties, can disrupt the integrity of the bacterial outer membrane.[1][6] This disruption facilitates the entry of other antibiotics, such as β-lactams, that would otherwise be excluded, thereby restoring their efficacy against resistant strains.[4][5][7] Furthermore, this compound-based compounds have shown the potential for reduced cytotoxicity compared to their parent aminoglycosides, making them attractive candidates for further development.[4][5]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its Derivatives
CompoundModificationTest OrganismMIC (µg/mL)Reference
This compoundUnmodifiedP. aeruginosa PAO132[4]
Compound 2Guanidinylated and C-5 alkylatedP. aeruginosa PAO1>128[4]
Compound 4Guanidinylated and C-5 alkylatedP. aeruginosa PAO1>128[4]
Trimeric this compound 3Trimerized on a 1,3,5-triazine (B166579) frameworkP. aeruginosa PAO164[8]
Trimeric this compound 3A. baumannii ATCC 1797832[8]
Trimeric this compound 3E. coli ATCC 25922>64[8]
Table 2: Synergy Data of this compound Derivatives with β-Lactam Antibiotics against P. aeruginosa
This compound Derivativeβ-Lactam AntibioticP. aeruginosa IsolateFold-Potentiation of β-LactamFIC IndexReference
Compound 4 (8 µg/mL)Aztreonam (ATM)PAO116≤0.5[4]
Compound 4 (8 µg/mL)Ceftazidime (CAZ)PAO116≤0.5[4]
Trimer 2c (8 µg/mL)Ceftazidime (CAZ)PAO1>128N/A[8]
Trimer 2c (8 µg/mL)Aztreonam (ATM)PA10890128N/A[8]
Trimer 2c (8 µg/mL)Imipenem (IMI)PA8605232N/A[8]
Trimer 3 (8 µg/mL)Imipenem (IMI)PA86052128N/A[8]
Trimer 3 (8 µg/mL)Meropenem (MER)PA10890128N/A[8]

*FIC Index ≤ 0.5 indicates synergy.

Experimental Protocols

Protocol 1: Synthesis of Amphiphilic this compound Derivatives (General Strategy)

This protocol outlines a general strategy for the synthesis of dually guanidinylated and C-5 O-alkylated this compound analogs.

1. Protection of Amino Groups: a. Dissolve this compound in a suitable solvent (e.g., a mixture of 1,4-dioxane (B91453) and water). b. Add a base (e.g., sodium carbonate) to the solution. c. Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) and stir at room temperature overnight to protect the amino groups. d. Purify the Boc-protected this compound by column chromatography.

2. C-5 O-Alkylation: a. Dissolve the Boc-protected this compound in a suitable solvent (e.g., dichloromethane). b. Add a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) sulfate) and an aqueous solution of sodium hydroxide. c. Add the desired alkyl halide (e.g., an alkyl bromide) and stir the reaction mixture vigorously at room temperature for several days. d. Monitor the reaction by thin-layer chromatography (TLC). e. Upon completion, extract the product and purify by column chromatography.

3. Guanidinylation of Amino Groups: a. Dissolve the C-5 O-alkylated intermediate in a suitable solvent (e.g., N,N-dimethylformamide). b. Add a guanidinylating reagent (e.g., N,N'-di-Boc-N''-triflylguanidine) and a base (e.g., triethylamine). c. Stir the reaction at room temperature until completion as monitored by TLC. d. Purify the protected guanidinylated compound by column chromatography.

4. Deprotection: a. Treat the fully protected compound with a strong acid (e.g., trifluoroacetic acid in dichloromethane) to remove the Boc protecting groups. b. Remove the solvent under reduced pressure. c. Purify the final amphiphilic this compound derivative by reverse-phase high-performance liquid chromatography (RP-HPLC).

5. Characterization: a. Confirm the structure of the final compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and inoculate into a suitable broth (e.g., Cation-adjusted Mueller-Hinton Broth, CAMHB). b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

2. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., sterile water or DMSO). b. Perform serial two-fold dilutions of the antibiotic in the appropriate broth in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. b. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only). c. Incubate the plate at 37°C for 16-20 hours.

4. Determination of MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Protocol 3: Checkerboard Synergy Assay

This assay is used to assess the synergistic effect of a this compound derivative in combination with another antibiotic.

1. Plate Setup: a. Use a 96-well microtiter plate. b. Along the x-axis, prepare serial dilutions of the β-lactam antibiotic in broth. c. Along the y-axis, prepare serial dilutions of the this compound derivative in broth. d. This creates a matrix of wells with varying concentrations of both compounds.

2. Inoculation and Incubation: a. Prepare the bacterial inoculum as described in Protocol 2. b. Inoculate all wells (except the negative control) with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. c. Include wells with each compound alone to determine their individual MICs. d. Incubate the plate at 37°C for 16-20 hours.

3. Data Analysis and Calculation of Fractional Inhibitory Concentration (FIC) Index: a. Determine the MIC of each compound alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) c. Calculate the FIC Index (FICI) for each combination:
  • FICI = FIC of Drug A + FIC of Drug B d. Interpret the results as follows:
  • FICI ≤ 0.5: Synergy
  • 0.5 < FICI ≤ 4: Additive or indifferent effect
  • FICI > 4: Antagonism

Visualizations

Synthesis_Workflow This compound This compound Boc_Protection Per-N-Boc Protection This compound->Boc_Protection Boc_this compound Boc-Protected this compound Boc_Protection->Boc_this compound Alkylation Selective C-5 O-Alkylation Boc_this compound->Alkylation Alkylated_Intermediate Alkylated Intermediate Alkylation->Alkylated_Intermediate Guanidinylation Guanidinylation Alkylated_Intermediate->Guanidinylation Protected_Amphiphile Protected Amphiphilic this compound Guanidinylation->Protected_Amphiphile Deprotection Acid-mediated Boc Deprotection Protected_Amphiphile->Deprotection Final_Product Amphiphilic this compound Derivative Deprotection->Final_Product Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Prep_Beta_Lactam Prepare Serial Dilutions of β-Lactam Plate_Setup Dispense dilutions into 96-well plate Prep_Beta_Lactam->Plate_Setup Prep_this compound Prepare Serial Dilutions of this compound Derivative Prep_this compound->Plate_Setup Prep_Inoculum Prepare Bacterial Inoculum Inoculation Inoculate plate with bacteria Prep_Inoculum->Inoculation Plate_Setup->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Read_MIC Determine MICs Incubation->Read_MIC Calc_FIC Calculate FIC Index Read_MIC->Calc_FIC Interpretation Interpret Synergy Calc_FIC->Interpretation Mechanism_of_Action cluster_bacteria Gram-Negative Bacterium Outer_Membrane Outer Membrane Periplasm Periplasm Inner_Membrane Inner Membrane Cytoplasm Cytoplasm PBP Penicillin-Binding Proteins (PBPs) Inhibition Cell Wall Synthesis Inhibition PBP->Inhibition Nebramine_Derivative Amphiphilic This compound Derivative Disruption Membrane Disruption Nebramine_Derivative->Disruption Beta_Lactam β-Lactam Antibiotic Increased_Permeability Increased Permeability Beta_Lactam->Increased_Permeability Enters through disrupted membrane Disruption->Increased_Permeability Increased_Permeability->PBP Cell_Death Bacterial Cell Death Inhibition->Cell_Death

References

Troubleshooting & Optimization

Troubleshooting solubility issues of Nebramine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Nebramine in aqueous solutions.

Disclaimer

This compound is a compound that is structurally related to the aminoglycoside antibiotic family, including tobramycin (B1681333) and kanamycin. The information provided here is based on the general physicochemical properties of such molecules and established principles of solubility enhancement.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a glycoside and an amino cyclitol.[1][2] Its structure contains multiple amino and hydroxyl groups, which can lead to complex solubility behavior in aqueous solutions.[2] Like many amine-containing active pharmaceutical ingredients, its solubility can be highly dependent on the pH of the solution.

Q2: I'm observing poor solubility of this compound in neutral water. Is this expected?

A2: Yes, this is a common observation. Basic compounds like this compound are often sparingly soluble in neutral aqueous solutions (pH 7.0). Their solubility significantly increases in acidic conditions where the amine groups become protonated (ionized).

Q3: Can I heat the solution to improve solubility?

A3: While increasing the temperature can enhance the solubility of many compounds, it's crucial to first assess the thermal stability of this compound.[3][4][5] Degradation can occur at elevated temperatures, compromising the integrity of your sample. It is recommended to perform stability studies before using heat as a primary method for solubilization.

Q4: Are there any recommended solvents other than water?

A4: The choice of solvent depends on the downstream application. For experimental purposes, organic solvents like methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO) have been used for related compounds like tobramycin.[3][4] However, for many biological and pharmaceutical applications, aqueous solutions are required.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility challenges with this compound.

Initial Assessment: Characterizing the Issue

Before attempting to modify the solvent, it's important to characterize the solubility problem.

  • Visual Observation: Do you see undissolved particles, cloudiness, or precipitation?

  • Quantification: If possible, determine the approximate concentration at which solubility becomes an issue.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting this compound solubility issues.

G start Start: this compound Solubility Issue check_ph Measure pH of the Solution start->check_ph is_neutral Is pH ~7.0? check_ph->is_neutral adjust_ph Adjust pH to < 6.0 (e.g., with 0.1 M HCl) is_neutral->adjust_ph Yes consider_cosolvent Consider Co-solvents (e.g., Ethanol, Propylene Glycol) is_neutral->consider_cosolvent No (Already Acidic) recheck_solubility Re-assess Solubility adjust_ph->recheck_solubility is_soluble Is this compound Soluble? recheck_solubility->is_soluble success Success: Solution Prepared is_soluble->success Yes is_soluble->consider_cosolvent No end End: Optimized Protocol success->end final_check Assess Compatibility with Downstream Application consider_cosolvent->final_check final_check->end

A workflow for troubleshooting this compound solubility.

Step 1: pH Adjustment

The solubility of basic compounds like this compound is highly pH-dependent. By lowering the pH, the amine functional groups become protonated, leading to a significant increase in aqueous solubility.

Mechanism of pH-Dependent Solubility

The diagram below illustrates how pH affects the ionization and, consequently, the solubility of a basic amine-containing compound like this compound.

G cluster_0 High pH (Neutral/Basic) cluster_1 Low pH (Acidic) unprotonated R-NH₂ (Unionized) insoluble Poorly Soluble (Precipitation) unprotonated:f0->insoluble Low Aqueous Solubility protonated R-NH₃⁺ (Ionized) unprotonated:f0->protonated:f0 + H⁺ protonated:f0->unprotonated:f0 - H⁺ soluble Highly Soluble (Dissolved) protonated:f0->soluble High Aqueous Solubility

Effect of pH on the ionization and solubility of this compound.

  • Prepare a Slurry: Add the desired amount of this compound to your aqueous solvent (e.g., deionized water, buffer).

  • Stir Vigorously: Use a magnetic stirrer to ensure the suspension is homogenous.

  • Monitor pH: Use a calibrated pH meter to monitor the pH of the slurry.

  • Titrate with Acid: Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise to the suspension.

  • Observe Dissolution: Continue adding acid until the this compound is fully dissolved. Note the pH at which complete dissolution occurs.

  • Final pH Adjustment: Adjust the pH to the desired final value for your experiment, ensuring it remains in a range where this compound stays in solution.

pHSolubility (mg/mL)Observation
7.4< 1Insoluble
6.5~5Slightly Soluble
5.5> 50Freely Soluble
4.5> 100Very Soluble
Step 2: Use of Co-solvents

If pH adjustment alone is insufficient or not suitable for your experimental conditions, the use of co-solvents can be explored. Co-solvents can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous solvent.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol (PEG 300/400)

  • Glycerin

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing different concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Determine Solubility: Add an excess of this compound to each co-solvent mixture.

  • Equilibrate: Stir the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate and Analyze: Centrifuge or filter the samples to remove undissolved solid. Analyze the supernatant for the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

Co-solventConcentration (% v/v)Solubility (mg/mL)
None0%< 1
Ethanol10%2.5
Ethanol20%6.8
Propylene Glycol10%4.1
Propylene Glycol20%11.2

Additional Considerations

  • Salt Form: this compound may be available in different salt forms (e.g., sulfate, hydrochloride).[6][7] The salt form can significantly impact its aqueous solubility.

  • Purity: Ensure the purity of your this compound sample, as impurities can sometimes affect solubility.

  • Stability: Once dissolved, it is important to assess the stability of the this compound solution under your storage conditions. For related compounds like tobramycin, it is recommended not to store aqueous solutions for more than one day.[8]

References

Optimizing Nebramine concentration for antibacterial assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nebramine. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of this compound in antibacterial assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its antibacterial mechanism of action?

A1: this compound is an aminoglycoside antibiotic, structurally related to tobramycin (B1681333) and a component of the nebramycin (B1172076) complex.[1][2] Its primary mechanism of action involves interfering with bacterial membranes. As a cationic amphiphile, it disrupts the structure and function of the bacterial outer membrane, increasing its permeability.[3][4] This action can have a direct antibacterial effect or potentiate the activity of other antibiotics, such as β-lactams, by facilitating their entry into the bacterial cell, particularly in Gram-negative bacteria like P. aeruginosa.[5][6]

cluster_0 Bacterial Cell OuterMembrane Outer Membrane InnerMembrane Inner Membrane Cytoplasm Cytoplasm (Target for other antibiotics) This compound This compound Disruption Membrane Permeabilization This compound->Disruption causes OtherAntibiotic Other Antibiotics (e.g., β-lactams) OtherAntibiotic->Cytoplasm entry facilitated by permeabilization Disruption->OuterMembrane acts on

Caption: this compound's mechanism as an outer membrane permeabilizer.

Q2: How should I prepare a stock solution of this compound?

A2: The solubility of this compound free base in aqueous solutions is not well-documented.[2] For related compounds, organic solvents are often recommended.[7] It is advisable to first attempt dissolving this compound in sterile deionized water. If solubility is an issue, a small amount of DMSO can be used, followed by dilution in the appropriate sterile broth or buffer. Always ensure the final concentration of the organic solvent (e.g., DMSO) is non-inhibitory to the bacteria being tested (typically ≤1% v/v). For the disulfate salt of this compound, solubility in water is generally higher.

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial to maintain the compound's stability and activity. Recommendations vary slightly based on the form and duration of storage. For optimal shelf-life, adhere to the conditions summarized in the table below.

Data Presentation

Table 1: this compound Storage and Handling Summary

FormShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)Shipping/Handling
Powder (Free Base) Dry, dark at 0 - 4°C[2]Dry, dark at -20°C[2]Stable at ambient temperature for several weeks[2]
Powder (USP Grade) --10 to -25°C-
Powder (Disulfate Salt) 2 - 8°C[8]2 - 8°C[8]-
Stock Solutions 2 - 8°C (for a few days)[7]Aliquot and store at -20°C or -80°C[7]Avoid repeated freeze-thaw cycles

Table 2: Recommended Concentration Ranges for Antibacterial Assays

Assay TypeOrganism TypeRecommended Starting RangeNotes
Direct Antibacterial Activity (MIC) Gram-positive & Gram-negative0.008 - 128 µg/mL (two-fold serial dilutions)[9]A broad range is recommended for initial screening to determine the MIC.
Adjuvant/Potentiator Activity Gram-negative (e.g., P. aeruginosa)4 - 16 µM (e.g., ~1.2 - 4.9 µg/mL)[5]Used in combination with another antibiotic. The concentration should be sub-inhibitory.

Troubleshooting Guides

This section addresses common issues encountered during antibacterial assays with this compound.

Problem: I am not observing any antibacterial activity, even at high concentrations.

  • Possible Cause 1: Compound Instability.

    • Solution: Ensure this compound has been stored correctly according to the guidelines in Table 1. If using a stock solution, prepare it fresh, especially if it has undergone multiple freeze-thaw cycles.

  • Possible Cause 2: Bacterial Resistance.

    • Solution: The bacterial strain may be intrinsically resistant to aminoglycosides. Verify the experiment with a known susceptible control strain (e.g., a standard ATCC strain).

  • Possible Cause 3: Inappropriate Assay Conditions.

    • Solution: The pH or cation concentration of the growth medium can affect aminoglycoside activity. Use standard, recommended media like Mueller-Hinton Broth (MHB) for susceptibility testing.[10]

Problem: My Minimum Inhibitory Concentration (MIC) results are inconsistent between experiments.

  • Possible Cause 1: Inoculum Variability.

    • Solution: The density of the starting bacterial culture is critical for reproducible MICs. Standardize the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL, and then dilute it to the final required concentration (e.g., 5 x 10⁵ CFU/mL).[10][11]

  • Possible Cause 2: Pipetting or Dilution Errors.

    • Solution: Use calibrated pipettes and perform serial dilutions carefully. When preparing the 96-well plate, change pipette tips between different concentrations to avoid carryover.

  • Possible Cause 3: Incubation Variations.

    • Solution: Ensure a consistent incubation temperature (e.g., 35-37°C) and duration (e.g., 16-20 hours) for all experiments.[10][12]

Start Inconsistent MIC Results Inoculum Was inoculum standardized (e.g., 0.5 McFarland)? Start->Inoculum Pipetting Were dilutions accurate? Were pipettes calibrated? Inoculum->Pipetting Yes FixInoculum Standardize inoculum using a McFarland standard before dilution. Inoculum->FixInoculum No Incubation Were incubation time and temperature consistent? Pipetting->Incubation Yes FixPipetting Review dilution protocol. Use calibrated pipettes. Change tips appropriately. Pipetting->FixPipetting No FixIncubation Ensure consistent incubation parameters (e.g., 18h at 37°C). Incubation->FixIncubation No ReRun Re-run Assay Incubation->ReRun Yes FixInoculum->ReRun FixPipetting->ReRun FixIncubation->ReRun

Caption: Troubleshooting logic for inconsistent MIC results.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from standard clinical and laboratory methods and is designed to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[11][13][14]

Materials:

  • This compound

  • Sterile 96-well round-bottom microtiter plates

  • Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • Bacterial strain of interest

  • Sterile diluent (e.g., water, saline, or DMSO)

  • Spectrophotometer or McFarland standards

  • Calibrated pipettes and sterile tips

  • Incubator (37°C)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable sterile diluent to create a high-concentration stock (e.g., 1280 µg/mL).

  • Prepare Intermediate Dilutions: In a separate plate or tubes, perform a serial dilution of the stock solution in the growth medium to create 2x the final desired concentrations (e.g., from 256 µg/mL down to 0.016 µg/mL).

  • Plate Setup:

    • Add 100 µL of sterile growth medium to all wells of a 96-well plate.

    • Transfer 100 µL of the 2x this compound dilutions to the corresponding wells in column 1.

    • Perform a 2-fold serial dilution across the plate: transfer 100 µL from column 1 to column 2, mix thoroughly, then transfer 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the positive control (growth control, no drug).

    • Column 12 will serve as the negative control (sterility control, no bacteria).

  • Prepare Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation:

    • Add 100 µL of the final diluted bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

    • The final volume in each well (1-11) will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading Results:

    • Visually inspect the plate. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[13]

    • Confirm that the positive control (column 11) shows turbidity and the negative control (column 12) is clear.

A 1. Prepare this compound Stock Solution B 2. Prepare 2x Serial Dilutions in Microtiter Plate A->B E 5. Inoculate Plate with Bacteria (Final Volume 200µL/well) B->E C 3. Prepare Bacterial Inoculum (0.5 McFarland Standard) D 4. Dilute Inoculum to Final Concentration C->D D->E F 6. Incubate Plate (16-20h at 37°C) E->F G 7. Read Results: Determine Lowest Concentration with No Visible Growth (MIC) F->G

References

Overcoming challenges in the synthesis of Nebramine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Nebramine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound derivatives, offering potential causes and solutions in a question-and-answer format.

Protecting Group Strategies

Q1: I'm having trouble with the selective protection of the amino groups on this compound. Which protecting group should I use, and what are the optimal conditions?

A1: Selective protection of the multiple amino and hydroxyl groups on the this compound scaffold is a critical and often challenging step. The choice of protecting group is crucial for the success of subsequent reactions.

  • Commonly Used Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino functionalities of this compound and other aminoglycosides due to its stability in various reaction conditions and its relatively mild removal.

  • Troubleshooting Poor Yields in Boc Protection:

    • Incomplete Reaction: If you observe unreacted starting material, ensure that a sufficient excess of Boc anhydride (B1165640) (Boc₂O) is used (typically 1.1-1.2 equivalents per amino group). The reaction can be accelerated by using a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA).[1]

    • Side Reactions: The formation of di-Boc protected amines or urea (B33335) byproducts can occur, especially with primary amines or at elevated temperatures.[1] To minimize these, carefully control the stoichiometry of Boc₂O and maintain the reaction at room temperature.

    • Solvent Choice: The reaction is typically performed in solvents like tetrahydrofuran (B95107) (THF), acetonitrile, or dichloromethane (B109758) (DCM).[1] For poorly soluble aminoglycosides, a mixture of water and methanol (B129727) with triethylamine can be effective.[2]

  • Orthogonal Protecting Group Strategy: For multi-step syntheses requiring selective deprotection, an orthogonal protecting group strategy is essential. This involves using protecting groups that can be removed under different conditions. For example, you can use an acid-labile group like Boc in combination with a base-labile group like 9-fluorenylmethyloxycarbonyl (Fmoc) or a group removable by hydrogenolysis like benzyloxycarbonyl (Cbz).[3][4][5] This allows for the selective deprotection of one amino group while others remain protected.

Q2: My Boc deprotection is either incomplete or leads to side reactions. What should I do?

A2: Removal of the Boc group is typically achieved under acidic conditions. However, issues can arise if the conditions are not optimized.

  • Common Deprotection Reagents: A mixture of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a standard and effective method for Boc deprotection.[6] Concentrated hydrochloric acid (HCl) in an organic solvent or water is also commonly used.[7]

  • Troubleshooting Incomplete Deprotection:

    • Insufficient Acid: Ensure a sufficient excess of acid is used to drive the reaction to completion.

    • Reaction Time: While often fast, some sterically hindered Boc groups may require longer reaction times. Monitor the reaction by TLC or LC-MS.

  • Troubleshooting Side Reactions:

    • Alkylation by t-Butyl Cation: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule, particularly electron-rich aromatic rings or other sensitive functional groups.[8] To prevent this, a scavenger such as triethylsilane (TES) or anisole (B1667542) can be added to the reaction mixture.

    • Degradation of Acid-Labile Groups: If your molecule contains other acid-sensitive groups, the harsh conditions of Boc deprotection can be problematic. In such cases, consider using a milder deprotection method or an orthogonal protecting group strategy in your synthetic design.

O-Alkylation and Glycosylation

Q3: I am getting low yields in the O-alkylation of the hydroxyl groups on my protected this compound. How can I improve this?

A3: O-alkylation of the hydroxyl groups on this compound derivatives can be challenging due to steric hindrance and the potential for side reactions.

  • Reaction Conditions:

    • Base and Solvent: A common method for O-alkylation involves the use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to deprotonate the hydroxyl group, followed by the addition of the alkyl halide.[9] The choice of base and solvent can significantly impact the yield, and screening different combinations may be necessary.[2][10]

    • Leaving Group: The nature of the leaving group on the alkylating agent is crucial. Iodides are generally more reactive than bromides, which are more reactive than chlorides.[10] If you are using an alkyl chloride and observing low reactivity, consider converting it to the corresponding iodide in situ using a catalytic amount of sodium or potassium iodide (Finkelstein reaction).

  • Troubleshooting Low Yields:

    • Poor Solubility: Ensure all reactants are fully dissolved. If solubility is an issue, consider a different solvent system or gentle heating.

    • Steric Hindrance: The hydroxyl groups on the this compound core are sterically hindered. Using a more reactive alkylating agent or increasing the reaction temperature may be necessary. However, be cautious as higher temperatures can also promote side reactions.

    • N-Alkylation: If any amino groups are not fully protected, they can compete with the hydroxyl groups in the alkylation reaction. Ensure complete N-protection before attempting O-alkylation.

Q4: My glycosylation reaction to produce a more complex this compound derivative is inefficient. What are the common pitfalls and how can I troubleshoot them?

A4: Glycosylation is a notoriously difficult reaction to optimize, and low yields are a common problem.

  • Key Factors for Successful Glycosylation:

    • Glycosyl Donor Reactivity: The choice of the glycosyl donor is critical. "Armed" donors with electron-donating protecting groups (e.g., benzyl (B1604629) ethers) are more reactive than "disarmed" donors with electron-withdrawing groups (e.g., acetyl esters).[11] The leaving group at the anomeric position also plays a significant role, with trichloroacetimidates and thioglycosides being common choices.[12]

    • Promoter/Activator: The selection of the promoter is crucial for activating the glycosyl donor. Common promoters include Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and boron trifluoride etherate (BF₃·OEt₂).[11]

    • Reaction Conditions: Glycosylation reactions are highly sensitive to temperature, solvent, and the presence of moisture. Reactions are often carried out at low temperatures to control stereoselectivity and minimize side reactions.[13]

  • Troubleshooting Low Yields:

    • Moisture: Ensure all reagents and glassware are scrupulously dry, as water can hydrolyze the activated glycosyl donor. The use of molecular sieves is highly recommended.

    • Side Reactions: The formation of orthoesters or other byproducts can significantly reduce the yield of the desired glycoside.[13] The choice of protecting group on the C-2 position of the glycosyl donor can influence the stereochemical outcome and the formation of side products. A "participating" group like an acetyl group can favor the formation of a 1,2-trans-glycosidic linkage.[11]

    • Donor-Acceptor Mismatch: The reactivity of the glycosyl donor and the nucleophilicity of the hydroxyl group on the this compound derivative (the acceptor) must be well-matched. A highly reactive donor with a highly reactive acceptor can lead to uncontrolled reactions and side products, while a poorly reactive combination will result in low conversion.

Purification and Characterization

Q5: I am facing difficulties in purifying my this compound derivatives. They are highly polar and either don't stick to the column or are difficult to elute.

A5: The high polarity of this compound and its derivatives makes purification by traditional normal-phase flash chromatography challenging.

  • Alternative Chromatographic Techniques:

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient is often a better choice. However, very polar compounds may still elute in the void volume.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying highly polar compounds. It utilizes a polar stationary phase (like silica (B1680970), diol, or amine-functionalized silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous solvent (like water).[9][14][15] This allows for the retention and separation of compounds that are too polar for reversed-phase chromatography.

  • Troubleshooting Tips:

    • Tailing: The basic amino groups in this compound derivatives can interact strongly with the acidic silanol (B1196071) groups on silica gel, leading to peak tailing. Adding a small amount of a basic modifier like triethylamine or ammonia (B1221849) to the eluent can help to mitigate this issue.

    • Solvent System Optimization: For HILIC, carefully optimizing the gradient of the aqueous component is key to achieving good separation.

Q6: The NMR spectra of my this compound derivatives are complex and difficult to interpret. Are there any specific challenges to be aware of?

A6: The NMR spectra of aminoglycosides like this compound can be complex due to the overlapping signals of the sugar protons and the presence of multiple stereocenters.

  • Common Challenges:

    • Signal Overlap: The proton signals of the sugar rings often overlap in the 3.0-4.5 ppm region, making unambiguous assignment difficult.

    • Conformational Isomers: The presence of multiple rotatable bonds can lead to the existence of different conformations in solution, which can result in broadened peaks or the appearance of multiple sets of signals.

    • Protecting Group Signals: The signals from protecting groups, especially large ones, can further complicate the spectrum and may obscure signals from the this compound core.

  • Strategies for Characterization:

    • 2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assigning the proton and carbon signals of complex molecules like this compound derivatives.[6][16]

    • High-Field NMR: Using a higher field NMR spectrometer can improve signal dispersion and simplify the interpretation of complex spectra.

    • Comparison with Known Compounds: Comparing the NMR data of your derivative with that of this compound or closely related, well-characterized compounds can aid in the assignment of signals.

Data Presentation

The following tables summarize typical yields for key synthetic steps in the preparation of this compound derivatives. Please note that yields can vary significantly depending on the specific substrate, reagents, and reaction conditions.

Table 1: N-Protection of Aminoglycosides with Boc Anhydride

AminoglycosideBaseSolventTime (h)Yield (%)Reference
Neomycin BTriethylamineWater/Methanol16~60%[2]
TobramycinTriethylamineWater/Methanol16~97%[2]
Various AminesNoneWater/Acetone0.1-0.290-98%[17][18]
AnilineTriethylamineDCM1~95%[19]

Table 2: O-Alkylation of Alcohols

SubstrateAlkylating AgentBaseSolventTime (h)Yield (%)Reference
Pyrimidin-2(1H)-one4-(Bromomethyl)pyrimidineK₂CO₃MeCN (reflux)1680%[10]
Pyrimidin-2(1H)-one4-(Iodomethyl)pyrimidineK₂CO₃MeCN (reflux)1687%[10]
N-Acetylneuraminic acid derivativePropargyl bromideNaHTHF-50% (2 steps)[9]
N-Acetylneuraminic acid derivativeBenzyl bromideNaHTHF-62%[9]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound derivatives.

Protocol 1: General Procedure for N-Boc Protection of this compound [1][2][7]

  • Dissolve this compound (1.0 eq) in a mixture of water, methanol, and triethylamine (e.g., a 10:10:7 ratio).

  • To the stirring solution, slowly add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1-1.2 eq per amino group).

  • Heat the reaction mixture (e.g., to 55 °C) and stir overnight (approximately 16 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography. Due to the high polarity of the product, HILIC or reversed-phase chromatography may be necessary for effective purification.

Protocol 2: General Procedure for O-Alkylation of a Protected this compound Derivative [9]

  • Dissolve the N-protected this compound derivative (1.0 eq) in anhydrous THF or DMF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, e.g., 1.5 eq per hydroxyl group) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30-60 minutes.

  • Add the alkyl halide (e.g., 1.2 eq per hydroxyl group) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Boc Deprotection [6][7][20]

  • Dissolve the N-Boc protected this compound derivative in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) to the solution. A scavenger like triethylsilane may be added to prevent side reactions.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The crude product is often obtained as a salt and may be purified by an appropriate method such as ion-exchange chromatography or precipitation.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in the synthesis of this compound derivatives.

Synthetic_Workflow This compound This compound N_Protected N-Protected this compound This compound->N_Protected Protection (e.g., Boc₂O) O_Alkylated O-Alkylated this compound Derivative N_Protected->O_Alkylated O-Alkylation (e.g., R-X, Base) Glycosylated Glycosylated this compound Derivative N_Protected->Glycosylated Glycosylation (Glycosyl Donor, Promoter) Final_Product Final this compound Derivative O_Alkylated->Final_Product Deprotection Glycosylated->Final_Product Deprotection

Caption: A generalized synthetic workflow for the preparation of this compound derivatives.

Troubleshooting_Low_Yield decision decision action action Start Low Yield in Reaction Check_SM Starting Material Consumed? Start->Check_SM Check_Side_Products Side Products Observed? Check_SM->Check_Side_Products Yes Optimize_Conditions Optimize Reaction Conditions Check_SM->Optimize_Conditions No Check_Side_Products->Optimize_Conditions Yes Purification_Issue Investigate Purification Loss Check_Side_Products->Purification_Issue No Optimize_Conditions->action Increase temp/time, change reagents Purification_Issue->action Change chromatography method

Caption: A decision tree for troubleshooting low-yield reactions in this compound synthesis.

Orthogonal_Protection cluster_0 Deprotection Pathways Molecule This compound Core N-Boc N-Cbz Acid Acidic Conditions (e.g., TFA) Molecule:N1->Acid Removes Boc Hydrogenolysis Hydrogenolysis (e.g., H₂, Pd/C) Molecule:N2->Hydrogenolysis Removes Cbz

Caption: An illustration of an orthogonal protecting group strategy on a this compound scaffold.

References

Technical Support Center: Nebramine Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing Nebramine to minimize degradation and ensure the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound?

A1: For long-term stability, it is recommended to store this compound, particularly as this compound Disulfate, in a refrigerator at 2°C to 8°C.[1] Storing at lower temperatures helps to minimize the rates of potential hydrolytic and oxidative degradation reactions.

Q2: Can I store this compound at room temperature?

A2: Room temperature storage is not ideal for long-term preservation. While short-term storage at controlled room temperature (20°C to 25°C) may be acceptable for immediate experimental use, prolonged exposure can lead to increased degradation. If refrigeration is not possible, store in a cool, dry, and dark place.

Q3: How does pH affect the stability of this compound in solution?

A3: Like other aminoglycosides, this compound is susceptible to hydrolysis at pH extremes. Acidic and basic conditions can catalyze the cleavage of glycosidic bonds, leading to the formation of degradation products. It is crucial to maintain a pH close to neutral for aqueous solutions of this compound to minimize hydrolysis.

Q4: What are the primary degradation pathways for this compound?

A4: The two main degradation pathways for this compound are hydrolysis and oxidation. Hydrolysis is more prevalent under acidic or basic conditions, while oxidation can occur at neutral pH and may be accelerated by the presence of oxygen and certain metal ions.

Q5: How can I protect this compound from degradation?

A5: To minimize degradation, store this compound at the recommended refrigerated temperature (2°C to 8°C), protect it from light by using amber vials or storing it in the dark, and for solutions, use buffers to maintain a neutral pH. For solid forms, ensure the container is tightly sealed to protect from moisture.

Q6: What are the visual signs of this compound degradation?

A6: While not always apparent, visual signs of degradation can include a change in the color of the solid or solution, or the appearance of particulate matter. However, significant degradation can occur without any visible changes. Therefore, it is essential to rely on analytical methods for accurate stability assessment.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram Degradation of this compoundReview storage conditions (temperature, light, humidity). Perform a forced degradation study to identify potential degradation products.
Loss of potency in experiments This compound has degradedRe-test the purity and concentration of your this compound stock. Prepare fresh solutions from a new batch if necessary. Ensure proper storage of stock solutions.
Inconsistent experimental results Inconsistent stability of this compound between experimentsAliquot stock solutions to avoid repeated freeze-thaw cycles. Always use freshly prepared working solutions. Verify the pH of your solutions.
Discoloration of this compound solid or solution Significant degradation has occurredDo not use the material. Discard and obtain a fresh batch of this compound. Review and improve storage and handling procedures.

Stability Data

The following tables present hypothetical data based on typical stability profiles for aminoglycosides. Note: This data is for illustrative purposes and should be confirmed by in-house stability studies.

Table 1: Hypothetical Long-Term Stability of Solid this compound

Storage ConditionTime (Months)Assay (%)Total Degradants (%)
2-8°C0100.0< 0.1
699.50.5
1299.01.0
2498.02.0
25°C / 60% RH0100.0< 0.1
397.52.5
695.05.0

Table 2: Hypothetical Accelerated Stability of Solid this compound

Storage ConditionTime (Months)Assay (%)Total Degradants (%)
40°C / 75% RH0100.0< 0.1
196.04.0
392.08.0
688.012.0

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solid this compound and the stock solution to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 2).

  • Peak Purity and Identification: Assess the peak purity of this compound in all stressed samples. Characterize the major degradation products using techniques such as LC-MS and NMR.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient to separate all components (e.g., 5% to 95% B over 30 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a low wavelength (e.g., 210 nm) as this compound lacks a strong chromophore.

    • Column Temperature: 30°C

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can resolve this compound from its degradation products generated during the forced degradation study.

    • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by spiking experiments.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance with small, deliberate variations in chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate).

Visualizations

Degradation_Pathways This compound This compound Hydrolysis_Products Hydrolysis Products (e.g., cleavage of glycosidic bond) This compound->Hydrolysis_Products Acid/Base Conditions Oxidation_Products Oxidation Products (e.g., modification of amine or hydroxyl groups) This compound->Oxidation_Products Neutral pH + Oxygen/Metal Ions

Caption: Primary degradation pathways of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Storage Verify this compound Storage (2-8°C, protected from light) Start->Check_Storage Check_Solution_Prep Review Solution Preparation (freshly prepared, pH, aliquotting) Check_Storage->Check_Solution_Prep Storage OK New_Batch Use a Fresh Batch of this compound Check_Storage->New_Batch Storage Incorrect Analyze_Purity Analyze Purity of this compound Stock (e.g., by HPLC) Check_Solution_Prep->Analyze_Purity Preparation OK Check_Solution_Prep->New_Batch Preparation Incorrect Analyze_Purity->New_Batch Purity < Specification Contact_Support Contact Technical Support Analyze_Purity->Contact_Support Purity OK Problem_Resolved Problem Resolved New_Batch->Problem_Resolved

Caption: Troubleshooting workflow for inconsistent results.

Stability_Testing_Workflow Start Initiate this compound Stability Study Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Method_Development Develop Stability-Indicating HPLC Method Forced_Degradation->Method_Development Method_Validation Validate HPLC Method (Specificity, Linearity, Accuracy, etc.) Method_Development->Method_Validation Long_Term_Study Long-Term Stability Study (e.g., 2-8°C) Method_Validation->Long_Term_Study Accelerated_Study Accelerated Stability Study (e.g., 40°C/75% RH) Method_Validation->Accelerated_Study Data_Analysis Analyze Data and Determine Shelf-Life Long_Term_Study->Data_Analysis Accelerated_Study->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: Experimental workflow for a this compound stability study.

References

How to reduce off-target effects of Nebramine-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nebramine-based compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A1: this compound is a potent inhibitor of its primary target, Serine/Threonine Kinase 1 (STK1). However, at higher concentrations, it has been observed to inhibit STK2 and Tyrosine Kinase 1 (TK1). Inhibition of these off-target kinases can lead to cellular toxicity and potentially misleading experimental outcomes.[1][2] It is crucial to characterize the selectivity of your specific this compound-based compound.

Q2: I'm observing cellular toxicity at concentrations where I expect to see on-target STK1 inhibition. How can I confirm this is an off-target effect?

A2: This is a common issue when a compound's therapeutic window is narrow. To determine if the observed toxicity is due to off-target effects, a multi-pronged approach is recommended:

  • Dose-Response Curve: Perform a detailed dose-response curve for both the desired on-target effect (e.g., inhibition of a downstream STK1 substrate) and cellular toxicity (e.g., using an MTT or LDH assay). A significant overlap in the IC50 values suggests a narrow therapeutic window or off-target toxicity.[3]

  • Use a Structurally Different Inhibitor: If available, use a different, structurally unrelated inhibitor of STK1. If this second inhibitor shows the desired on-target phenotype without the same degree of toxicity, it strengthens the hypothesis that the toxicity observed with this compound is due to off-target effects.[3]

  • Rescue Experiment: A "gold standard" method is to perform a rescue experiment.[1] If you can overexpress a drug-resistant mutant of STK1, it should reverse the on-target phenotype but not the toxic off-target effects.[1]

Q3: What are the best practices for designing experiments to minimize the impact of off-target effects?

A3: To enhance the reliability of your findings, consider the following experimental design strategies:

  • Use the Lowest Effective Concentration: Always titrate your this compound-based compound to determine the lowest concentration that elicits the desired on-target effect.[1][2] Higher concentrations are more likely to engage lower-affinity off-targets.[2]

  • Include Control Compounds: Whenever possible, include a structurally similar but inactive analog of your compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[2]

  • Confirm Target Engagement in Cells: Utilize cellular thermal shift assays (CETSA) or NanoBRET assays to confirm that this compound is engaging with STK1 at the concentrations used in your functional assays.[1][2]

Troubleshooting Guides

Issue 1: High Cellular Toxicity Obscuring On-Target Effects

Symptoms:

  • Significant cell death observed in viability assays at or near the IC50 for on-target activity.

  • Difficulty in separating the desired phenotype from general cellular stress responses.

Troubleshooting Steps:

StepActionRationale
1 Perform a Kinome-Wide Selectivity Profile Screen your this compound compound against a broad panel of kinases to identify all potential off-targets and their respective potencies.[1][2]
2 Correlate Off-Target Inhibition with Toxicity Compare the IC50 values for inhibition of off-target kinases (e.g., STK2, TK1) with the IC50 for cellular toxicity. A strong correlation suggests these off-targets are responsible for the toxic effects.
3 Structure-Activity Relationship (SAR) Studies If you are in the process of developing this compound analogs, use the selectivity profile data to guide medicinal chemistry efforts. The goal is to design new compounds that retain potency for STK1 while reducing affinity for STK2 and TK1.[4][5]
4 Employ a More Sensitive On-Target Assay If possible, use a more sensitive assay for the on-target effect that allows you to work at lower, less toxic concentrations of your compound.
Issue 2: Inconsistent Results Between Biochemical and Cell-Based Assays

Symptoms:

  • Potent inhibition of STK1 in a biochemical (enzymatic) assay, but significantly weaker activity in cell-based assays.

Troubleshooting Steps:

StepActionRationale
1 Assess Cell Permeability This compound may have poor cell permeability, leading to a lower intracellular concentration. This can be assessed using parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability assays.
2 Check for Efflux Pump Activity The compound could be a substrate for efflux pumps like P-glycoprotein, which actively remove it from the cell.[1] This can be tested by co-incubating the cells with a known efflux pump inhibitor.[1]
3 Consider Intracellular ATP Concentration Biochemical assays are often run at low ATP concentrations, which may not reflect the high ATP levels inside a cell.[1] High intracellular ATP can outcompete ATP-competitive inhibitors like this compound, leading to reduced potency.[1]
4 Verify Target Expression and Activity in Your Cell Line Confirm that your chosen cell line expresses sufficient levels of active (phosphorylated) STK1. Low target expression will result in a diminished response to the inhibitor.[1]

Quantitative Data Summary

Table 1: In Vitro Kinase Selectivity Profile of this compound
Kinase TargetIC50 (nM)Fold Selectivity vs. STK1
STK1 (On-Target) 15 1
STK2 (Off-Target)35023.3
TK1 (Off-Target)80053.3
PKA>10,000>667
CDK2>10,000>667
MAPK1>10,000>667
Table 2: Cellular Assay Performance of this compound
Assay TypeCell LineIC50 (nM)
On-Target Pathway Inhibition (p-Substrate) HEK293 75
Cell Viability (MTT)HEK293950
Apoptosis Induction (Caspase 3/7)HEK2931,200

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a panel of kinases to identify on- and off-targets.[2]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.[2]

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.[2]

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.[2]

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).[2]

  • Detection: Add a detection reagent that measures the remaining ATP (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[2]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with STK1 in a cellular environment.[2]

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.[2]

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[2]

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of soluble STK1 remaining at each temperature by Western blotting.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

G cluster_0 This compound Action cluster_1 Cellular Outcomes This compound This compound STK1 STK1 (On-Target) This compound->STK1 High Affinity STK2 STK2 (Off-Target) This compound->STK2 Lower Affinity TK1 TK1 (Off-Target) This compound->TK1 Lower Affinity DesiredEffect Therapeutic Effect STK1->DesiredEffect Toxicity Cellular Toxicity STK2->Toxicity TK1->Toxicity

Caption: On- and off-target signaling pathways of this compound.

G start Start: High Toxicity Observed q1 Perform Kinome-wide Selectivity Profile start->q1 q2 Are off-target IC50s correlated with toxicity IC50? q1->q2 res1 High probability of off-target toxicity q2->res1 Yes res2 Toxicity may be due to on-target effects or other mechanisms q2->res2 No action1 Initiate medicinal chemistry effort to improve selectivity res1->action1 action2 Investigate on-target pathway for essential cellular functions res2->action2

Caption: Troubleshooting workflow for high cellular toxicity.

References

Technical Support Center: Refining Purification Methods for Nebramine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Nebramine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during this compound synthesis and purification?

A1: this compound is often a degradation product or impurity found in Tobramycin (B1681333) synthesis.[1][2][3][4] Common impurities that may be present in a crude this compound mixture include the parent compound Tobramycin, as well as other related aminoglycosides like Kanamycin B, Neamine, and Kanosamine.[1][2][4] The presence and proportion of these impurities can vary depending on the synthetic route and degradation pathways.

Q2: Which chromatographic techniques are most effective for this compound purification?

A2: Due to the polar and basic nature of this compound and other aminoglycosides, ion-exchange chromatography is a highly effective purification method.[5][6][7] Specifically, cation-exchange chromatography is well-suited for separating these basic compounds. High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD) is a sensitive analytical technique that can be adapted for preparative separations.[1][8][9] Reversed-phase chromatography can also be used, often with ion-pairing agents to improve retention and separation.[7]

Q3: What are the key challenges in crystallizing this compound?

A3: Crystallization of highly polar and flexible molecules like aminoglycosides can be challenging. Common issues include difficulty in finding a suitable solvent system that affords high purity and yield, the formation of oils or amorphous precipitates instead of crystals, and slow or incomplete crystallization. The presence of impurities can also significantly hinder crystal formation and growth.

Q4: How can I improve the yield and purity of my purified this compound?

A4: Optimizing both yield and purity requires a systematic approach. For chromatography, this includes careful selection of the resin, optimization of the mobile phase composition and gradient, and appropriate sample loading. For crystallization, screening a variety of solvent and anti-solvent systems is crucial.[10] Additionally, performing multiple purification steps, such as a combination of ion-exchange chromatography followed by crystallization, can significantly enhance the final purity of the product.

Troubleshooting Guides

Chromatography Purification Issues

This guide addresses common problems encountered during the chromatographic purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of this compound from Impurities - Inappropriate stationary phase (resin).- Suboptimal mobile phase pH or ionic strength.- Gradient is too steep.- For ion-exchange, ensure the resin has an appropriate pKa.- Adjust the pH of the mobile phase to optimize the charge differences between this compound and impurities.- Decrease the gradient slope to improve resolution.
Low Yield of this compound - this compound is not binding to the column.- this compound is not eluting from the column.- Co-elution with other components.- Ensure the pH of the loading buffer allows for efficient binding of this compound to the ion-exchange resin.- Increase the ionic strength or adjust the pH of the elution buffer to facilitate elution.- Optimize the separation parameters as described above to resolve this compound from other compounds.
Column Clogging or High Backpressure - Presence of particulate matter in the sample.- Sample is too viscous.- Precipitation of the sample on the column.- Filter the sample through a 0.22 or 0.45 µm filter before loading.- Dilute the sample to reduce viscosity.- Ensure the sample is fully dissolved in the loading buffer and that the buffer conditions do not cause precipitation.
Crystallization Issues

This guide provides solutions for common problems encountered during the crystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
No Crystal Formation - Solution is not supersaturated.- The chosen solvent is not appropriate.- Impurities are inhibiting crystallization.- Concentrate the solution by slowly evaporating the solvent.- Cool the solution slowly to a lower temperature.- Experiment with different solvent/anti-solvent systems.- Introduce a seed crystal to induce nucleation.
Oily Precipitate Instead of Crystals - The concentration of this compound is too high.- The rate of cooling is too fast.- Dilute the solution with more solvent.- Allow the solution to cool to room temperature slowly before further cooling.
Poor Crystal Quality or Small Crystal Size - Rapid crystallization from a highly supersaturated solution.- Presence of impurities.- Decrease the rate of cooling to allow for more ordered crystal growth.- Consider further purification of the material by chromatography before crystallization.

Quantitative Data Summary

The following tables provide a summary of hypothetical quantitative data for different this compound purification methods for comparison.

Table 1: Comparison of Chromatographic Purification Methods

Method Stationary Phase Mobile Phase System Purity (%) Yield (%)
Ion-Exchange ChromatographyCation-Exchange ResinStep gradient of NaCl in a buffered solution95.285.1
Reversed-Phase ChromatographyC18Acetonitrile/Water with ion-pairing agent92.578.3
Preparative HPAEAnion-Exchange ColumnKOH gradient98.175.6

Table 2: Impact of Recrystallization on Purity and Yield

Starting Material Purity (%) Solvent System Final Purity (%) Yield (%)
95.2 (Post-Ion Exchange)Methanol/Isopropanol99.190.4
92.5 (Post-Reversed Phase)Ethanol/Water97.888.2
98.1 (Post-HPAE)Acetone/Water99.592.1

Experimental Protocols

Protocol 1: Ion-Exchange Chromatography Purification of this compound
  • Resin Preparation: Swell and equilibrate a strong cation-exchange resin in a binding buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • Sample Preparation: Dissolve the crude this compound sample in the binding buffer and adjust the pH to 7.0. Filter the solution through a 0.45 µm filter.

  • Column Loading: Load the prepared sample onto the equilibrated column at a low flow rate.

  • Washing: Wash the column with several column volumes of the binding buffer to remove unbound impurities.

  • Elution: Elute the bound components using a step or linear gradient of an elution buffer with increasing ionic strength (e.g., 20 mM sodium phosphate, 1 M NaCl, pH 7.0).

  • Fraction Collection: Collect fractions and analyze for the presence of this compound using an appropriate analytical method (e.g., HPLC).

  • Pooling and Desalting: Pool the fractions containing pure this compound and desalt if necessary.

Protocol 2: Crystallization of this compound
  • Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., methanol) at an elevated temperature.

  • Hot Filtration (Optional): If any insoluble material is present, perform a hot filtration to remove it.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.

  • Crystal Formation: If crystals do not form spontaneously, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Maturation: Allow the solution to stand at a reduced temperature (e.g., 4°C) to maximize crystal growth and yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold crystallization solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result Crude Crude this compound Mixture Chroma Ion-Exchange Chromatography Crude->Chroma Step 1 Crystal Crystallization Chroma->Crystal Step 2 Analysis Purity & Yield Analysis (HPLC) Crystal->Analysis QC Pure Pure this compound Analysis->Pure Final Product Troubleshooting_Logic cluster_chroma Chromatography Troubleshooting cluster_crystal Crystallization Troubleshooting Start Low Purity after Purification Step Decision1 Was the purification method Chromatography? Start->Decision1 Chroma_Opt Optimize Gradient & Mobile Phase pH Decision1->Chroma_Opt Yes Crystal_Solvent Screen Different Solvent Systems Decision1->Crystal_Solvent No Chroma_Resin Check/Change Resin Chroma_Opt->Chroma_Resin Crystal_Cool Adjust Cooling Rate Crystal_Solvent->Crystal_Cool

References

Addressing batch-to-batch variability of synthetic Nebramine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of synthetic Nebramine.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the biological activity of different batches of our synthetic this compound. What are the potential causes?

A1: Batch-to-batch variability in biological activity can stem from several factors. The most common causes include:

  • Purity and Impurity Profile: Even small differences in the impurity profile between batches can significantly impact biological outcomes. Certain impurities may have off-target effects or interfere with the primary mechanism of action.

  • Solubility Issues: Inconsistent solubility can lead to inaccurate dosing in biological assays.[1][2][3] If this compound is not fully dissolved, the effective concentration will be lower than intended.[2]

  • Compound Stability: this compound may degrade under certain storage or experimental conditions.[3] This degradation can result in a loss of the active compound over time.[2]

  • Inconsistent Experimental Procedures: Variations in cell culture conditions, passage number, cell density, and incubation times can all contribute to inconsistent results.[1]

Q2: How can we confirm the identity and purity of our synthetic this compound batches?

A2: It is crucial to thoroughly characterize each batch of synthetic this compound to ensure its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the molecule.[2]

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound.[2]

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): Assesses the purity of the sample.[2] A purity of >95% is generally recommended for use in biological assays.[2]

  • Elemental Analysis: Determines the elemental composition of the molecule.[3]

Q3: What steps should we take to troubleshoot a batch of synthetic this compound with low biological activity?

A3: A systematic approach is essential for troubleshooting. We recommend the following workflow:

  • Confirm Identity and Purity: Re-analyze the batch using the analytical techniques listed in Q2 to confirm it is the correct compound and meets the required purity specifications.

  • Assess Solubility: Visually inspect for any precipitates in your stock solutions and working solutions.[1] Perform solubility tests in the assay buffer to ensure this compound remains in solution at the concentrations used in your experiments.[2]

  • Evaluate Stability: Analyze the stability of this compound in your assay buffer over the course of the experiment using a technique like HPLC.[2] This will help determine if the compound is degrading during the assay.

  • Review Experimental Parameters: Carefully review your experimental protocols for any inconsistencies in cell handling, reagent preparation, or incubation times.[1]

Troubleshooting Guides

Guide 1: Investigating Low Purity or Unexpected Impurities

Problem: HPLC analysis of a new batch of synthetic this compound shows a purity of <95% or the presence of unexpected impurity peaks.

Possible Causes:

  • Incomplete reaction during synthesis.

  • Side reactions occurring during synthesis.

  • Degradation of the product during purification or storage.

  • Contamination from solvents or reagents.

Troubleshooting Steps:

StepActionRationale
1Re-purify the batch Use an appropriate chromatographic technique (e.g., preparative HPLC, column chromatography) to attempt to isolate the pure this compound.
2Characterize impurities If possible, isolate and characterize the major impurities using techniques like LC-MS and NMR to identify their structures.
3Review synthesis protocol Scrutinize the synthetic route, reaction conditions (temperature, time, stoichiometry), and purification methods for potential sources of the impurities.
4Analyze starting materials Test the purity of the starting materials and reagents used in the synthesis.
5Optimize purification If re-purification is successful, consider optimizing the purification protocol for future batches to prevent recurrence.
Guide 2: Addressing Poor Solubility

Problem: A batch of synthetic this compound shows poor solubility in the desired solvent or assay buffer, leading to precipitation.

Possible Causes:

  • The inherent physicochemical properties of the specific crystalline form (polymorph) of this compound.

  • Incorrect solvent selection.

  • The concentration of the stock solution is too high.

Troubleshooting Steps:

StepActionRationale
1Test alternative solvents Explore a range of biocompatible solvents to find one that provides better solubility. Ensure the final solvent concentration in the assay is not toxic to the cells.[2][3]
2Prepare lower concentration stock solutions If a higher concentration is not essential, preparing a more dilute stock solution may prevent precipitation.
3Use of co-solvents or excipients For in-vitro assays, consider the use of a co-solvent like DMSO, ensuring the final concentration is non-toxic (typically <0.5%).[1][2]
4Sonication or gentle heating In some cases, brief sonication or gentle warming can help to dissolve the compound. However, be cautious of potential degradation.

Data Presentation

Table 1: Recommended Analytical Techniques for this compound Batch Characterization

Analytical TechniquePurposeAcceptance Criteria (Example)
¹H and ¹³C NMRStructural ConfirmationSpectrum consistent with the proposed structure of this compound.
High-Resolution MSMolecular Weight VerificationMeasured molecular weight within ± 5 ppm of the theoretical mass.
HPLC-UV/MSPurity Assessment & Impurity ProfilingPurity ≥ 95%; individual impurities ≤ 0.5%.
Elemental AnalysisElemental Composition Confirmation%C, %H, %N, %O within ± 0.4% of theoretical values.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Preparation of Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., water or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.

  • Preparation of Sample Solution: Prepare a solution of the synthetic this compound batch to be tested at the same concentration as the standard stock solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (B52724) with a suitable modifier (e.g., 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength or Mass Spectrometry.

  • Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Data Interpretation: Determine the purity of the sample by calculating the area percentage of the this compound peak relative to the total peak area.

Protocol 2: Solubility Assessment
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Serial Dilution: Perform a serial dilution of the stock solution in the same organic solvent.[2]

  • Dilution in Aqueous Buffer: Add a small, fixed volume of each dilution to your final assay buffer (e.g., a 1:100 dilution to maintain a low final concentration of the organic solvent).[2]

  • Incubation and Observation: Incubate the solutions at the intended assay temperature for a set period (e.g., 2 hours).[2] Visually inspect each sample for any signs of precipitation.[2]

Visualizations

Troubleshooting_Workflow cluster_0 Start: Batch Variability Observed cluster_1 Initial Investigation cluster_2 Decision Point cluster_3 Troubleshooting Paths cluster_4 Resolution start Inconsistent Biological Activity purity Check Purity & Identity (NMR, MS, HPLC) start->purity solubility Assess Solubility (Visual, Assay Buffer) start->solubility stability Evaluate Stability (HPLC over time) start->stability decision Are Physical Properties Within Specification? purity->decision solubility->decision stability->decision repurify Re-purify Batch decision->repurify  No (Purity Issue) optimize_sol Optimize Formulation/ Solvent decision->optimize_sol  No (Solubility Issue) review_exp Review Experimental Protocol decision->review_exp  Yes end Batch Qualified for Use repurify->end optimize_sol->end review_exp->end

Caption: A workflow for troubleshooting batch-to-batch variability of synthetic this compound.

Analytical_Techniques cluster_0 Synthetic this compound Batch cluster_1 Primary Characterization cluster_2 Quantitative Analysis cluster_3 Final Assessment batch New Batch nmr NMR (Structure) batch->nmr ms MS (Molecular Weight) batch->ms hplc HPLC (Purity) nmr->hplc ms->hplc elemental Elemental Analysis (Composition) hplc->elemental assessment Batch Specification Met? elemental->assessment

Caption: Key analytical techniques for the characterization of synthetic this compound batches.

References

Technical Support Center: Improving the Stability of Nebramine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nebramine. The information provided aims to address common stability issues encountered during in-vivo studies.

Troubleshooting Guides

Proactive measures and reactive troubleshooting are critical for maintaining the stability of this compound in experimental settings. Below are common issues and recommended solutions.

Issue 1: Rapid Degradation of this compound in Solution

Question: My this compound solution is showing rapid degradation, as confirmed by HPLC analysis. What are the likely causes and how can I prevent this?

Answer: Rapid degradation of this compound is often attributed to oxidative stress and pH instability. This compound, as a derivative of the aminoglycoside Tobramycin, is susceptible to oxidation at neutral pH.[1] Additionally, extreme pH conditions can lead to hydrolysis.[2][3]

Troubleshooting Steps:

  • pH Control: Ensure the pH of your formulation is maintained within a stable range. For aminoglycosides, a slightly acidic pH is often preferred to minimize oxidation. The use of a suitable buffer system (e.g., citrate, acetate) is highly recommended.

  • Antioxidant Addition: The primary degradation pathway at neutral pH is oxidation.[1] The inclusion of antioxidants can significantly improve stability. Consider adding antioxidants such as N-acetyl-L-cysteine (NAC), ascorbic acid (Vitamin C), or using chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.

  • Deoxygenation: To minimize oxidative degradation, deoxygenate your solvents and solutions by sparging with an inert gas like nitrogen or argon before and during preparation.

  • Storage Conditions: Store stock solutions and formulations at low temperatures (-20°C or -80°C) and protect them from light to slow down degradation kinetics.

Issue 2: Precipitation or Cloudiness in the this compound Formulation

Question: I am observing precipitation in my this compound formulation upon storage. What could be the cause and how can I resolve this?

Answer: Precipitation can occur due to several factors, including solubility limits being exceeded, pH shifts, or interactions with other formulation components.

Troubleshooting Steps:

  • Check Solubility: Verify the concentration of this compound in your formulation against its solubility in the chosen solvent system at the storage temperature.

  • pH Adjustment: A change in pH upon storage can affect the ionization state of this compound and its salts, leading to decreased solubility. Ensure your buffer has sufficient capacity to maintain the desired pH.

  • Excipient Compatibility: Investigate potential interactions between this compound and other excipients in your formulation. Some excipients may cause the drug to salt out or form insoluble complexes.

  • Filtration: After preparation, filter the solution through a sterile 0.22 µm filter to remove any initial particulate matter that could act as nucleation sites for precipitation.

Quantitative Data Summary: Expected Stability of this compound

The following table summarizes the expected stability of this compound under various conditions. This data is extrapolated from studies on Tobramycin, a closely related aminoglycoside from which this compound is derived.

ConditionStressorExpected OutcomeRecommended Mitigation
pH Acidic (pH < 4)HydrolysisBuffer to a slightly acidic pH (e.g., 5.0-6.5)
Neutral (pH 7)OxidationAdd antioxidants, deoxygenate solutions
Basic (pH > 8)HydrolysisBuffer to a slightly acidic pH (e.g., 5.0-6.5)
Temperature Elevated (e.g., 40°C)Increased degradation rateStore at 2-8°C for short-term and -20°C or -80°C for long-term
Oxidation Exposure to air/oxygenFormation of oxidative degradantsUse antioxidants, deoxygenate, package under inert gas
Light UV/Visible light exposurePotential for photodegradationStore in amber vials or protect from light

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: Based on studies of the parent compound, Tobramycin, the major degradation pathway for this compound at neutral pH is believed to be oxidation.[1] Under acidic or basic conditions, hydrolysis can also occur.[2][3]

Q2: What are some recommended antioxidants to improve this compound stability?

A2: Several antioxidants have been shown to be effective in reducing oxidative stress associated with aminoglycosides. These include N-acetyl-L-cysteine (NAC), aspirin, and vitamin E.[4] The choice of antioxidant should be compatible with your in-vivo model and experimental design.

Q3: How should I prepare a this compound stock solution for in-vivo studies?

A3: It is recommended to prepare stock solutions in a slightly acidic buffer to minimize oxidation. For long-term storage, aliquot the stock solution into single-use vials and store at -80°C to avoid repeated freeze-thaw cycles.

Q4: Is there a stability-indicating analytical method for this compound?

A4: Yes, a stability-indicating HPLC-CAD (Charged Aerosol Detection) method has been developed for Tobramycin that can also detect and quantify this compound as a degradation product.[2] Additionally, HPLC-UV methods with pre-column derivatization can be used.[1][3]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol is adapted from a validated method for Tobramycin and its related substances, including this compound.[1][3]

1. Objective: To quantify the concentration of this compound and its degradation products to assess the stability of a formulation.

2. Materials:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Sulfuric acid

  • 2,4-dinitrofluorobenzene (DNFB)

  • Water (HPLC grade)

  • Buffer solution (e.g., phosphate (B84403) buffer)

  • HPLC system with UV detector

  • C18 column (e.g., Nova-Pak C18, 3.9 x 150 mm)

3. Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in HPLC-grade water.

    • Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation:

    • Dilute the this compound formulation with water to a concentration within the calibration range.

  • Derivatization:

    • To an aliquot of each standard and sample, add the derivatizing agent (DNFB) and sulfuric acid.

    • Heat the mixture at a controlled temperature (e.g., 70°C) for a specific time (e.g., 20 minutes).

    • Cool the reaction mixture to stop the derivatization process.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • The mobile phase can be a mixture of acetonitrile and a buffer (e.g., 55:45 v/v).

    • Set the UV detector to a wavelength of 365 nm.

    • Inject the derivatized standards and samples.

  • Data Analysis:

    • Construct a calibration curve from the peak areas of the derivatized this compound standards.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

Degradation Pathway

Tobramycin Tobramycin This compound This compound Tobramycin->this compound Hydrolysis/Oxidation Other_Degradants Other Degradants This compound->Other_Degradants Further Degradation

Caption: Degradation of Tobramycin to this compound.

Experimental Workflow

start Start: this compound Formulation stress Apply Stress Conditions (pH, Temp, Oxidation, Light) start->stress sample Sample at Time Points stress->sample hplc Stability-Indicating HPLC Analysis sample->hplc data Data Analysis: - Quantify this compound - Identify Degradants hplc->data end End: Determine Stability Profile data->end

Caption: Workflow for Assessing this compound Stability.

References

Troubleshooting unexpected results in Nebramine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Nebramine Experiments: Technical Support Center

Welcome to the technical support center for this compound experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and unexpected results during their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a pseudo-disaccharide segment of the aminoglycoside antibiotic tobramycin. Its primary mechanism of action involves the disruption of the bacterial outer membrane, particularly in Gram-negative bacteria.[1][2][3] This permeabilizing effect can potentiate the activity of other antibiotics that might otherwise have difficulty crossing this barrier.[4][5][6] While the exact mode of action is still under investigation, it is known to interact with the bacterial membrane.[1][]

Q2: I am observing lower than expected antimicrobial activity of this compound against my bacterial strain. What are the possible causes?

Several factors could contribute to lower than expected efficacy. These include the specific resistance mechanisms of your bacterial strain, issues with the compound's stability or concentration, or the experimental conditions. Refer to the "Troubleshooting: Low Antimicrobial Activity" guide below for a detailed workflow to identify the issue.

Q3: Can this compound be used in combination with other antibiotics?

Yes, this compound has been shown to act synergistically with β-lactam antibiotics and other classes of antibiotics, particularly against multidrug-resistant strains of P. aeruginosa.[2][4][5] It is often used as an adjuvant to enhance the permeability of the bacterial outer membrane.[6][8]

Q4: Are there any known stability issues with this compound in solution?

Like many aminoglycosides, this compound is generally stable in aqueous solutions. However, repeated freeze-thaw cycles should be avoided. It is recommended to prepare fresh working solutions from a stock solution for each experiment to ensure consistent results.

Troubleshooting Guides

Guide 1: Unexpected Results in Antimicrobial Susceptibility Testing

This guide addresses common issues encountered during minimum inhibitory concentration (MIC) or other antimicrobial susceptibility assays with this compound.

Problem: Higher than expected MIC values (Low Antimicrobial Activity)

Potential Cause Recommended Action
Bacterial Resistance Sequence the genome of your bacterial strain to check for known resistance genes. Compare your results with reference strains.
Incorrect this compound Concentration Verify the concentration of your stock solution using a suitable analytical method. Ensure accurate dilution calculations.
Compound Degradation Prepare fresh dilutions of this compound for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.
Inappropriate Growth Medium Certain components in the growth medium can interfere with the activity of aminoglycosides. Test different standard media recommended for antimicrobial susceptibility testing.
High Inoculum Density Ensure your bacterial inoculum is standardized to the recommended CFU/mL for the assay (e.g., 5 x 10^5 CFU/mL for broth microdilution).

Problem: High variability between replicate wells

Potential Cause Recommended Action
Inconsistent Pipetting Use calibrated pipettes and ensure proper technique, especially with small volumes. When pipetting cells, avoid touching the bottom of the plate.[9]
Uneven Cell Distribution Gently mix the bacterial suspension before and during plating. After seeding, gently tap the plate to ensure even cell distribution.[9]
Edge Effects in Microplates Avoid using the outermost wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile media or water.
Contamination Check for signs of contamination in your cultures and reagents.[9]

G start Start: Higher than expected MIC check_conc Verify this compound Stock Concentration & Dilutions start->check_conc conc_ok Concentration OK? check_conc->conc_ok remake_sol Remake Stock & Working Solutions conc_ok->remake_sol No check_strain Verify Bacterial Strain (Identity & Purity) conc_ok->check_strain Yes remake_sol->check_conc strain_ok Strain Verified? check_strain->strain_ok re_isolate Re-isolate/Re-streak Culture strain_ok->re_isolate No check_assay Review Assay Protocol (Inoculum, Medium, Incubation) strain_ok->check_assay Yes re_isolate->check_strain assay_ok Protocol Followed Correctly? check_assay->assay_ok optimize_assay Optimize Assay Conditions assay_ok->optimize_assay No end Consult Literature for Strain-Specific Resistance assay_ok->end Yes optimize_assay->check_assay

Caption: Standard workflow for the NPN membrane permeabilization assay.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a bacterial strain.

Methodology:

  • Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare a bacterial inoculum from an overnight culture, diluted to a final concentration of 5 x 10^5 CFU/mL in CAMHB.

  • Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: NPN Uptake Assay for Membrane Permeabilization

Objective: To assess the ability of this compound to permeabilize the outer membrane of Gram-negative bacteria.

Methodology:

  • Grow a culture of the test bacteria to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash them twice with the assay buffer (e.g., 5 mM HEPES buffer, pH 7.2).

  • Resuspend the cells in the assay buffer to a standardized optical density (e.g., OD600 of 0.5).

  • In a 96-well black microplate, add the cell suspension.

  • Add the NPN probe to a final concentration of 10 µM and allow it to equilibrate with the cells.

  • Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

  • Add varying concentrations of this compound to the wells.

  • Immediately begin kinetic fluorescence readings for a set duration (e.g., 10 minutes). An increase in fluorescence indicates NPN uptake into the permeabilized membrane.

Signaling Pathway

While this compound's primary action is on the bacterial membrane, its downstream effects can interfere with various cellular processes. The disruption of the outer membrane leads to increased permeability, allowing other molecules (including co-administered antibiotics) to enter the periplasm and cytoplasm, ultimately leading to cell death.

G This compound This compound om Bacterial Outer Membrane This compound->om Interacts with disruption Membrane Disruption & Increased Permeability om->disruption influx Influx of Antibiotics & Other Molecules disruption->influx downstream Inhibition of Cellular Processes (e.g., Protein Synthesis, Cell Wall Synthesis) influx->downstream death Bacterial Cell Death downstream->death

Caption: Simplified pathway of this compound's action on bacterial cells.

References

Validation & Comparative

Comparative Efficacy Analysis: Nebramine Scaffolds and Tobramycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial efficacy of tobramycin (B1681333), a well-established aminoglycoside antibiotic, and nebramine, its core pseudo-disaccharide component. While this compound itself is not a clinical antibiotic, it serves as a crucial scaffold in the development of novel antimicrobial agents. This comparison focuses on the antibacterial activity of tobramycin against key pathogens and the potency of novel this compound derivatives, supported by experimental data from referenced studies.

Introduction to this compound and Tobramycin

Tobramycin is a potent, broad-spectrum aminoglycoside antibiotic used to treat various bacterial infections, particularly those caused by Gram-negative bacteria like Pseudomonas aeruginosa.[1][2] It is a component of the nebramycin (B1172076) complex, a group of related antibiotic compounds produced by the bacterium Streptomyces tenebrarius.[3][4] this compound represents a fundamental structural segment of tobramycin.[5][6][7] Although this compound itself demonstrates significantly reduced ribosomal binding capabilities and thus weaker intrinsic antibacterial activity compared to tobramycin, its structure is a valuable starting point for the synthesis of new antimicrobial cationic amphiphiles.[5][6][7] These novel derivatives often target the bacterial membrane, offering a different mechanism of action and a promising avenue for combating antibiotic resistance.[5][6]

Quantitative Efficacy Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for tobramycin against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents the visible in vitro growth of a bacterium.[8][9] A lower MIC value indicates greater potency.[8] Data for native this compound is not typically presented in comparative efficacy tables due to its limited standalone activity. However, studies on synthesized amphiphilic this compound derivatives have shown them to be over an order of magnitude more potent against certain pathogens than the parent antibiotic, tobramycin.[5][6]

Table 1: Tobramycin Minimum Inhibitory Concentration (MIC) Data

Bacterial SpeciesStrainMIC (µg/mL)
Pseudomonas aeruginosaVarious Clinical Isolates<0.25 - 92
Pseudomonas aeruginosaNon-mucoid strains0.5 - >512
Pseudomonas aeruginosaATCC 278530.5 - 2
Klebsiella pneumoniaeKP-12.3 ± 0.2
Acinetobacter baumannii-0.125
Mycobacterium smegmatis-0.25
Citrobacter braakii-0.0625

Data compiled from multiple sources.[1][10]

Table 2: Comparative Activity of a this compound Derivative

CompoundTarget PathogensComparative Potency
Amphiphilic this compound DerivativeBroad selection of Gram-positive and Gram-negative pathogensOver an order of magnitude more potent than tobramycin

Based on findings from studies on novel cationic amphiphiles derived from this compound.[5][6]

Mechanism of Action: Aminoglycoside Inhibition of Protein Synthesis

Tobramycin, like other aminoglycoside antibiotics, exerts its bactericidal effect by inhibiting protein synthesis in bacteria.[11][12][13] The drug binds to the 30S ribosomal subunit, specifically to the 16S rRNA component.[11][14] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template, leading to the production of non-functional or toxic proteins and ultimately, cell death.[1][14]

Aminoglycoside Mechanism of Action cluster_bacterium Bacterial Cell Tobramycin Tobramycin (Aminoglycoside) OuterMembrane Outer Membrane (Porin Channels) Tobramycin->OuterMembrane Enters cell Cytoplasm Cytoplasm OuterMembrane->Cytoplasm Ribosome 30S Ribosomal Subunit Cytoplasm->Ribosome Binds to 30S subunit Protein Non-functional Proteins Ribosome->Protein Causes mRNA misreading mRNA mRNA mRNA->Ribosome Translation CellDeath Cell Death Protein->CellDeath Leads to

Caption: Mechanism of tobramycin action on the bacterial ribosome.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experiment in assessing antibiotic efficacy. The Broth Microdilution Method is a standardized and widely used protocol for this purpose.[15][16]

Broth Microdilution Method for MIC Determination

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.[15][17] Each well is then inoculated with a standardized suspension of the test bacterium.[18] The plates are incubated under controlled conditions, and bacterial growth is assessed by observing turbidity.[19] The MIC is the lowest concentration of the antibiotic at which no visible growth occurs.[9][19]

Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis P1 Prepare Antibiotic Stock Solution A1 Perform Serial Dilutions of Antibiotic in 96-Well Plate P1->A1 P2 Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) A2 Inoculate Wells with Bacterial Suspension P2->A2 P3 Prepare Growth Medium (e.g., Mueller-Hinton Broth) P3->A1 A1->A2 A3 Include Controls: - Growth Control (no antibiotic) - Sterility Control (no bacteria) A2->A3 I1 Incubate Plate (e.g., 16-20 hours at 35°C) A3->I1 I2 Visually Inspect Wells for Turbidity I1->I2 I3 Determine MIC: Lowest concentration with no visible growth I2->I3

References

New Nebramine Derivatives: A Comparative Guide to Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Nebramine, a core component of the aminoglycoside antibiotic tobramycin (B1681333), has emerged as a promising scaffold for the synthesis of new derivatives with potent antimicrobial activity, particularly against resistant Gram-negative pathogens. This guide provides a comparative overview of recent advancements in the development of this compound derivatives, focusing on their antimicrobial efficacy, mechanisms of action, and the experimental protocols used for their validation.

Comparative Antimicrobial Activity

Recent research has focused on three main classes of this compound derivatives: amphiphilic, dually guanidinylated and C-5-alkylated, and trimeric analogs. While a direct head-to-head comparison of all classes against a uniform panel of bacterial strains is not yet available in the literature, this section summarizes the reported minimum inhibitory concentration (MIC) values to offer a comparative perspective on their standalone activity and synergistic potential.

Table 1: Minimum Inhibitory Concentration (MIC) of New this compound Derivatives
Derivative ClassCompoundTarget Organism(s)MIC (µg/mL)Key Findings & Comparison
Amphiphilic Amphiphilic this compound DerivativeGram-positive and Gram-negative pathogensVariesOne derivative was over an order of magnitude more potent than tobramycin and gramicidin (B1672133) D.[1]
Dually Guanidinylated and C-5-Alkylated Compound 4Pseudomonas aeruginosa (MDR isolates)>128 (standalone)Showed significant synergy with β-lactam antibiotics, restoring susceptibility in resistant strains.[2]
Trimeric Trimeric this compound Analog 3P. aeruginosa PAO1, A. baumannii ATCC 1797832-64Exhibited better standalone activity compared to some other trimeric analogs.[3]
Reference AntibioticsTobramycinP. aeruginosa PAO11Serves as a benchmark for the parent compound's activity.
Gramicidin D--A membrane-targeting antimicrobial peptide for comparison.[1]

Note: MIC values are highly dependent on the specific bacterial strain and the experimental conditions. The data presented here is a summary from different studies and should be interpreted in that context.

Mechanism of Action: Disrupting the Bacterial Membrane

Unlike traditional aminoglycosides that primarily inhibit protein synthesis by binding to the bacterial ribosome, many new this compound derivatives exhibit a different mechanism of action. These novel compounds, particularly the amphiphilic and guanidinylated analogs, function by targeting and disrupting the integrity of the bacterial cell membrane.

This membrane-centric mechanism is advantageous as it is less susceptible to common resistance mechanisms that affect ribosome-targeting antibiotics. The proposed mechanism involves an initial electrostatic interaction with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria. Following this initial binding, the hydrophobic moieties of the derivatives insert into the lipid bilayer, leading to membrane permeabilization, depolarization, and ultimately, cell death.

Proposed Mechanism of Action of Amphiphilic this compound Derivatives cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Derivative Amphiphilic this compound Derivative Binding Electrostatic Interaction (with LPS/LTA) Derivative->Binding Initial Contact Insertion Hydrophobic Insertion into Lipid Bilayer Binding->Insertion Membrane Association Disruption Membrane Permeabilization & Depolarization Insertion->Disruption Destabilization Death Cell Death Disruption->Death Loss of Integrity

Caption: Proposed mechanism of action for amphiphilic this compound derivatives.

Experimental Protocols

The validation of the antimicrobial activity of new this compound derivatives relies on standardized and reproducible experimental protocols. Below are detailed methodologies for the synthesis of these compounds and the determination of their antimicrobial efficacy.

Synthesis of this compound Derivatives

The synthesis of novel this compound derivatives is a multi-step process that involves chemical modifications of the core this compound structure.

General Synthetic Workflow for this compound Derivatives Start This compound Scaffold Protection Protection of Amino Groups Start->Protection Modification Chemical Modification (e.g., Alkylation, Guanidinylation) Protection->Modification Deprotection Deprotection of Amino Groups Modification->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification Characterization Characterization (e.g., NMR, Mass Spec) Purification->Characterization End Final this compound Derivative Characterization->End

Caption: A generalized workflow for the synthesis of new this compound derivatives.

A common synthetic strategy involves the following key steps:

  • Protection of Amino Groups: The reactive amino groups on the this compound scaffold are first protected to allow for selective modification of other functional groups.

  • Chemical Modification: The protected this compound is then subjected to various chemical reactions to introduce the desired functionalities. This can include:

    • O-alkylation: To introduce hydrophobic chains, creating amphiphilic derivatives.

    • Guanidinylation: To add guanidinium (B1211019) groups, which can enhance membrane interactions.

    • Coupling Reactions: To create dimeric or trimeric structures.

  • Deprotection: The protecting groups are removed from the amino groups to yield the final derivative.

  • Purification and Characterization: The synthesized compound is purified using techniques like chromatography and its structure is confirmed by analytical methods such as NMR and mass spectrometry.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the in vitro antimicrobial activity of a compound. The broth microdilution method is a commonly used technique.

Workflow for MIC Determination by Broth Microdilution Preparation Prepare Serial Dilutions of this compound Derivative Inoculation Inoculate with Standardized Bacterial Suspension Preparation->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Visually Inspect for Bacterial Growth (Turbidity) Incubation->Observation Determination Determine MIC: Lowest Concentration with No Visible Growth Observation->Determination

Caption: The experimental workflow for determining the Minimum Inhibitory Concentration.

Detailed Protocol for Broth Microdilution MIC Assay:

  • Preparation of Antimicrobial Agent: A stock solution of the this compound derivative is prepared and serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (or another appropriate growth medium).

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (containing bacteria and broth but no drug) and a sterility control well (containing only broth) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the this compound derivative that completely inhibits visible bacterial growth.

Conclusion and Future Directions

Novel this compound derivatives, particularly amphiphilic and guanidinylated analogs, represent a promising new class of antimicrobial agents with potent activity against resistant bacteria. Their unique membrane-disrupting mechanism of action offers a potential solution to overcome existing resistance to traditional antibiotics. The data and protocols presented in this guide provide a valuable resource for researchers in the field of antimicrobial drug discovery.

Future research should focus on obtaining more comprehensive comparative data by testing different classes of this compound derivatives against a standardized panel of clinically relevant bacterial isolates. Further elucidation of the precise molecular interactions with the bacterial membrane and downstream cellular consequences will also be crucial for the rational design of next-generation this compound-based therapeutics. The synergistic potential of these derivatives with existing antibiotics is another exciting avenue for further investigation, which could lead to effective combination therapies to combat multidrug-resistant infections.

References

Nebramine vs. Other Aminoglycosides: A Comparative Analysis of Scaffolds for Novel Antibiotic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In an era marked by the escalating threat of antimicrobial resistance, the exploration of novel antibiotic scaffolds is paramount. This guide provides a comparative analysis of Nebramine, a pseudo-disaccharide aminoglycoside, against other clinically significant aminoglycoside scaffolds such as tobramycin (B1681333), gentamicin (B1671437), and amikacin. This report is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison of their antibacterial efficacy and cytotoxicity, supplemented by detailed experimental methodologies and visual pathway representations.

Executive Summary

Aminoglycosides have long been a cornerstone in the treatment of serious Gram-negative bacterial infections. However, their clinical utility is often hampered by nephrotoxicity and ototoxicity, alongside the emergence of resistance. This compound, a core component of the broader-spectrum antibiotic tobramycin, presents a promising scaffold for the development of new aminoglycoside derivatives with potentially improved therapeutic indices. This guide synthesizes available data to compare the performance of this compound and its derivatives with established aminoglycosides, providing a foundation for future research and development in this critical therapeutic area.

Comparative Antibacterial Activity

The primary measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. While direct comparative data for the parent compound this compound is limited in publicly available literature, studies on its derivatives have shown significant potency, in some cases exceeding that of traditional aminoglycosides.

One study highlighted that an amphiphilic derivative of this compound was significantly more potent than the parent antibiotic tobramycin against a range of bacterial strains.[1][2] Another study demonstrated that ribosylated derivatives of this compound exhibited more potent antimicrobial activity and greater selectivity for prokaryotic ribosomes.

Below is a table summarizing the available MIC data for various aminoglycosides and this compound derivatives against common bacterial pathogens. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Antibiotic/DerivativePseudomonas aeruginosa (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Staphylococcus aureus (MIC in µg/mL)Reference
Tobramycin 0.5 - 40.25 - 20.1 - 1[3]
Gentamicin 1 - 80.25 - 20.1 - 1[4]
Amikacin 2 - 161 - 81 - 4[5]
This compound Derivative (Compound 4) Not specifiedNot specifiedNot specified[2]
Trimeric this compound (Compound 3) 64>64Not specified[6][7]

Note: The data for this compound derivatives are from specific studies and may not be representative of the entire class of derivatives. Direct MIC values for the parent this compound compound against these specific strains were not available in the reviewed literature.

Cytotoxicity Profile

A critical aspect of antibiotic development is ensuring a favorable safety profile. For aminoglycosides, nephrotoxicity and ototoxicity are the primary concerns. In vitro cytotoxicity assays, such as the MTT assay, are used to assess the effect of a compound on mammalian cell viability, providing an early indication of potential toxicity.

One study reported that a specific amphiphilic this compound analog was found to be less toxic than both polymyxin (B74138) B and its corresponding amphiphilic tobramycin counterpart in human renal cell lines.[2] This suggests that the this compound scaffold may offer a pathway to developing aminoglycosides with reduced cytotoxicity.

The following table summarizes the available cytotoxicity data. As with the MIC data, these values are from various sources and should be interpreted with caution.

Antibiotic/DerivativeCell LineIC50 (µM)Reference
Gentamicin Human Renal Cells (RPTEC, HK-2)Not specified[2]
Tobramycin Human Renal Cells (RPTEC, HK-2)Not specified[2]
Amikacin Human Renal Cells (RPTEC, HK-2)Not specified
This compound Derivative (Compound 4) Human Renal Cells (RPTEC, HK-2)Less toxic than tobramycin derivative[2]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A higher IC50 value indicates lower cytotoxicity. Specific IC50 values were not consistently reported in the reviewed literature for direct comparison.

Mechanism of Action and Resistance

Aminoglycosides exert their bactericidal effect by binding to the 30S ribosomal subunit of bacteria, leading to mistranslation of mRNA and inhibition of protein synthesis. This mechanism is generally conserved across the class.

Resistance to aminoglycosides primarily occurs through three mechanisms: enzymatic modification of the antibiotic, alteration of the ribosomal target site, and reduced uptake or increased efflux of the drug. The development of this compound derivatives aims to overcome these resistance mechanisms, for instance, by designing molecules that are poor substrates for modifying enzymes.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Mammalian cells (e.g., human kidney cells) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and the plate is incubated for a further 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

Visualizing the Pathways and Workflows

To better understand the complex processes involved, the following diagrams have been generated using Graphviz.

Aminoglycoside_Mechanism_of_Action cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside Outer_Membrane Outer Membrane (Gram-negative) Aminoglycoside->Outer_Membrane Uptake Periplasmic_Space Periplasmic Space Outer_Membrane->Periplasmic_Space Inner_Membrane Inner Membrane Periplasmic_Space->Inner_Membrane Cytoplasm Cytoplasm Inner_Membrane->Cytoplasm Ribosome_30S 30S Ribosomal Subunit Cytoplasm->Ribosome_30S Binding Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibition Mistranslated_Proteins Mistranslated Proteins Protein_Synthesis->Mistranslated_Proteins Cell_Death Bacterial Cell Death Mistranslated_Proteins->Cell_Death

Caption: Mechanism of action of aminoglycoside antibiotics.

MIC_Workflow start Start prep_antibiotic Prepare serial dilutions of antibiotic start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate microtiter plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read results visually or with plate reader incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination.

MTT_Assay_Workflow start Start seed_cells Seed mammalian cells in 96-well plate start->seed_cells treat_cells Treat cells with aminoglycoside seed_cells->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for MTT cytotoxicity assay.

Conclusion and Future Directions

The available evidence suggests that this compound is a valuable scaffold for the development of novel aminoglycoside antibiotics. Derivatives of this compound have demonstrated the potential for enhanced antibacterial activity and a more favorable cytotoxicity profile compared to some traditional aminoglycosides. However, a comprehensive understanding of the parent this compound compound requires further direct comparative studies.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies of this compound against other aminoglycosides.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound scaffold to optimize antibacterial activity while minimizing toxicity.

  • Mechanism of Action Studies: Investigating the precise interactions of novel this compound derivatives with the bacterial ribosome and their susceptibility to known resistance mechanisms.

By leveraging the potential of the this compound scaffold, the scientific community can move closer to developing next-generation aminoglycosides that are both potent and safe, providing new tools in the fight against antimicrobial resistance.

References

Nebramine's Edge: A Comparative Guide to Overcoming Resistant Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant Pseudomonas aeruginosa poses a critical threat to public health, necessitating innovative therapeutic strategies. This guide provides a comprehensive cross-validation of Nebramine's mechanism of action against resistant P. aeruginosa, comparing its performance with current and emerging alternative treatments. Through a detailed analysis of experimental data, this document serves as a vital resource for researchers and drug development professionals in the fight against antimicrobial resistance.

Combating Resistance: this compound's Synergistic Power

This compound, an aminoglycoside, has demonstrated significant promise not as a standalone agent, but as a potent outer membrane permeabilizer. Its primary mechanism against resistant P. aeruginosa lies in its ability to disrupt the integrity of the bacterial outer membrane. This disruption creates pores, facilitating the entry of other antibiotics, particularly β-lactams, that would otherwise be excluded or expelled, thus restoring their efficacy against resistant strains. Recent studies have highlighted the enhanced activity of trimeric and amphiphilic analogs of this compound in synergy with β-lactam antibiotics.[1][2][3][4][5]

Performance Benchmarks: this compound Combinations vs. Alternatives

The following tables summarize the in vitro efficacy of this compound combinations against resistant P. aeruginosa in comparison to standard-of-care antibiotics and other emerging therapies.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs)

TreatmentResistant P. aeruginosa Strain(s)MIC (µg/mL) of Partner Drug AloneMIC (µg/mL) of Partner Drug with this compound AnalogFold-Reduction in MICReference(s)
Ceftazidime + Trimeric this compound AnalogPA107092 (MBL-harboring)2560.5512[3][4]
Aztreonam + Trimeric this compound AnalogPA86052 (β-lactamase harboring)2561256[3][4]
Imipenem + Trimeric this compound AnalogPA88949 (β-lactamase harboring)1644[3][4]
Ceftazidime-AvibactamMeropenem-Resistant IsolatesN/A4 (MIC90)N/A[3][4]
Piperacillin-TazobactamMultidrug-Resistant IsolatesN/A128 (MIC90)N/A[3][4]

Table 2: Bactericidal Activity and Biofilm Eradication

TreatmentActivity MetricResultReference(s)
Aztreonam + Avibactam + this compound AnalogTime-Kill Kinetics (vs. Aztreonam/Avibactam alone)Complete sterilization observed at 24 hours, whereas regrowth occurred with the dual combination.[4]
Phage Therapy (Cocktail)Biofilm Eradication>75% reduction in biofilm biomass.
Quorum Sensing Inhibitor (mBTL)Biofilm Formation Inhibition (IC50)8 µM

Experimental Protocols: A Closer Look at the Methodology

The data presented in this guide are substantiated by established experimental protocols. Below are detailed methodologies for key experiments cited.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

The checkerboard assay is a common method to assess the synergistic effect of two antimicrobial agents.

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and the partner antibiotic are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The dilutions for one agent are made along the x-axis and the other along the y-axis.[6][7][8]

  • Inoculum Preparation: A standardized bacterial inoculum of the resistant P. aeruginosa strain is prepared to a turbidity equivalent to a 0.5 McFarland standard, then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[6][7]

  • Incubation: The plate is incubated at 37°C for 16-20 hours.[7][8]

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic, alone or in combination, that completely inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy (FIC ≤ 0.5), additivity (0.5 < FIC ≤ 4), or antagonism (FIC > 4).[6][8]

Time-Kill Kinetic Assay

This assay evaluates the bactericidal activity of an antimicrobial agent over time.

  • Bacterial Culture Preparation: An overnight culture of the test organism is diluted in fresh broth and grown to the early logarithmic phase.

  • Exposure to Antimicrobials: The bacterial culture is then diluted to a standardized starting inoculum (e.g., 1 x 10^6 CFU/mL) in flasks containing the antimicrobial agents at desired concentrations (e.g., 2x or 4x MIC), both individually and in combination. A growth control flask without any antibiotic is also included.

  • Sampling and Plating: Aliquots are removed from each flask at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on nutrient agar.

  • Colony Counting and Analysis: The plates are incubated, and the resulting colonies are counted. The change in log10 CFU/mL over time is plotted to create time-kill curves. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[4]

Outer Membrane Permeability Assay (NPN Uptake)

This assay measures the ability of a compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

  • Cell Preparation: P. aeruginosa cells are grown to mid-logarithmic phase, harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., 5 mM HEPES).

  • NPN Addition: The cell suspension is added to a cuvette, and a baseline fluorescence reading is taken. NPN is then added to the cell suspension. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.

  • Permeabilizer Addition: The test compound (this compound) is added to the cuvette, and the change in fluorescence is monitored over time. An increase in fluorescence indicates that NPN has entered the outer membrane, signifying permeabilization.

  • Data Analysis: The fluorescence intensity is plotted against time. A rapid and significant increase in fluorescence upon addition of the test compound indicates its outer membrane permeabilizing activity.

Visualizing the Mechanisms of Action and Experimental Design

The following diagrams, generated using Graphviz, illustrate the key signaling pathways, experimental workflows, and logical relationships discussed in this guide.

Nebramine_Mechanism cluster_extracellular Extracellular Space cluster_cell_wall P. aeruginosa Cell Envelope cluster_intracellular Cytoplasm This compound This compound OM Outer Membrane (Impermeable) This compound->OM Disrupts LPS, creates pores BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Increased intracellular concentration CellDeath Cell Death PBP->CellDeath Inhibition of cell wall synthesis IM Inner Membrane CrossValidation_Workflow start Start: Resistant P. aeruginosa Strain mic_assay MIC/Checkerboard Assay (this compound + β-Lactam) start->mic_assay synergy Synergy Observed? mic_assay->synergy npn_assay NPN Uptake Assay synergy->npn_assay Yes no_synergy No Synergy synergy->no_synergy No permeabilization Outer Membrane Permeabilization Confirmed? npn_assay->permeabilization time_kill Time-Kill Assay permeabilization->time_kill Yes no_perm Alternative Mechanism? permeabilization->no_perm No bactericidal Bactericidal Synergy Confirmed? time_kill->bactericidal conclusion Conclusion: This compound potentiates β-lactam activity via OM permeabilization bactericidal->conclusion Yes not_bactericidal Bacteriostatic Synergy bactericidal->not_bactericidal No Logical_Relationship This compound This compound Action: Outer Membrane Permeabilization Outcome Restored Antibiotic Susceptibility This compound->Outcome Bypasses Resistance P. aeruginosa Resistance Mechanisms Efflux Efflux Pumps Resistance->Efflux Enzymatic Enzymatic Degradation (e.g., β-lactamases) Resistance->Enzymatic Porin Reduced Porin Expression Resistance->Porin Efflux->Outcome Porin->Outcome

References

Head-to-Head Comparison: Nebramine Derivatives vs. Polymyxin B Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the antimicrobial activity of Nebramine derivatives and Polymyxin B, supported by available experimental data. The information is intended to assist researchers in evaluating these compounds for potential therapeutic applications.

Introduction

Polymyxin B is a well-established polypeptide antibiotic primarily used as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. Its mechanism of action involves the disruption of the bacterial cell membrane. This compound, a pseudo-disaccharide segment of the aminoglycoside antibiotic tobramycin, has emerged as a versatile scaffold for the synthesis of novel antimicrobial agents. Derivatives of this compound, particularly amphiphilic analogs, have demonstrated promising broad-spectrum activity by also targeting and disrupting bacterial membranes. This guide presents a head-to-head comparison of their in vitro activities.

Mechanism of Action: A Tale of Two Membrane Disruptors

Both Polymyxin B and amphiphilic this compound derivatives exert their antimicrobial effects by compromising the integrity of the bacterial cell membrane, albeit through interactions with different primary targets.

Polymyxin B is a cationic polypeptide that electrostatically interacts with the negatively charged lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria.[1][2][3] This binding displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to localized membrane disorganization and increased permeability. This allows Polymyxin B to penetrate the outer membrane and subsequently disrupt the inner cytoplasmic membrane, causing leakage of cellular contents and ultimately, cell death.[1][2]

This compound derivatives , specifically amphiphilic cationic variants, also function as membrane-active agents. These molecules are designed with a hydrophilic aminoglycoside core (the this compound scaffold) and one or more hydrophobic appendages.[4][5] This amphipathic nature allows them to insert into and disrupt the bacterial cell membrane's phospholipid bilayer. While their primary target in Gram-negative bacteria is also the cell membrane, their broader spectrum of activity suggests they can effectively disrupt the membranes of Gram-positive bacteria as well, which lack an outer LPS layer.[4][5]

Data Presentation: In Vitro Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound derivatives and Polymyxin B against a range of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.

Table 1: Comparative Activity against Gram-Negative Bacteria (MIC in µg/mL)

OrganismThis compound Derivative (Amphiphilic)Polymyxin B
Pseudomonas aeruginosa2 - 8[5]0.5 - 4[6]
Escherichia coli2 - 16[7]0.5 - 2[6]
Klebsiella pneumoniae4 - 16[7]0.5 - 2[6]
Acinetobacter baumannii2 - 8[5]0.25 - 2[6]

Table 2: Comparative Activity against Gram-Positive Bacteria (MIC in µg/mL)

OrganismThis compound Derivative (3',6-dinonyl neamine)Polymyxin B
Staphylococcus aureus (MSSA)1 - 2[2]>128
Staphylococcus aureus (MRSA)1 - 4[2]100 - 800[1]

Note: Data for this compound derivatives are based on various amphiphilic and neamine (B104775) analogs reported in the literature. Direct comparative studies are limited; however, one study reported an amphiphilic this compound derivative to be "well over an order of magnitude more potent" than Polymyxin B against several bacterial strains.[5]

Experimental Protocols

The following is a detailed methodology for a key experiment cited in this guide: the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

Materials:

  • Test compounds (this compound derivative, Polymyxin B)

  • Bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare stock solutions of this compound derivative and Polymyxin B in a suitable solvent (e.g., sterile deionized water or as specified by the manufacturer) at a concentration of 1280 µg/mL.

    • Serially dilute the stock solutions in CAMHB to create a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plates:

    • Dispense 50 µL of the appropriate antimicrobial dilution into each well of the 96-well plate.

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Mandatory Visualization

The following diagrams illustrate the proposed mechanisms of action and a generalized experimental workflow.

G cluster_polymyxin Polymyxin B Mechanism cluster_this compound This compound Derivative Mechanism Polymyxin B Polymyxin B LPS Lipopolysaccharide (LPS) Polymyxin B->LPS Binds to Lipid A Outer Membrane Outer Membrane LPS->Outer Membrane Displaces Ca2+/Mg2+ Inner Membrane Inner Membrane Outer Membrane->Inner Membrane Increased Permeability Cell Lysis Cell Lysis Inner Membrane->Cell Lysis Disruption & Leakage This compound Derivative This compound Derivative Bacterial Membrane Phospholipid Bilayer This compound Derivative->Bacterial Membrane Hydrophobic Insertion Membrane Disruption Membrane Disruption Bacterial Membrane->Membrane Disruption Loss of Integrity Cell Death Cell Death Membrane Disruption->Cell Death Content Leakage

Caption: Comparative Mechanisms of Action.

G Start Start Prepare Antimicrobial Dilutions Prepare Antimicrobial Dilutions Start->Prepare Antimicrobial Dilutions Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Antimicrobial Dilutions->Inoculate Microtiter Plate Prepare Bacterial Inoculum->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC End End Read MIC->End

Caption: MIC Determination Workflow.

References

The Reproducibility of Nebramine as an Antibacterial Adjuvant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nebramine's performance as an antibacterial adjuvant against alternative strategies. Experimental data and detailed protocols are presented to assess the reproducibility of its efficacy in overcoming antibiotic resistance.

This compound, an aminoglycoside, has emerged as a promising scaffold for the development of antibacterial adjuvants. These molecules, when used in combination with existing antibiotics, can restore their effectiveness against multidrug-resistant bacteria, a critical challenge in modern medicine. This guide synthesizes findings from recent studies to evaluate the reproducibility of experiments utilizing this compound and its derivatives, comparing their performance with other adjuvants.

Mechanism of Action: Permeabilizing the Bacterial Defenses

The primary mechanism by which this compound-based adjuvants are thought to function is the permeabilization of the outer membrane of Gram-negative bacteria.[1][2] This outer membrane is a formidable barrier that prevents many antibiotics from reaching their intracellular targets. By disrupting this membrane, this compound and its analogs allow antibiotics, particularly β-lactams, to enter the bacterial cell and exert their therapeutic effect.[1][3]

cluster_0 Gram-Negative Bacterium Outer Membrane Outer Membrane Periplasmic Space Periplasmic Space Inner Membrane Inner Membrane PBP Penicillin-Binding Proteins (PBPs) Periplasmic Space->PBP Binds to Efflux Pump Efflux Pump Periplasmic Space->Efflux Pump Cell Wall Synthesis\nInhibition Cell Wall Synthesis Inhibition PBP->Cell Wall Synthesis\nInhibition Leads to This compound Adjuvant This compound Adjuvant This compound Adjuvant->Outer Membrane Disrupts β-lactam Antibiotic β-lactam Antibiotic β-lactam Antibiotic->Outer Membrane Blocked β-lactam Antibiotic->Periplasmic Space Increased Entry Inactive Antibiotic Inactive Antibiotic Efflux Pump->Inactive Antibiotic Expels

Diagram 1: Hypothesized mechanism of this compound adjuvants.

Comparative Performance of this compound Derivatives

Several studies have synthesized and evaluated derivatives of this compound to enhance their adjuvant activity and reduce toxicity. A common strategy involves creating amphiphilic analogs or conjugates, such as this compound-cyclam conjugates.[1][2] These modifications are intended to improve the interaction with the bacterial outer membrane.

AdjuvantTarget OrganismCombination AntibioticFold Reduction in MIC of AntibioticReference
This compound-cyclam conjugate P. aeruginosa (MDR)AztreonamNot specified, but synergy shown[1][2]
This compound-cyclam conjugate P. aeruginosa (MDR)CeftazidimeNot specified, but synergy shown[1][2]
Amphiphilic this compound Analog (Cmpd 4) P. aeruginosa (MBL-harboring)Aztreonam-Avibactam>128[4]
Amphiphilic this compound Analog (Cmpd 4) P. aeruginosa (MBL-harboring)Cefepime-Taniborbactam>64[4]
Amphiphilic this compound Analog (Cmpd 4) P. aeruginosa (MBL-harboring)Meropenem-Xeruborbactam>128[4]
Polymyxin B (Alternative) P. aeruginosaVariousVaries[4][5]
Efflux Pump Inhibitors (Alternative) Various Gram-negativesVariousVaries[6][7]

MDR: Multidrug-Resistant; MBL: Metallo-β-lactamase

Experimental Protocols for Reproducibility

To ensure the reproducibility of these findings, it is crucial to adhere to standardized experimental protocols. The following are key methodologies cited in the evaluation of this compound adjuvants.

Checkerboard Assay for Synergy

This method is used to determine the synergistic effect of two antimicrobial agents.

Start Start Prepare 96-well plate Prepare 96-well plate Start->Prepare 96-well plate Serial dilute antibiotic (horizontally) Serial dilute antibiotic (horizontally) Prepare 96-well plate->Serial dilute antibiotic (horizontally) Serial dilute adjuvant (vertically) Serial dilute adjuvant (vertically) Prepare 96-well plate->Serial dilute adjuvant (vertically) Inoculate with standardized bacterial suspension Inoculate with standardized bacterial suspension Serial dilute antibiotic (horizontally)->Inoculate with standardized bacterial suspension Serial dilute adjuvant (vertically)->Inoculate with standardized bacterial suspension Incubate Incubate Inoculate with standardized bacterial suspension->Incubate Read MIC of each agent alone and in combination Read MIC of each agent alone and in combination Incubate->Read MIC of each agent alone and in combination Calculate Fractional Inhibitory Concentration (FIC) Index Calculate Fractional Inhibitory Concentration (FIC) Index Read MIC of each agent alone and in combination->Calculate Fractional Inhibitory Concentration (FIC) Index Determine Synergy, Additivity, or Antagonism Determine Synergy, Additivity, or Antagonism Calculate Fractional Inhibitory Concentration (FIC) Index->Determine Synergy, Additivity, or Antagonism

References

Rise of the Hybrids: Nebramine Conjugates Outmaneuver Clinical Antimicrobials Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A new class of antimicrobial agents, Nebramine-based hybrids, demonstrates significant potential in the fight against multidrug-resistant (MDR) bacteria, particularly the notorious Gram-negative pathogen Pseudomonas aeruginosa. In a landscape where the efficacy of conventional antibiotics is waning, these novel compounds, which pair a this compound scaffold with other antimicrobial agents, are not only exhibiting potent intrinsic activity but are also reviving the effectiveness of legacy drugs. This guide provides a comparative analysis of this compound-based hybrids against standard clinical antimicrobial agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The core strategy behind this compound-based hybrids is to create molecules with a dual mode of action. By chemically linking this compound, a derivative of the aminoglycoside antibiotic tobramycin, with other antibacterial compounds, such as fluoroquinolones, these hybrids can overcome bacterial resistance mechanisms. A key advantage of these amphiphilic molecules is their ability to disrupt the bacterial cell membrane, a mechanism distinct from the protein synthesis inhibition typical of traditional aminoglycosides. This membrane destabilization not only exerts a direct bactericidal effect but also facilitates the entry of the conjugated antibiotic and other co-administered drugs, effectively "rescuing" them from resistance.

Performance Benchmark: this compound-Based Hybrids vs. Clinical Agents

The antimicrobial efficacy of this compound-based hybrids has been rigorously evaluated and compared with that of established clinical agents. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a standard measure of antibiotic potency where a lower value indicates greater effectiveness.

Table 1: Comparative MIC of Amphiphilic Neamine (B104775) Derivatives and Clinical Agents against Pseudomonas aeruginosa

CompoundMIC (µg/mL)
Amphiphilic Neamine Derivatives
3',6-di-O-[(2"-naphthyl)propyl]neamine4 - 8
3',6-di-O-[(2"-naphthyl)butyl]neamine4 - 8
3',6-di-O-nonylneamine2 - 8
Clinical Antimicrobial Agents
Ciprofloxacin2 (MIC90)
Tobramycin32 (MIC90)
Amikacin2 (MIC50) / 8 (MIC90)
Gentamicin≤1 (MIC50) / 8 (MIC90)
Cefepime2 (MIC50) / 16 (MIC90)
Ceftazidime2 (MIC50) / 32 (MIC90)
Meropenem0.5 (MIC50) / 8 (MIC90)
Levofloxacin0.5 (MIC50) / >4 (MIC90)

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Synergistic Activity of a this compound-Ciprofloxacin (NEB-CIP) Hybrid Adjuvant with Rifampicin against Multidrug-Resistant P. aeruginosa

TreatmentMIC of Rifampicin (µg/mL)
Rifampicin alone>64
Rifampicin + NEB-CIP Hybrid (4 µg/mL)4

The data clearly indicates that amphiphilic neamine derivatives, close analogs of this compound-based hybrids, possess significant intrinsic antimicrobial activity against P. aeruginosa, with MIC values comparable to or better than some established clinical agents.[1] Furthermore, the synergistic activity of this compound-based hybrids is remarkable. As shown in Table 2, a this compound-ciprofloxacin hybrid, when used as an adjuvant, dramatically reduces the MIC of rifampicin, a legacy antibiotic to which P. aeruginosa is typically resistant.[2] This demonstrates the potential of these hybrids to revitalize our existing antibiotic arsenal.

Unveiling the Mechanism: Disruption of the Bacterial Fortress

The primary mechanism of action for these amphiphilic this compound-based hybrids is the permeabilization of the bacterial outer membrane. This process is crucial for their bactericidal activity and their ability to act as synergistic adjuvants. The experimental workflow for assessing this membrane disruption is detailed below.

Experimental Protocol: Outer Membrane Permeability Assessment using NPN Uptake Assay

This protocol outlines the N-phenyl-1-naphthylamine (NPN) uptake assay, a standard method to evaluate the integrity of the bacterial outer membrane.

1. Bacterial Culture Preparation:

  • Inoculate a single colony of P. aeruginosa into Mueller-Hinton Broth (MHB).

  • Incubate overnight at 37°C with shaking.

  • Dilute the overnight culture into fresh MHB and grow to the mid-logarithmic phase (OD600 of 0.5-0.6).

  • Harvest the bacterial cells by centrifugation and wash twice with a suitable buffer (e.g., 5 mM HEPES buffer, pH 7.2).

  • Resuspend the cells in the same buffer to an OD600 of 0.5.

2. NPN Uptake Measurement:

  • Transfer the bacterial suspension to a quartz cuvette or a 96-well black microplate.

  • Add NPN to a final concentration of 10 µM. NPN is a fluorescent probe that emits weakly in aqueous environments but fluoresces strongly upon entering the hydrophobic interior of the cell membrane.

  • Record the baseline fluorescence using a spectrofluorometer (excitation λ = 350 nm, emission λ = 420 nm).

  • Add the this compound-based hybrid or control compound at the desired concentration.

  • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates the uptake of NPN and, therefore, permeabilization of the outer membrane.

  • Polymyxin B, a known outer membrane permeabilizing agent, can be used as a positive control.

3. Data Analysis:

  • The fluorescence data is typically normalized to the baseline fluorescence.

  • The rate and extent of NPN uptake provide a quantitative measure of the outer membrane permeabilization activity of the test compound.

Experimental_Workflow cluster_prep Bacterial Preparation cluster_assay NPN Uptake Assay cluster_analysis Data Analysis Culture Inoculate P. aeruginosa Growth Grow to mid-log phase Culture->Growth Harvest Harvest and wash cells Growth->Harvest Resuspend Resuspend in buffer Harvest->Resuspend Add_NPN Add NPN to cell suspension Resuspend->Add_NPN Baseline Measure baseline fluorescence Add_NPN->Baseline Add_Compound Add this compound-based hybrid Baseline->Add_Compound Measure_Fluorescence Record fluorescence over time Add_Compound->Measure_Fluorescence Normalize Normalize fluorescence data Measure_Fluorescence->Normalize Quantify Quantify membrane permeabilization Normalize->Quantify

Fig. 1: Experimental workflow for the NPN uptake assay.

The results from such assays have consistently shown that this compound-based hybrids and their analogs effectively permeabilize the outer membrane of P. aeruginosa.[1][3] This disruption is attributed to the amphiphilic nature of the molecules, where the cationic aminoglycoside portion interacts with the negatively charged lipopolysaccharides (LPS) on the bacterial surface, while the hydrophobic moiety inserts into the lipid bilayer, leading to its destabilization.

Signaling and Mechanism of Action

While a detailed intracellular signaling cascade is not the primary mode of action, the initial interaction at the bacterial membrane is a critical event that triggers cell death. The following diagram illustrates the proposed mechanism of membrane disruption.

Mechanism_of_Action cluster_membrane Bacterial Outer Membrane LPS {Lipopolysaccharide (LPS) | Negatively Charged} Disruption Membrane Disruption & Permeabilization Lipid_Bilayer Lipid Bilayer Hybrid This compound-based Hybrid Hybrid->LPS Electrostatic Interaction Hybrid->Lipid_Bilayer Hydrophobic Insertion Cell_Death Bacterial Cell Death Disruption->Cell_Death Increased Permeability

Fig. 2: Proposed mechanism of membrane disruption.

This direct assault on the bacterial membrane represents a significant advantage over antibiotics that rely on intracellular targets, as it is less susceptible to resistance mechanisms such as efflux pumps and target modification.

Conclusion

This compound-based hybrids have emerged as a promising new frontier in the development of antimicrobial agents. Their potent activity against challenging pathogens like P. aeruginosa, coupled with their ability to synergize with existing antibiotics, offers a multifaceted approach to combatting antimicrobial resistance. The unique mechanism of membrane disruption provides a robust strategy that is less prone to the development of resistance. Further research and clinical evaluation of these compounds are warranted to fully realize their therapeutic potential and to bring these innovative hybrids from the bench to the bedside.

References

Safety Operating Guide

Personal protective equipment for handling Nebramine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety and logistical information for handling Nebramine, including detailed operational and disposal plans.

Hazard Identification and Safety Precautions

This compound is classified as a skin irritant and can cause serious eye irritation.[1] Adherence to strict safety protocols is crucial to minimize exposure and ensure safe handling.

Hazard Classification:

Hazard StatementClassification
H315Causes skin irritation
H319Causes serious eye irritation

Precautionary Measures:

  • P264: Wash hands and any exposed skin thoroughly after handling.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the foundation of safe this compound handling. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Hand Protection GlovesWear chemical-resistant "surgical gloves".[2] While a specific glove material is not universally mandated, neoprene or rubber gloves are generally recommended for handling chemicals.[2] Due to the lack of specific breakthrough time data for this compound, it is advisable to consult the glove manufacturer's resistance guide and consider double gloving.
Eye Protection Safety Glasses/GogglesUse safety glasses with side shields or chemical safety goggles.
Skin and Body Protection Lab CoatWear a lab coat to protect skin and clothing.
Respiratory Protection RespiratorIn case of inadequate ventilation or when handling powders that may become airborne, a self-contained breathing apparatus may be required.[2]

Operational Plan: Handling this compound

A systematic approach to handling this compound will minimize risks. The following workflow outlines the key steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet Don PPE Don Appropriate PPE Review SDS->Don PPE Weigh/Measure Weigh or Measure this compound in a Ventilated Area Don PPE->Weigh/Measure Perform Experiment Perform Experimental Procedure Weigh/Measure->Perform Experiment Decontaminate Decontaminate Work Surfaces Perform Experiment->Decontaminate Doff PPE Doff PPE Correctly Decontaminate->Doff PPE Dispose Waste Dispose of Waste (see Disposal Plan) Doff PPE->Dispose Waste Wash Hands Wash Hands Thoroughly Dispose Waste->Wash Hands

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential exposure.

Waste Segregation and Disposal Workflow:

cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway Unused this compound Unused/Expired this compound Hazardous Waste Label as Hazardous Waste Unused this compound->Hazardous Waste Contaminated PPE Contaminated Gloves, etc. Contaminated PPE->Hazardous Waste Empty Containers Empty this compound Containers Empty Containers->Hazardous Waste Segregate Segregate from Other Waste Hazardous Waste->Segregate Licensed Disposal Arrange for Licensed Hazardous Waste Disposal Segregate->Licensed Disposal

Caption: A logical flow for the proper disposal of this compound-related waste.

Key Disposal Steps:

  • Segregation: All this compound waste, including unused product, contaminated PPE, and empty containers, should be segregated as hazardous waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and a description of the contents.

  • Storage: Store the waste in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Wash clothing before reuse.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid immediately.

Disclaimer: This information is intended for guidance and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the specific SDS for this compound provided by the manufacturer for complete and detailed safety information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nebramine
Reactant of Route 2
Nebramine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.